molecular formula C18H35N3O3 B3029826 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate CAS No. 799246-94-9

1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate

Cat. No.: B3029826
CAS No.: 799246-94-9
M. Wt: 341.5 g/mol
InChI Key: PJLHGFMYZKRBHY-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate is a useful research compound. Its molecular formula is C18H35N3O3 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

799246-94-9

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

1-methyl-3-tetradecylimidazol-1-ium;nitrate

InChI

InChI=1S/C18H35N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3)4/h16-18H,3-15H2,1-2H3;/q+1;-1

InChI Key

PJLHGFMYZKRBHY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]

Canonical SMILES

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Synthesis and Characterization of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate ( )

Executive Summary: The Amphiphilic Advantage[1]

In the landscape of functional ionic liquids (ILs), 1-methyl-3-tetradecyl-1H-imidazolium nitrate (


For drug development professionals, this molecule offers a dual-functionality:

  • Solubilization: It acts as a surfactant to stabilize hydrophobic drug payloads.

  • Bioactivity: The long-chain cation exhibits intrinsic antimicrobial properties via membrane disruption, potentially serving as an active pharmaceutical ingredient (API) or a preservative.

This guide details a high-purity synthesis protocol and a rigorous characterization framework designed to meet the stringent requirements of pharmaceutical applications.

Chemical Architecture

ComponentChemical StructureFunction
Cation

Provides amphiphilicity and antimicrobial activity. The

tail drives hydrophobic interaction.
Anion

(Nitrate)
Hydrophilic counter-ion. Promotes water solubility compared to hydrophobic anions like

.
System Ionic Liquid / SurfactantHigh thermal stability, tunable viscosity, and self-assembly capability.

Synthesis Protocol: The "Silver Standard" Route

To achieve pharmaceutical-grade purity (>99%), we utilize a two-step synthesis: Quaternization followed by Anion Metathesis using Silver Nitrate. While ion-exchange resins are scalable, the silver route ensures the complete elimination of halide impurities, which is critical for cytotoxicity assays.

Phase 1: Synthesis of the Precursor ( )

Reagents: 1-Methylimidazole (freshly distilled), 1-Bromotetradecane, Acetonitrile (solvent), Ethyl Acetate (wash).

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Addition: Add 1-bromotetradecane (1.1 eq) dropwise under a nitrogen atmosphere to prevent oxidation.

  • Reaction: Reflux at 80°C for 48 hours. The slight excess of alkyl halide drives the reaction to completion.

  • Workup:

    • Evaporate the acetonitrile under reduced pressure.

    • Wash the resulting viscous oil/solid 3x with ethyl acetate. This removes unreacted starting materials (both are soluble in EtOAc, while the IL is not).

    • Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Phase 2: Anion Metathesis to

Reagents:


  • Dissolution: Dissolve

    
     in minimal deionized water.
    
  • Exchange: Slowly add an equimolar aqueous solution of

    
    .
    
    • Observation: A heavy, creamy-yellow precipitate of Silver Bromide (

      
      ) will form immediately.
      
  • Purification:

    • Stir vigorously for 2 hours in the dark (to prevent photoreduction of silver).

    • Filter the suspension through a 0.22

      
       PTFE membrane or perform high-speed centrifugation (10,000 rpm) to remove all AgBr.
      
  • Isolation: Remove water via rotary evaporation followed by lyophilization (freeze-drying) for 24 hours to obtain the final product,

    
    .
    
Workflow Visualization

Synthesis_WorkflowStartStarting Materials(1-MeIm + C14-Br)Step1Quaternization(Reflux in CH3CN, 80°C, 48h)Start->Step1InterIntermediate[C14mim][Br]Step1->InterWashPurification(Wash w/ EtOAc, Vac Dry)Inter->WashStep2Anion Metathesis(Add AgNO3 in H2O)Wash->Step2PrecipRemove AgBr(Filtration/Centrifugation)Step2->PrecipPrecipitates AgBrFinalFinal Product[C14mim][NO3]Precip->FinalLyophilization

Figure 1: Step-by-step synthesis pathway from precursors to pharmaceutical-grade ionic liquid.

Characterization Framework

Trust in the synthesized material is established through a multi-modal analysis. Each technique validates a specific structural aspect.[1]

A. Nuclear Magnetic Resonance (NMR)

NMR confirms the carbon skeleton and the absence of organic impurities.

  • Instrument: 400 MHz or higher.[2]

  • Solvent: DMSO-

    
     or 
    
    
    .
Proton (

) Assignment
Shift (

, ppm)
MultiplicityInterpretation
C2-H (Imidazolium) 9.05SingletMost acidic proton; diagnostic of the ring.
C4-H / C5-H 7.70 / 7.64Doublets/MultipletRing backbone protons.
N-CH

3.85SingletMethyl group on nitrogen.
N-CH

(Alpha)
4.15TripletMethylene attached to the ring nitrogen.
Bulk CH

1.25MultipletThe hydrophobic alkyl chain "belly".
Terminal CH

0.85TripletEnd of the tetradecyl chain.

Note: The nitrate anion (


B. Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for confirming the anion exchange.

  • C-H Stretch (Ring): 3100–3150 cm

    
    
    
  • C-H Stretch (Alkyl): 2850–2920 cm

    
     (Strong, due to 
    
    
    chain)
  • Nitrate (

    
    ) Stretch: 1320–1380 cm
    
    
    (Strong, broad). This peak must be present.
  • Absence of C-Br: Check fingerprint region (500–600 cm

    
    ) for disappearance of C-Br stretches (though often obscured).
    
C. Validation Logic

Characterization_LogicSampleSynthesized SampleNMR1H NMRSample->NMRFTIRFTIRSample->FTIRSilverTestAgNO3 TestSample->SilverTestCheck1Cation StructureConfirmed?NMR->Check1Check2Nitrate Peak(1350 cm-1)?FTIR->Check2Check3Halide Free?SilverTest->Check3ResultValidated[C14mim][NO3]Check1->ResultYesCheck2->ResultYesCheck3->ResultNo Precipitate

Figure 2: Decision tree for validating chemical identity and purity.

Applications in Drug Development[4]

Antimicrobial Potency

The

  • Target: Gram-positive bacteria (e.g., S. aureus) and fungi.[2][3]

  • Mechanism: Membrane intercalation.

Drug Solubilization

As a surfactant,

  • Critical Micelle Concentration (CMC): Low CMC values (typically mM range) allow for stable encapsulation of hydrophobic drugs at low IL concentrations, reducing potential systemic toxicity.

References

  • Synthesis of Imidazolium Salts: H. Weingärtner, "Understanding Ionic Liquids at the Molecular Level: Facts, Problems, and Controversies," Angewandte Chemie International Edition, 2008.

  • Antimicrobial Activity: J. Pernak et al., "Long alkyl chain quaternary ammonium-based ionic liquids and their antielectrostatic and antimicrobial activities," Industrial & Engineering Chemistry Research, 2001.

  • Nitrate IL Characterization: S. Chowdhury et al., "Thermal and spectroscopic characterization of nitrate-based ionic liquids," Journal of Molecular Liquids, 2010.

  • NMR Data Reference: C. Chiappe et al., "Physical properties of ionic liquids: a suitable tool for the investigation of the structure," Journal of Physical Chemistry B, 2005.

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physicochemical properties of the ionic liquid (IL) 1-methyl-3-tetradecyl-1H-imidazolium nitrate, often abbreviated as [C14MIM][NO3]. This document is intended for researchers, scientists, and professionals in drug development and other fields where the unique characteristics of ionic liquids are of interest. We will delve into the synthesis, structural characterization, and key physical properties of this long-chain imidazolium salt, grounding our discussion in established scientific principles and experimental observations from related compounds.

Introduction: The Significance of Long-Chain Imidazolium Ionic Liquids

Ionic liquids, salts with melting points below 100°C, have garnered significant attention as "designer solvents" due to their tunable physicochemical properties.[1] The properties of an ionic liquid can be finely adjusted by modifying the structure of its constituent cation and anion. Imidazolium-based ILs are among the most extensively studied, offering a versatile platform for various applications.[2]

The subject of this guide, 1-methyl-3-tetradecyl-1H-imidazolium nitrate, is characterized by a long C14 alkyl chain on the imidazolium cation and a nitrate anion. The extended alkyl chain imparts amphiphilic character, influencing properties such as self-aggregation and interfacial behavior.[3] The nitrate anion, in turn, plays a crucial role in determining the thermal stability and hydrogen bonding capabilities of the IL.[1][4] Understanding these structure-property relationships is paramount for the rational design and application of this and similar ionic liquids.

Synthesis and Structural Characterization

The synthesis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate typically follows a two-step process: quaternization of 1-methylimidazole followed by anion metathesis. This well-established methodology allows for the preparation of high-purity imidazolium-based ionic liquids.[5]

Synthesis Workflow

A generalized synthetic pathway is illustrated below. The initial step involves the reaction of 1-methylimidazole with a tetradecyl halide (e.g., 1-bromotetradecane) to form the 1-methyl-3-tetradecyl-1H-imidazolium halide precursor. This is a classic SN2 reaction.[2] The subsequent anion exchange, often performed with a silver nitrate or an alkali metal nitrate salt, yields the desired nitrate IL.

SynthesisWorkflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis 1-Methylimidazole 1-Methylimidazole Reaction1 S_N2 Reaction (Solvent, Heat) 1-Methylimidazole->Reaction1 1-Bromotetradecane 1-Bromotetradecane 1-Bromotetradecane->Reaction1 Precursor 1-Methyl-3-tetradecyl-1H- imidazolium bromide Reaction1->Precursor Reaction2 Anion Exchange (Solvent) Precursor->Reaction2 SilverNitrate Silver Nitrate (AgNO_3) SilverNitrate->Reaction2 Product 1-Methyl-3-tetradecyl-1H- imidazolium nitrate Reaction2->Product Byproduct Silver Bromide (AgBr) (Precipitate) Reaction2->Byproduct

Caption: Generalized synthesis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established procedures for the synthesis of similar long-chain imidazolium salts.[5][6]

Step 1: Synthesis of 1-Methyl-3-tetradecyl-1H-imidazolium Bromide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromotetradecane in a suitable solvent (e.g., acetonitrile or toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. Reaction temperatures typically range from 60 to 80°C, and the reaction is monitored for completion (e.g., by TLC or NMR) over several hours to days.[5]

  • After completion, the solvent is removed under reduced pressure. The resulting crude product is washed multiple times with a non-polar solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.[5]

  • The purified 1-methyl-3-tetradecyl-1H-imidazolium bromide is then dried under vacuum.

Step 2: Synthesis of 1-Methyl-3-tetradecyl-1H-imidazolium Nitrate

  • Dissolve the 1-methyl-3-tetradecyl-1H-imidazolium bromide in a suitable solvent in which the nitrate salt is also soluble (e.g., a mixture of dichloromethane and water).

  • Add a stoichiometric amount of a nitrate salt (e.g., silver nitrate or sodium nitrate) dissolved in an appropriate solvent.

  • Stir the mixture at room temperature for a specified period to allow for complete anion exchange. The formation of a precipitate (e.g., AgBr) drives the reaction to completion.

  • Separate the precipitate by filtration.

  • If a biphasic system is used, the organic layer containing the desired ionic liquid is collected, washed with deionized water to remove any remaining inorganic salts, and then dried over an anhydrous drying agent (e.g., MgSO4).[5]

  • The solvent is removed under reduced pressure, and the final product, 1-methyl-3-tetradecyl-1H-imidazolium nitrate, is dried under high vacuum to remove any residual solvent and water.

Spectroscopic Characterization

The structural integrity of the synthesized ionic liquid is confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the covalent structure of the imidazolium cation. Characteristic chemical shifts for the protons on the imidazolium ring and the long alkyl chain are expected. For instance, the proton at the C2 position of the imidazolium ring is typically the most deshielded.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the ionic liquid. Key absorbances include the C-H stretching vibrations of the alkyl chain and the imidazolium ring, as well as the characteristic vibrations of the nitrate anion (typically around 1380 cm-1).[6][8]

Physicochemical Properties

The physicochemical properties of 1-methyl-3-tetradecyl-1H-imidazolium nitrate are largely dictated by the interplay between the long, non-polar tetradecyl chain and the ionic imidazolium nitrate headgroup.

Thermal Properties

Phase Behavior: Long-chain 1-alkyl-3-methylimidazolium salts are known to exhibit liquid crystalline phases.[3][11] The presence of a long alkyl chain can lead to the formation of ordered, lamellar structures. The specific phase behavior (e.g., melting point, glass transition temperature, and liquid crystalline transitions) of [C14MIM][NO3] would be best determined by Differential Scanning Calorimetry (DSC).

PropertyExpected Trend/ValueExperimental Technique
Decomposition Temperature (Td) Likely in the range of 250-300°C, decreasing with longer alkyl chains.[9][10]Thermogravimetric Analysis (TGA)
Melting Point (Tm) Expected to be a low-melting solid, potentially exhibiting liquid crystalline behavior.Differential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg) May be observable for amorphous solid forms.Differential Scanning Calorimetry (DSC)
Density and Viscosity

Density: The density of imidazolium-based ionic liquids is influenced by both the cation and the anion. Generally, for a given anion, the density decreases as the length of the alkyl chain on the cation increases.[12][13] This is due to the less efficient packing of the longer, more flexible alkyl chains, leading to a larger free volume.[13] Therefore, it is expected that 1-methyl-3-tetradecyl-1H-imidazolium nitrate will have a lower density compared to its shorter-chain analogues.

Viscosity: Viscosity is a critical property for many applications, particularly those involving mass transfer. The viscosity of imidazolium-based ionic liquids generally increases with the length of the alkyl side chain.[12][14] This is due to the increased van der Waals interactions and the greater potential for chain entanglement with longer alkyl groups. Consequently, [C14MIM][NO3] is expected to be a relatively viscous ionic liquid at room temperature. Both density and viscosity are highly temperature-dependent, decreasing as the temperature increases.[15]

PropertyExpected TrendInfluencing Factors
Density Decreases with increasing alkyl chain length.[12][13]Cation and anion structure, temperature.
Viscosity Increases with increasing alkyl chain length.[12][14]Intermolecular forces, chain entanglement, temperature.
Intermolecular Interactions and Their Implications

The properties of 1-methyl-3-tetradecyl-1H-imidazolium nitrate are governed by a complex interplay of intermolecular forces.

Interactions cluster_forces Governing Intermolecular Forces cluster_properties Resulting Physicochemical Properties IL [C14MIM][NO3] Ionic Ionic Interactions (Cation-Anion) IL->Ionic VDW Van der Waals Forces (Long Alkyl Chains) IL->VDW HBond Hydrogen Bonding (Imidazolium C-H...Nitrate O) IL->HBond Thermal Thermal Stability Ionic->Thermal Viscosity Viscosity VDW->Viscosity Density Density VDW->Density Aggregation Self-Aggregation VDW->Aggregation HBond->Viscosity

Caption: Intermolecular forces influencing the properties of [C14MIM][NO3].

  • Ionic Interactions: The primary forces are the electrostatic attractions between the imidazolium cation and the nitrate anion. The nature of the anion significantly influences the properties of the ionic liquid.[1][16]

  • Van der Waals Forces: The long tetradecyl chain contributes significantly through van der Waals interactions, which are crucial in determining the viscosity and tendency for self-assembly.[17]

  • Hydrogen Bonding: Weak hydrogen bonds can form between the acidic protons of the imidazolium ring (especially at the C2 position) and the oxygen atoms of the nitrate anion.[4] These interactions contribute to the overall cohesion and viscosity of the ionic liquid.

Potential Applications

The unique combination of a long alkyl chain and a nitrate anion in 1-methyl-3-tetradecyl-1H-imidazolium nitrate suggests several potential areas of application:

  • Surfactant and Emulsifier: The amphiphilic nature of this IL makes it a candidate for use as a surfactant or in the formation of microemulsions.

  • Lubricants and Additives: The long alkyl chain can provide lubricity, suggesting potential use as a lubricant or as an additive to conventional lubricants.

  • Extraction and Separation Processes: The tunability of its properties could be exploited in liquid-liquid extraction and separation processes, particularly for non-polar solutes.[1]

  • Electrolytes: While the high viscosity may limit its ionic conductivity, modifications to its structure could lead to applications in electrochemical devices.

Conclusion

1-methyl-3-tetradecyl-1H-imidazolium nitrate is an ionic liquid with a distinct set of physicochemical properties arising from its long-chain, amphiphilic cation and its nitrate anion. While specific experimental data for this compound is limited in the public domain, a comprehensive understanding can be built upon the well-established structure-property relationships observed in homologous series of imidazolium-based ionic liquids. Its synthesis is achievable through standard chemical methods, and its characterization relies on conventional analytical techniques. The interplay of ionic, van der Waals, and hydrogen bonding forces governs its thermal stability, density, viscosity, and phase behavior. Further experimental investigation into these properties will undoubtedly pave the way for its application in a diverse range of scientific and industrial fields.

References

  • Liu, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(10), 2919. [Link]

  • Ferreira, A. M., et al. (2022). The Role of the Anion in Imidazolium-Based Ionic Liquids for Fuel and Terpenes Processing. Molecules, 27(15), 4993. [Link]

  • D'Angelo, P., et al. (2011). X-Ray absorption spectroscopy investigation of 1-alkyl-3-methylimidazolium bromide salts. The Journal of Chemical Physics, 135(7), 074505. [Link]

  • Chen, Y., et al. (2022). Comprehensive investigation of two environmentally-friendly imidazolium nitrate ionic liquids: from calorimetry to thermal risk evaluation. Journal of Thermal Analysis and Calorimetry, 147(23), 12965-12976. [Link]

  • ResearchGate. (2020). Influence of Anion on Physical and Electronic Property of Imidazolium Ionic Liquids: Role of Weak Interactions. [Link]

  • Carvalho, P. J., et al. (2010). Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 11(12), 5034-5050. [Link]

  • Burova, T., et al. (2021). Influence of the anion on the properties of ionic liquid mixtures: a molecular dynamics study. Physical Chemistry Chemical Physics, 23(18), 10834-10846. [Link]

  • Ghandi, K., et al. (2017). Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. Journal of Chemical & Engineering Data, 62(11), 3655-3665. [Link]

  • Chen, Y., et al. (2022). Comprehensive investigation of two environmentally-friendly imidazolium nitrate ionic liquids: from calorimetry to thermal risk. Journal of Thermal Analysis and Calorimetry. [Link]

  • ResearchGate. (n.d.). In literature exist several density and viscosity data of imidazolium chloride ionic liquids mixtures with water and other molec. [Link]

  • D'Angelo, P., et al. (2011). X-Ray absorption spectroscopy investigation of 1-alkyl-3-methylimidazolium bromide salts. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. [Link]

  • Gordon, C. M., et al. (2000). The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. Journal of the Chemical Society, Dalton Transactions, (21), 4091-4096. [Link]

  • Leys, J., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 18-27. [Link]

  • Ries, M. (2017). Influence of anion size on the properties of imidazolium-based ionic liquids. University of Leeds. [Link]

  • Abdouss, M., et al. (2020). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. Journal of Molecular Liquids, 318, 114041. [Link]

  • Mäki-Arvela, P. (2020). Density of ionic liquids. Åbo Akademi University Research Portal. [Link]

  • Rivera-Rubero, S., & Baldelli, S. (2006). Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. The Journal of Physical Chemistry B, 110(9), 4257-4265. [Link]

  • Bradley, A. E., et al. (2002). Small-Angle X-ray Scattering Studies of Liquid Crystalline 1-Alkyl-3-methylimidazolium Salts. Chemistry of Materials, 14(2), 629-635. [Link]

  • Koller, T. M., et al. (2011). Density and Surface Tension of Ionic Liquids. The Journal of Physical Chemistry B, 115(1), 197-205. [Link]

  • Bica, K., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. New Journal of Chemistry, 44(25), 10228-10235. [Link]

  • Goud, E. (2012). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]

  • Colonna, S., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • Scholars' Mine. (n.d.). Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. [Link]

  • Research and Reviews. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. [Link]

  • ResearchGate. (2016). Physicochemical properties of 1-butyl-3-methylimidazolium acetate. [Link]

  • Liu, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based I. [Link]

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An In-Depth Technical Guide to the Thermal Stability of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-methyl-3-tetradecyl-1H-imidazolium nitrate. The unique physicochemical properties of ionic liquids, such as their low volatility, high thermal stability, and designable nature, have positioned them as promising materials in the pharmaceutical sciences.[1][2] This guide delves into the critical importance of thermal stability for drug development applications, outlines detailed experimental protocols for its assessment using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents an analysis of the expected thermal behavior of this specific ionic liquid. Furthermore, a plausible decomposition mechanism is proposed, offering insights into the safe handling, storage, and application of 1-methyl-3-tetradecyl-1H-imidazolium nitrate in a research and development setting.

Introduction: The Critical Role of Thermal Stability in the Pharmaceutical Applications of Ionic Liquids

The pharmaceutical industry is in a constant search for innovative materials and methods to overcome challenges in drug solubility, bioavailability, and stability.[3] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a versatile class of compounds with significant potential in various pharmaceutical applications.[1][4]

Imidazolium-Based Ionic Liquids in Drug Development

Imidazolium-based ILs are among the most extensively studied due to their favorable properties, including high thermal and chemical stability, and the relative ease of their synthesis and functionalization.[5][6] Their applications in the pharmaceutical field are diverse, ranging from their use as "green" solvents in the synthesis of active pharmaceutical ingredients (APIs) to their role as excipients in drug formulations and even as APIs themselves.[3][6] The tunability of their structure allows for the fine-tuning of properties to suit specific applications.[4]

Why Thermal Stability is a Non-Negotiable Parameter

The thermal stability of any substance used in pharmaceutical development is of paramount importance. For ionic liquids, it dictates their processing window, storage conditions, and compatibility with various manufacturing processes such as heating, drying, and sterilization. A thorough understanding of an IL's thermal behavior is crucial to prevent degradation, which could lead to the formation of toxic byproducts and compromise the safety and efficacy of the final pharmaceutical product.

Focus on 1-methyl-3-tetradecyl-1H-imidazolium nitrate

1-methyl-3-tetradecyl-1H-imidazolium nitrate is an imidazolium-based ionic liquid characterized by a long C14 alkyl chain. This structural feature imparts a significant hydrophobic character, making it of interest for applications involving the solubilization of poorly water-soluble drugs or as a component in drug delivery systems.[7] The presence of the nitrate anion also influences its overall properties. This guide will provide an in-depth examination of its thermal stability, a key parameter for its potential use in pharmaceutical research and development.

Physicochemical Properties and Synthesis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Molecular Structure and its Influence on Properties

The structure of 1-methyl-3-tetradecyl-1H-imidazolium nitrate, with its imidazolium cation and nitrate anion, dictates its physicochemical properties. The long tetradecyl chain on the imidazolium ring increases its non-polarity and is known to influence its thermal stability. Generally, for a homologous series of 1-alkyl-3-methylimidazolium salts, the thermal stability tends to decrease as the alkyl chain length increases.[8] The nitrate anion is a relatively small, inorganic anion that will also play a role in the decomposition pathway of the ionic liquid.

Typical Synthesis Pathway

The synthesis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate typically involves a two-step process. The first step is a quaternization reaction (a type of SN2 reaction) between 1-methylimidazole and 1-bromotetradecane to form the 1-methyl-3-tetradecyl-1H-imidazolium bromide intermediate.[9][10] The second step is an anion exchange (metathesis) reaction where the bromide anion is replaced by a nitrate anion, often by reacting the intermediate with a nitrate salt such as silver nitrate or an alkali metal nitrate.

Synthesis_Pathway cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1-methylimidazole 1-methylimidazole Intermediate 1-methyl-3-tetradecyl-1H- imidazolium bromide 1-methylimidazole->Intermediate + 1-bromotetradecane 1-bromotetradecane 1-bromotetradecane->Intermediate Final_Product 1-methyl-3-tetradecyl-1H- imidazolium nitrate Intermediate->Final_Product Nitrate_Salt Nitrate Salt (e.g., AgNO3) Nitrate_Salt->Final_Product +

Caption: General synthesis pathway for 1-methyl-3-tetradecyl-1H-imidazolium nitrate.

Experimental Assessment of Thermal Stability

The Pillars of Thermal Analysis: TGA and DSC

The thermal stability of ionic liquids is primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides crucial information about the decomposition temperature, the presence of residual solvents or water, and the kinetics of decomposition.[13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and to characterize exothermic or endothermic decomposition processes.[14][15]

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-methyl-3-tetradecyl-1H-imidazolium nitrate sample into a clean, tared TGA crucible (platinum or alumina).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[16]

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature of 600 °C.[17]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the ionic liquid into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • The temperature program typically involves a heating-cooling-heating cycle to erase the sample's thermal history. For example:

      • Heat from room temperature to 150 °C at 10 °C/min.

      • Cool to -50 °C at 10 °C/min.

      • Heat from -50 °C to a temperature above the decomposition temperature (determined by TGA) at 10 °C/min.[15]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting points, glass transitions, and decomposition exotherms or endotherms.

A Unified Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation Sample 1-methyl-3-tetradecyl-1H- imidazolium nitrate TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Determine Tonset) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Identify Transitions & Decomposition) DSC->DSC_Data Stability_Assessment Comprehensive Thermal Stability Profile TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Unified workflow for the thermal analysis of ionic liquids.

Analysis and Interpretation of Thermal Stability Data

Key Thermal Stability Parameters and Their Significance
  • Tonset (Onset Decomposition Temperature): The temperature at which the decomposition of the material begins. This is a critical parameter for defining the upper-temperature limit for the safe use of the ionic liquid.

  • Tpeak (Peak Decomposition Temperature): The temperature at which the rate of decomposition is at its maximum, as indicated by the peak of the derivative of the TGA curve (DTG).

  • Decomposition Profile: The shape of the TGA curve can indicate whether the decomposition occurs in a single step or multiple steps.

  • Decomposition Enthalpy (from DSC): The DSC curve will show whether the decomposition is an exothermic (heat-releasing) or endothermic (heat-absorbing) process. Exothermic decompositions can be indicative of runaway reactions and pose a greater safety hazard.[18]

Expected TGA and DSC Data for 1-methyl-3-tetradecyl-1H-imidazolium nitrate
ParameterExpected Value/ObservationRationale/Reference
Tonset (TGA, N2 atmosphere) ~280 - 300 °CBased on data for similar long-chain imidazolium nitrates.[17][19]
Decomposition Steps (TGA) Likely a single major decomposition step.Typical for many imidazolium-based ionic liquids.
Decomposition (DSC) Expected to be an exothermic process in air.The nitrate anion can contribute to oxidative decomposition.[18]
Melting Point (DSC) Expected to be a low-melting solid or a room-temperature liquid.The long, flexible alkyl chain can disrupt crystal packing.
Influence of the Long Alkyl Chain and Nitrate Anion on Thermal Stability

The thermal stability of imidazolium-based ionic liquids is a complex interplay between the cation and anion structure. The long tetradecyl chain can influence the decomposition mechanism, potentially through pathways involving the cleavage of the C-N or C-C bonds of the alkyl chain. The nitrate anion is known to be less thermally stable than some other common anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]-). The decomposition of nitrate salts can be complex and may involve redox reactions, contributing to an exothermic decomposition profile.[20][21]

The Decomposition Mechanism of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Proposing a Mechanistic Pathway

The thermal decomposition of 1-alkyl-3-methylimidazolium-based ionic liquids can proceed through several pathways. For those with halide anions, an SN2-type mechanism involving nucleophilic attack of the anion on the alkyl groups of the cation is often observed.[22] For nitrate anions, the mechanism is likely to be more complex. A plausible decomposition pathway for 1-methyl-3-tetradecyl-1H-imidazolium nitrate could be initiated by the abstraction of a proton from the imidazolium ring or the alkyl chain, followed by a cascade of reactions leading to the breakdown of the imidazolium core and the alkyl chain.

Decomposition_Pathway IL 1-methyl-3-tetradecyl-1H- imidazolium nitrate Initial_Step Initial Thermal Stress (e.g., Proton Abstraction or Homolytic Cleavage) IL->Initial_Step Imidazolium_Ring_Opening Imidazolium Ring Opening Initial_Step->Imidazolium_Ring_Opening Alkyl_Chain_Fragmentation Tetradecyl Chain Fragmentation Initial_Step->Alkyl_Chain_Fragmentation Volatile_Products Formation of Volatile Decomposition Products Imidazolium_Ring_Opening->Volatile_Products Alkyl_Chain_Fragmentation->Volatile_Products Gaseous_Byproducts e.g., NOx, H2O, CO2, Hydrocarbons Volatile_Products->Gaseous_Byproducts

Caption: A proposed high-level decomposition pathway.
Identification of Potential Decomposition Products

Based on the proposed mechanism and studies of similar compounds, potential decomposition products could include:

  • Volatile organic compounds: Fragments of the tetradecyl chain (alkenes, alkanes), 1-methylimidazole, and other substituted imidazoles.

  • Gaseous byproducts: Oxides of nitrogen (NOx) from the nitrate anion, carbon dioxide (CO2), carbon monoxide (CO), and water (H2O).[21]

The exact composition of the decomposition products would require further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Implications for Safe Handling and Storage

The thermal stability data and proposed decomposition mechanism have direct implications for the safe handling and storage of 1-methyl-3-tetradecyl-1H-imidazolium nitrate:

  • Temperature Limits: Avoid prolonged exposure to temperatures approaching the Tonset.

  • Inert Atmosphere: For high-temperature applications, processing under an inert atmosphere (e.g., nitrogen) is recommended to minimize oxidative decomposition.

  • Ventilation: Adequate ventilation is necessary when heating the ionic liquid to prevent the accumulation of potentially flammable or toxic decomposition products.

  • Material Compatibility: The potential for the formation of corrosive byproducts at elevated temperatures should be considered when selecting materials for processing equipment.

Conclusion: Actionable Insights for the Pharmaceutical Scientist

1-methyl-3-tetradecyl-1H-imidazolium nitrate is an ionic liquid with potential applications in pharmaceutical sciences, particularly in the area of drug solubilization and delivery. A thorough understanding of its thermal stability is not merely an academic exercise but a prerequisite for its safe and effective use. This guide has provided a framework for assessing its thermal stability, interpreting the data, and understanding the potential decomposition pathways. By adhering to the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently evaluate and utilize this and other novel ionic liquids in their pursuit of innovative pharmaceutical solutions. The key takeaway is that while ionic liquids offer exciting possibilities, a rigorous characterization of their fundamental properties, such as thermal stability, is essential to unlock their full potential in a safe and controlled manner.

References

[13] Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA - NSF PAR. (n.d.). [11] Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org. (2021, April 9). Thermodynamics of Imidazolium-Based Ionic Liquids for Inhibiting the Spontaneous Combustion of Sulfide Ore - MDPI. (2022, June 29). [12] Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (2016, March). Journal of Thermal Analysis and Calorimetry, 125(1). [23] Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design | Industrial & Engineering Chemistry Research - ACS Publications. (2025, December 12). [14] Results from the thermal analysis by DSC of all protic ionic liquids.... - ResearchGate. (n.d.). DSC cooling and heating curves of imidazolium ionic LCs at different scanning rates. (a) BrC10C8, and (b) BrC10CN. - ResearchGate. (n.d.). [15] Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC. (n.d.). [5] An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films - MDPI. (2023, February 28). [24] Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies - ACS Publications. (2012, March 21). [3] The role of ionic liquids in the pharmaceutical field: an overview of relevant applications - SciSpace. (2020, November 5). [4] Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC. (n.d.). [6] Applications of Ionic Liquids in Pharmaceuticals - AWS. (2025, March 4). [7] 1-Methyl-3-tetradecyl-1H-imidazolium nitrate. (n.d.). [1] Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC. (n.d.). [17] Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC. (n.d.). [2] Recent Advances and Applications of Ionic Liquid in Pharmaceutical Industry - IJNRD. (n.d.). [8] Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST. (2017, February 19). [9] Synthesis and toxicity studies of imidazolium-based ionic liquids - Scholars' Mine. (n.d.). [19] One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020, June 3). [18] Molecular regulatory mechanism of alkyl side chain length on the thermal decomposition of imidazolium nitrate ionic liquid: theoretical calculation and experimental analysis - ResearchGate. (2025, August 27). [10] Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC. (n.d.). [20] Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. (2022, February 17). [25] Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2010, August 17). [21] Decomposition And Flammability Assessment Of Imidazolium Ionic Liquids - Globe Thesis. (2021, January 18). [26] Thermal Resilience of Imidazolium-Based Ionic Liquids-Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry - PubMed. (2018, September 20). [27] Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives - CORE. (n.d.). [28] Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC. (2023, February 2). [29] Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium... - ResearchGate. (n.d.). [22] Thermal Decomposition Mechanism of 1-ethyl-3-methylimidazolium Bromide Ionic Liquid (Preprint) - DTIC. (2011, September 14).

Sources

Technical Guide: NMR Spectral Analysis of 1-Methyl-3-tetradecyl-1H-imidazolium Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) represents a critical class of surface-active ionic liquids (SAILs). Unlike its halide counterparts (Cl⁻, Br⁻), the nitrate anion imparts unique physicochemical properties, specifically altering the hydrogen-bond network and the critical micelle concentration (CMC).

For researchers in drug delivery and materials science, accurate NMR characterization of this compound is not merely about peak assignment; it is a probe for purity (halide/water content) , aggregation state , and ion-pairing strength . This guide moves beyond standard spectral lists to provide a causal analysis of the [C14mim][NO3] spectral fingerprint.

Structural Logic & Atom Assignment

Before analyzing the spectrum, we must define the spin system. The cation consists of an aromatic imidazolium core and a lipophilic C14 tail. The nitrate anion, while proton-silent, significantly influences the chemical shift of the acidic H2 proton via hydrogen bonding.

Molecular Visualization & Numbering Strategy

The following diagram defines the atom numbering used throughout this guide.

G cluster_cation [C14mim]+ Cation cluster_anion Anion N1 N1 C2 C2 (Acidic H) N1->C2 Me N-Me N1->Me N3 N3 C2->N3 NO3 [NO3]- C2->NO3 H-Bonding (Solvent Dependent) C4 C4 N3->C4 Alpha α-CH2 N3->Alpha C5 C5 C4->C5 C5->N1 Beta β-CH2 Alpha->Beta Bulk (CH2)11 Beta->Bulk Term ω-CH3 Bulk->Term

Figure 1: Structural connectivity and atom numbering for [C14mim][NO3]. Note the critical H-bond interaction at C2.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this specific workflow. The hygroscopic nature of nitrate ILs requires strict water control, as water protons exchange with H2 and obscure the anion effect.

Sample Preparation[1]
  • Drying: Lyophilize the sample or dry under high vacuum (<0.1 mbar) at 60°C for 24 hours. Target water content: <500 ppm.

  • Solvent Selection:

    • DMSO-d6: Recommended for routine purity checks. It breaks ion pairs, resulting in sharp, reproducible peaks.

    • CDCl3: Recommended for studying ion-pairing. The H2 shift will be concentration-dependent.

    • D2O: Avoid for structural characterization if possible. Micelle formation (CMC ~2-4 mM) causes peak broadening and anisotropic shifts.

Acquisition Parameters[2]
  • Frequency: 400 MHz or higher.

  • Relaxation Delay (D1): Set to 5.0 s . The H2 proton and terminal methyls have significantly different T1 relaxation times. A short D1 will under-integrate the acidic proton.

  • Scans: 16 (1H), 1024 (13C).

  • Temperature: 298 K (Standardize to avoid viscosity-induced broadening).

1H NMR Spectral Analysis

The proton spectrum is divided into three distinct regions: the Aromatic/Acidic Zone, the Hetero-Alkyl Zone, and the Lipophilic Tail Zone.

Master Assignment Table (Solvent: DMSO-d6)[3][4]
PositionTypeShift (δ, ppm)MultiplicityIntegrationMechanistic Insight
H2 Ar-H9.05 - 9.25 Singlet (s)1HDiagnostic: Highly sensitive to anion. Upfield from [Cl] salt (>9.5 ppm) but downfield from [BF4] (<8.8 ppm).
H4, H5 Ar-H7.65 - 7.80Multiplet (m)2HOften appear as two overlapping signals or a tight doublet.

-CH2
N-CH24.15Triplet (t)2HDeshielded by the imidazolium ring current and positive charge.
N-Me N-CH33.85Singlet (s)3HStandard reference peak for integration calibration.

-CH2
Alkyl1.75Multiplet (m)2HShielded relative to

, but distinct from bulk.
Bulk CH2 Alkyl1.20 - 1.30Broad (m)22HThe "envelope" of 11 methylene groups.

-CH3
Alkyl0.85Triplet (t)3HTerminal methyl; confirms chain length integrity.
The "Anion Correction Factor"

A critical validation step is checking the H2 shift. In CDCl3, where ion pairing is tight:

  • [C14mim][Cl]: H2

    
     10.5 - 11.0 ppm (Strong H-bond).
    
  • [C14mim][NO3]: H2

    
     9.6 - 10.0 ppm (Moderate H-bond).
    
  • [C14mim][PF6]: H2

    
     8.5 ppm (Weak/No H-bond).
    

Validation Rule: If your H2 signal in CDCl3 is >10.2 ppm, suspect halide impurity (incomplete metathesis from the chloride precursor).

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive skeleton confirmation.

CarbonShift (δ, ppm)Assignment Logic
C2 136.5Weak intensity (C-H). Most deshielded due to N-C-N placement.
C4, C5 122.0 - 124.0Aromatic backbone.

-CH2
49.0N-alkyl attachment point.
N-Me 36.0Distinct from long chain carbons.

-CH2
30.0Bridge between headgroup and tail.
Bulk Chain 22.0 - 29.5Multiple peaks; C3-C13.

-CH3
14.0Terminal methyl.

Advanced Validation: 15N NMR & Impurity Profiling

For drug development applications, confirming the nitrate anion identity and stoichiometry is mandatory.

15N/14N NMR (Nitrate Confirmation)

Unlike halides, the nitrate anion is NMR active.

  • Method: 14N NMR (lower resolution, faster) or 15N NMR (requires enrichment or long scans).

  • Signal: [NO3]- appears as a sharp signal around -3 to -5 ppm (referenced to nitromethane) or ~376 ppm (referenced to liquid NH3).

  • Absence of Signal: Indicates potential displacement by halide or degradation.

Common Impurities
  • Residual Halide: Check H2 shift (see Section 4.2).

  • Water: Sharp singlet in DMSO-d6 at 3.33 ppm. Broadens H2 peak via exchange.

  • 1-Methylimidazole (Precursor): Look for neutral imidazole signals at 7.4 ppm (distinct from cationic ring).

Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for validating [C14mim][NO3].

Workflow Start Crude [C14mim][NO3] Prep Dry (60°C, Vac) -> Dissolve in DMSO-d6 Start->Prep H1_Scan Run 1H NMR Prep->H1_Scan Check_H2 Check H2 Shift (δ) H1_Scan->Check_H2 Range_Correct 9.0 - 9.3 ppm (Correct for Nitrate) Check_H2->Range_Correct Yes Range_Low < 8.8 ppm (Non-coordinating Anion?) Check_H2->Range_Low No Range_High > 9.5 ppm (Halide Impurity?) Check_H2->Range_High No Integration Integrate N-Me (3H) vs Chain (29H) Range_Correct->Integration Final Pass: Purity Confirmed Integration->Final Ratio 3:29 Fail Fail: Repurify Integration->Fail Ratio Mismatch

Figure 2: Decision tree for spectral validation of [C14mim][NO3].

References

  • Effect of Anion on H2 Shift

    • Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. (2017).[1] National Institutes of Health. Link

  • Nitrate Anion Dynamics

    • NMR study of nitrate ionic liquids confined between micrometer-spaced plates. (2024).[2] DiVA Portal. Link

  • General Imidazolium Assignments

    • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). Scientific & Academic Publishing. Link

  • Solvent Effects (DMSO vs CDCl3)

    • 1H chemical shifts in NMR: The effect of dimethyl sulphoxide versus chloroform solvent. (2010). Academia.edu. Link

  • CMC and Aggregation

    • Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR.[3] (2012).[3] RSC Publishing. Link

Sources

Advanced Mass Spectrometric Characterization of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate: Workflows, Fragmentation Mechanics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Delivery Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) is a long-chain, surface-active ionic liquid (SAIL). Characterized by a highly hydrophobic tetradecyl (C14) tail and a hydrophilic imidazolium headgroup paired with a nitrate anion, it exhibits profound micellization behaviors and lipid-like self-assembly. In pharmaceutical and material sciences, it is leveraged for drug delivery modulation, protein interaction (such as with Bovine Serum Albumin), and as an antimicrobial agent [1].

Mass spectrometry (MS) is the gold standard for characterizing the purity, structural integrity, and supramolecular aggregation of [C14mim][NO3]. This guide provides an authoritative, deep-dive into the electrospray ionization (ESI) mechanics, collision-induced dissociation (CID) pathways, and thermal degradation profiles of this specific ionic liquid.

Physicochemical Profiling & Ionization Strategies

The Causality of Electrospray Ionization (ESI)

Ionic liquids are pre-formed ions in the condensed phase. Therefore, Electrospray Ionization (ESI) is the most logical and efficient ionization technique. Unlike Electron Ionization (EI), which deposits excessive internal energy and obliterates the intact molecular ion of long-chain imidazolium salts, ESI acts as a "soft" phase-transfer mechanism [2].

By applying a high voltage to a liquid stream, ESI gently desolvates the [C14mim]+ cations and [NO3]- anions.

  • Positive Ion Mode (ESI+): Exclusively detects the intact cation and cationic clusters.

  • Negative Ion Mode (ESI-): Detects the nitrate anion and anionic clusters.

Solvent Selection Causality

Because [C14mim][NO3] is amphiphilic, solvent selection is critical. Using pure water induces micellization in the spray capillary, leading to severe signal suppression and droplet instability. Conversely, pure organic solvents fail to adequately solvate the nitrate anion. A 1:1 mixture of Methanol and Water is the optimal choice: the water solvates the ionic headgroups, while the methanol solvates the C14 tail, breaking up micelles and ensuring a stable Taylor cone during infusion.

MS and MS/MS Fragmentation Mechanics

When subjected to tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID), the[C14mim]+ cation (m/z 279.3) undergoes highly predictable, structurally diagnostic fragmentation.

Quantitative Data: Diagnostic Ions

The following table summarizes the key m/z values required for the absolute identification of [C14mim][NO3] and its gas-phase clusters.

SpeciesChemical FormulaIonization ModeTheoretical m/zStructural Description
Intact Cation [C18H35N2]+ESI (+)279.281-methyl-3-tetradecylimidazolium
Intact Anion [NO3]-ESI (-)62.00Nitrate anion
Cationic Cluster [(C18H35N2)2(NO3)]+ESI (+)620.56Gas-phase dimer cluster
Anionic Cluster [(C18H35N2)(NO3)2]-ESI (-)403.28Anion-rich gas-phase cluster
Primary Fragment [C4H7N2]+MS/MS (+)83.061-methylimidazolium core
The N-Alkyl Cleavage Pathway

The dominant fragmentation pathway for [C14mim]+ is the heterolytic cleavage of the C-N bond connecting the tetradecyl chain to the imidazolium ring. Driven by the stability of the resulting leaving group, the molecule expels a neutral alkene (1-tetradecene, C14H28, 196 Da) via a hydrogen transfer mechanism. This leaves the highly stable 1-methylimidazolium cation at m/z 83.1. A secondary, higher-energy pathway involves the loss of the methyl group (neutral loss of 16 Da) [3].

Pathway Parent [C14mim]+ m/z 279.3 Loss1 Neutral Loss 1-tetradecene (196 Da) Parent->Loss1 Loss2 Neutral Loss Methane (16 Da) Parent->Loss2 Frag1 [C1mim]+ m/z 83.1 Frag2 [C14-imidazole]+ m/z 265.2 Loss1->Frag1 Loss2->Frag2

Fig 1. Primary CID fragmentation pathways of the [C14mim]+ cation.

Thermal Degradation Analysis (TGA-MS)

While ionic liquids are celebrated for thermal stability, long-chain imidazolium nitrates are susceptible to degradation at elevated temperatures (typically >250°C). When analyzing[C14mim][NO3] via Thermogravimetric Analysis coupled to Mass Spectrometry (TGA-MS), the evolved gases reveal the exact mechanism of failure [4].

The Reverse Menshutkin Reaction: At high thermal stress, the nitrate anion acts as a nucleophile, attacking the alkyl chains on the imidazolium ring. This reverse Menshutkin reaction yields volatile neutral species:

  • 1-methylimidazole + tetradecyl nitrate

  • 1-tetradecylimidazole + methyl nitrate

Because nitrate is an oxidizing anion, secondary oxidation of the alkyl chain can also occur, yielding smaller aldehydes and NOx gases, which are easily detected in the low m/z range of the TGA-MS profile.

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a self-validating checkpoint . Because the C14 chain causes severe memory effects (carryover) in LC-MS systems, direct infusion with rigorous wash cycles is mandatory.

Step-by-Step ESI-MS Methodology

Step 1: Sample Preparation

  • Dilute [C14mim][NO3] to a final concentration of 1 µg/mL in a 50:50 (v/v) Methanol/Water solution containing 0.1% Formic Acid.

  • Causality: Formic acid provides an excess of protons to stabilize the spray and suppress unwanted sodium adducts ([M+Na]+), ensuring the signal is entirely driven by the pre-existing [C14mim]+ ion.

Step 2: Instrument Tuning & Infusion

  • Infuse the sample directly into the ESI source at 5 µL/min using a syringe pump.

  • Set Capillary Voltage to 3.0 kV and Cone Voltage to a low setting (20 V).

  • Causality: A low cone voltage prevents in-source fragmentation, allowing for the observation of intact [(C14mim)2(NO3)]+ clusters.

Step 3: Self-Validation Checkpoint (Isotope Profiling)

  • Acquire an MS1 survey scan from m/z 50 to 1000.

  • Locate the base peak at m/z 279.28.

  • Validation: Calculate the M+1 isotope peak intensity. Because the molecule contains 18 carbon atoms, the 13C contribution should be approximately 19.8% of the monoisotopic peak (18 × 1.1%). If the observed M+1 ratio deviates by more than ±2%, the system is miscalibrated or contaminated. Do not proceed to MS/MS until this is resolved.

Step 4: MS/MS Acquisition

  • Isolate m/z 279.3 using the quadrupole (1.0 Da isolation window).

  • Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Record the appearance of the m/z 83.1 fragment to confirm the N-alkyl cleavage.

Step 5: Mandatory System Wash

  • Flush the syringe and PEEK tubing with 100% Acetonitrile for 15 minutes, followed by 50:50 Acetonitrile/Water for 10 minutes.

  • Causality: The lipophilic C14 tail adheres strongly to instrument surfaces. Failing to execute this wash will result in ghost peaks in subsequent analyses.

Protocol Prep 1. Sample Prep 1 µg/mL in MeOH/H2O Infusion 2. Direct Infusion 5 µL/min Flow Prep->Infusion ESI 3. ESI Optimization Cap: 3.0 kV, Cone: 20 V Infusion->ESI MS1 4. MS1 Survey Isotope Validation ESI->MS1 MS2 5. MS/MS CID CE Ramp (15-35 eV) MS1->MS2 Wash 6. System Wash ACN Flush (Prevent Carryover) MS2->Wash

Fig 2. Self-validating ESI-MS workflow for surface-active ionic liquids.

References

  • Source: Universidade de São Paulo (USP)
  • Source: National Institutes of Health (NIH)
  • Application of Thermal Analysis: Single Photon Ionization Time-of-Flight Mass Spectrometry for Studies of Inorganic Clusters and Ionic Liquid Source: Universität Augsburg URL
  • Source: National Institutes of Health (NIH)

FTIR analysis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Analysis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Abstract

Ionic liquids (ILs) represent a fascinating class of materials with applications ranging from synthesis and catalysis to advanced materials and pharmaceuticals. Among them, 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C₁₄MIM][NO₃]) combines the well-studied imidazolium cation core with a long alkyl chain and a functional nitrate anion, creating a unique set of physicochemical properties. Understanding the molecular structure and intermolecular interactions within this IL is paramount for its effective application. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, offering profound insights into vibrational modes, functional groups, and the subtle effects of ion-ion interactions. This guide provides a comprehensive framework for researchers and scientists on the principles, experimental execution, and detailed spectral interpretation of the FTIR analysis of [C₁₄MIM][NO₃].

Introduction: The Molecular Landscape of [C₁₄MIM][NO₃]

1-methyl-3-tetradecyl-1H-imidazolium nitrate is an ionic liquid composed of a large, asymmetric organic cation and an inorganic anion. The structure of the cation is characterized by an aromatic imidazolium ring, a methyl group at the N1 position, and a long C₁₄ alkyl (tetradecyl) chain at the N3 position. This long chain imparts significant van der Waals interactions and can lead to nanoscale structural organization within the liquid.[1] The nitrate anion (NO₃⁻) is a planar, trigonal species that actively participates in the ionic network through electrostatic interactions and potential hydrogen bonding.

FTIR spectroscopy probes the vibrational transitions of a molecule's covalent bonds. Each bond type (e.g., C-H, C=N, N-O) vibrates at a characteristic frequency. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption peaks correspond to these specific vibrational modes. For an ionic liquid like [C₁₄MIM][NO₃], the FTIR spectrum reveals a wealth of information:

  • Confirmation of Chemical Identity: Verifying the presence of all key functional groups in the cation and anion.

  • Structural Insights: Elucidating the conformation of the alkyl chain and the integrity of the imidazolium ring.

  • Intermolecular Interactions: Detecting subtle shifts in peak positions that indicate the strength and nature of interactions between the cation and anion.[2]

Theoretical Vibrational Modes: What to Expect in the Spectrum

A predictive understanding of the spectrum begins with dissecting the molecule into its constituent parts and their expected vibrational modes.

The 1-methyl-3-tetradecyl-1H-imidazolium Cation
  • Imidazolium Ring: The aromatic ring is the core of the cation.

    • C-H Stretching (Aromatic): The C-H bonds on the imidazolium ring (at positions C2, C4, and C5) typically exhibit stretching vibrations in the 3100-3200 cm⁻¹ region.[3] The C2-H bond is often considered the most acidic and is particularly sensitive to anion interactions.[2]

    • Ring Stretching (C=C and C=N): The stretching vibrations of the double bonds within the ring are found between 1550 and 1600 cm⁻¹.[3][4]

  • Alkyl Chains (Methyl and Tetradecyl):

    • C-H Stretching (Aliphatic): These are among the most intense bands in the spectrum, typically appearing in the 2800-3000 cm⁻¹ range. Four distinct peaks are often visible:

      • ~2955 cm⁻¹: Asymmetric stretching (νₐₛ) of -CH₃ groups.

      • ~2925 cm⁻¹: Asymmetric stretching (νₐₛ) of -CH₂- groups.

      • ~2870 cm⁻¹: Symmetric stretching (νₛ) of -CH₃ groups.

      • ~2855 cm⁻¹: Symmetric stretching (νₛ) of -CH₂- groups.[5]

    • C-H Bending (Aliphatic): Scissoring and bending vibrations of the alkyl chains appear in the 1460-1470 cm⁻¹ region.

The Nitrate Anion (NO₃⁻)

The free nitrate ion possesses D₃h symmetry. However, in the condensed phase of an ionic liquid, strong interactions with the cation can lower this symmetry, lifting the degeneracy of certain modes and making otherwise IR-inactive modes visible.[6][7]

  • Asymmetric N-O Stretching (ν₃): This is a doubly degenerate mode in the free ion and is IR-active. It gives rise to a very strong and often broad absorption band in the 1300-1500 cm⁻¹ region.[8] The presence of strong cation-anion interactions can cause this band to split.[6]

  • Symmetric N-O Stretching (ν₁): This mode is IR-inactive for a free ion with D₃h symmetry but can become weakly IR-active upon interaction with the cation, appearing around 1040-1050 cm⁻¹.[7]

  • Out-of-Plane Bending (ν₂): This mode is expected around 800-850 cm⁻¹.[8]

  • In-Plane Bending (ν₄): This doubly degenerate mode appears in the 700-750 cm⁻¹ region.[8][9]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FTIR spectrum is critically dependent on a meticulous experimental procedure. The following protocol is designed for Attenuated Total Reflectance (ATR)-FTIR, which is often the preferred method for viscous ionic liquids due to its simplicity and the elimination of sample thickness variability.[10]

Instrumentation and Setup
  • Spectrometer: A standard FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is suitable.[1]

  • ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal. Diamond is highly robust and chemically inert, making it ideal for a wide range of ionic liquids.

  • Environment: The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.

Step-by-Step Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a reliable spectrum.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Clean_ATR 1. Clean ATR Crystal (e.g., with isopropanol) Verify_Clean 2. Verify Cleanliness (Run background, check for residue peaks) Clean_ATR->Verify_Clean Background 3. Acquire Background Spectrum (Clean, empty ATR crystal) Verify_Clean->Background Apply_Sample 4. Apply Sample (A single drop of [C₁₄MIM][NO₃]) Background->Apply_Sample Acquire_Sample 5. Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process 6. Perform ATR & Baseline Correction Acquire_Sample->Process Interpret 7. Peak Assignment & Interpretation Process->Interpret

Caption: Experimental workflow for ATR-FTIR analysis.

Detailed Protocol and Rationale
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and wipe dry with a soft, lint-free tissue.

    • Rationale: Any residue from previous samples or cleaning solvents will appear in the spectrum, leading to erroneous data.

  • Verify Cleanliness: Acquire a test spectrum of the clean, empty crystal. It should show a flat baseline with no significant absorption peaks, apart from those related to the crystal material itself at the edges of the spectral window.

    • Rationale: This is a critical self-validation step to ensure the system is clean before proceeding.

  • Acquire Background Spectrum: With the clean crystal, acquire a background spectrum (typically 32 or 64 scans).

    • Rationale: This spectrum measures the instrument's response and the ambient environment (residual H₂O, CO₂). It is automatically subtracted from the sample spectrum to isolate the sample's absorbance.

  • Apply Sample: Place a single, small drop of 1-methyl-3-tetradecyl-1H-imidazolium nitrate directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

    • Rationale: ATR requires intimate contact between the sample and the crystal surface for the IR evanescent wave to penetrate the sample effectively.[11]

  • Acquire Sample Spectrum: Using the parameters outlined in Table 1, acquire the sample spectrum.

  • Post-Acquisition Cleaning: After analysis, clean the sample from the crystal immediately using an appropriate solvent.

Recommended Data Acquisition Parameters
ParameterRecommended ValueRationale
Spectral Range 4000 – 400 cm⁻¹Covers the fundamental vibrational modes for most organic and inorganic functional groups.[12]
Resolution 4 cm⁻¹Provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for liquid samples.[12]
Number of Scans 32 - 64Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Apodization Happ-GenzelA standard function that provides good quantitative accuracy.
Correction ATR CorrectionSoftware function that corrects for the wavelength-dependent depth of penetration of the evanescent wave.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FTIR spectrum is a composite of the vibrational modes discussed in Section 2. The table below provides a detailed assignment of the expected peaks for [C₁₄MIM][NO₃].

Table of Vibrational Band Assignments
Wavenumber (cm⁻¹)IntensityAssignmentSource Functional Group
3150 - 3080MediumAromatic C-H StretchingImidazolium Ring
2955 - 2965StrongAsymmetric CH₃ Stretching (νₐₛ)Methyl & Tetradecyl
2920 - 2930StrongAsymmetric CH₂ Stretching (νₐₛ)Tetradecyl Chain
2870 - 2880MediumSymmetric CH₃ Stretching (νₛ)Methyl & Tetradecyl
2850 - 2860MediumSymmetric CH₂ Stretching (νₛ)Tetradecyl Chain
~1570MediumC=N / C=C Ring StretchingImidazolium Ring[4]
~1465MediumCH₂ Scissoring / BendingTetradecyl Chain
1350 - 1450Very Strong, BroadAsymmetric N-O Stretching (ν₃)Nitrate Anion[8][13]
~1170MediumImidazolium Ring VibrationImidazolium Ring
~1045Weak / ShoulderSymmetric N-O Stretching (ν₁)Nitrate Anion[7]
~830Medium-WeakOut-of-Plane N-O Bending (ν₂)Nitrate Anion[8]
Analysis of Key Spectral Regions
  • The C-H Stretching Region (3200 - 2800 cm⁻¹): This region is dominated by the strong absorptions from the tetradecyl chain. The distinct peaks for symmetric and asymmetric stretches of CH₂ and CH₃ groups confirm the aliphatic character. The weaker, higher-frequency bands around 3150 cm⁻¹ are definitive markers for the imidazolium ring C-H bonds.

  • The Fingerprint Region (1600 - 600 cm⁻¹): This complex region contains the most diagnostic information.

    • Imidazolium Ring Modes: The peak around 1570 cm⁻¹ confirms the integrity of the aromatic ring structure.

    • Nitrate Anion Dominance: The most prominent feature in the entire spectrum is the exceptionally strong and broad absorption band of the nitrate asymmetric stretch (ν₃) between 1350-1450 cm⁻¹.[8] The breadth of this peak is indicative of the multiple, slightly different local environments the nitrate anions experience within the liquid, influenced by their interaction with the cation. The appearance of the ν₁ symmetric stretch (~1045 cm⁻¹) and the ν₂ out-of-plane bend (~830 cm⁻¹) further confirms the presence and interaction of the nitrate anion.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 1-methyl-3-tetradecyl-1H-imidazolium nitrate. By following a robust experimental workflow, one can obtain high-quality spectra that serve as a reliable molecular fingerprint. The detailed interpretation of this fingerprint—from the high-frequency C-H stretches of the alkyl chain and imidazolium ring to the powerful, characteristic absorptions of the nitrate anion in the fingerprint region—provides definitive structural confirmation and opens a window into the complex intermolecular forces that govern the properties of this ionic liquid. This guide equips researchers with the foundational knowledge to confidently employ FTIR spectroscopy in their study and application of [C₁₄MIM][NO₃] and related ionic liquid systems.

References

  • Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. PMC. [Link]

  • FTIR spectra of [Cnmim][NTf2] imidazolium-based ILs with n = 1, 2 and 8. ResearchGate. [Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances (RSC Publishing). [Link]

  • Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. INIS-IAEA. [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. [Link]

  • Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega. [Link]

  • Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. ACS Publications. [Link]

  • FTIR Spectroscopy of NO₃: Perturbation Analysis of the ν₃+ν₄ State. ACS Publications. [Link]

  • Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. Forschungszentrum Jülich. [Link]

  • Infrared Spectroscopy of the Microhydrated Nitrate Ions NO₃⁻(H₂O)₁₋₆. University of California, Berkeley. [Link]

  • Vibrational frequency assignments of isotopically different forms of nitrate ion in ionic nitrate crystals. Canadian Science Publishing. [Link]

  • Nitrate Anions and Ion Pairing at the Air-Aqueous Interface. Department of Chemistry and Biochemistry. [Link]

  • Utilizing Infrared Spectroscopy to Analyze the Interfacial Structures of Ionic Liquids/Al₂O₃ and Ionic Liquids/Mica Mixtures under High Pressures. MDPI. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • FT-IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • FT-IR spectra of the ionic liquid (a), porous ionic liquid polymer (b), and magnetic porous ionic liquid polymer (c). ResearchGate. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

Sources

Thermogravimetric Analysis (TGA) of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-3-tetradecyl-1H-imidazolium nitrate (commonly denoted as[C14mim][NO3]) is a highly specialized mesogenic ionic liquid. Driven by its long, amphiphilic tetradecyl chain, it exhibits a distinct smectic A liquid crystalline phase characterized by alternating polar and non-polar microsegregated layers[1][2]. For researchers and drug development professionals utilizing ionic liquids as advanced solvents or active pharmaceutical ingredient (API) delivery vehicles, establishing the absolute upper limit of the liquid range is critical[3]. Thermogravimetric analysis (TGA) serves as the definitive analytical technique to define this operational thermal window.

Mechanistic Principles of Thermal Degradation

As an Application Scientist, it is vital to recognize that the mass loss observed in the TGA of[C14mim][NO3] is not a simple physical evaporation, but a complex chemical decomposition.

While the C14 alkyl chain governs the conformational dynamics and the formation of the smectic A mesophase[3], it does not inherently protect the core imidazolium ring from chemical breakdown. The thermal stability is fundamentally dictated by the nucleophilicity of the nitrate anion ([NO3]⁻). At elevated temperatures approaching 250 °C[4], the nitrate anion initiates a nucleophilic substitution reaction. It attacks the electrophilic carbon atoms adjacent to the imidazolium nitrogen—typically targeting the methyl group or the lateral spacer chain[5].

This dealkylation compromises the ionic network, leading to the rapid generation and volatilization of neutral fragments (e.g., 1-tetradecylimidazole, alkyl nitrates, and oxidation byproducts). Consequently, the TGA profile exhibits a stable plateau followed by a sharp derivative thermogravimetry (DTG) peak, marking catastrophic structural failure.

Self-Validating Experimental Protocol for TGA

To extract trustworthy kinetic data, the TGA protocol must be designed as a self-validating system. Ionic liquids are inherently hygroscopic; failing to account for absorbed moisture will result in artificial early mass loss, skewing the onset temperature (


) calculations.
Step-by-Step Methodology
  • Instrument Preparation & Baseline Calibration :

    • Action : Run a blank alumina (

      
      ) crucible under the exact thermal program intended for the sample.
      
    • Causality : As the furnace heats, the density of the purge gas decreases, altering the buoyancy of the crucible. Baseline subtraction eliminates this artifact, ensuring that only true sample mass changes are recorded.

  • Sample Loading :

    • Action : Load a precise micro-aliquot (5–10 mg) of[C14mim][NO3] into the crucible.

    • Causality : The smectic A phase of [C14mim][NO3] can be highly viscous. Using a small, precisely weighed mass prevents thermal gradients within the sample, ensuring uniform heat transfer and accurate detection of degradation kinetics.

  • Isothermal Dehydration (Pre-conditioning) :

    • Action : Heat the sample to 100 °C at 10 °C/min, then hold isothermally for 30–45 minutes under a dry

      
       purge (50 mL/min).
      
    • Causality : Absorbed atmospheric moisture vaporizes below 150 °C. Without this isothermal hold, water desorption overlaps with the baseline, artificially altering the initial mass (

      
      ) and leading to erroneous 
      
      
      
      reporting.
  • Dynamic Thermal Ramp :

    • Action : Heat the dehydrated sample from 100 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

    • Causality : This dynamic phase captures the nucleophilic attack of the nitrate anion[5]. The constant rate allows for the mathematical derivation of the DTG curve to pinpoint the peak decomposition temperature (

      
      ).
      
  • Evolved Gas Analysis (EGA) via TGA-FTIR :

    • Action : Route the exhaust gas through a heated transfer line (200 °C) into an FTIR spectrometer.

    • Causality : This validates the degradation mechanism by confirming that the mass loss is due to chemical breakdown (detecting C-H and N-O stretches of evolved degradation products) rather than the physical evaporation of the intact ionic liquid[5].

Quantitative Data and Thermal Parameters

The table below contextualizes the thermal behavior of[C14mim][NO3] against shorter-chain imidazolium nitrate analogs. While the nitrate anion limits the overall stability to ~250 °C[4], increasing the alkyl chain length slightly lowers the onset temperature due to the increased density of cleavable C-C bonds.

Parameter[C4mim][NO3][C8mim][NO3][C14mim][NO3]Analytical Significance
Phase at 25 °C LiquidLiquidSmectic A Liquid CrystalDefines handling and crucible loading requirements.
Water Desorption (

)
~ 80 - 110 °C~ 80 - 110 °C~ 80 - 110 °CRequires isothermal pre-conditioning to prevent baseline skew.
Onset Temp (

)
~ 260 °C~ 255 °C~ 250 °CDefines the absolute upper limit of the operational thermal window.
Peak Decomposition (

)
~ 290 °C~ 285 °C~ 280 °CIndicates the maximum rate of nucleophilic dealkylation.
Residual Mass at 600 °C < 1 %< 1 %< 1 %Confirms complete volatilization of degradation products.

Visualizing the Analytical Workflow

TGA_Workflow Sample [C14mim][NO3] Sample Preparation Purge Atmosphere Control (N2 / Dry Air) Sample->Purge Crucible Load Furnace TGA Furnace Dynamic Heating Purge->Furnace Isothermal Hold Weight Microbalance Mass Loss Detection Furnace->Weight Thermal Ramp EGA Evolved Gas Analysis (FTIR / MS) Furnace->EGA Volatile Release Data Thermal Profile (Tonset, Tpeak) Weight->Data DTG Derivation Mechanism Decomposition Mechanism (Nucleophilic Attack) EGA->Mechanism Gas ID Data->Mechanism Kinetic Data

Figure 1: Comprehensive TGA-EGA workflow for analyzing the thermal degradation of [C14mim][NO3].

References

1.[3] Title: New Insights on the Characterization of the Ionic Liquid Crystal 1-Ethyl-3-Methylimidazolium Decylsulfate. Source: researchgate.net. URL: 2.[5] Title: Surface active SNS-based dicationic ionic liquids containing amphiphilic anions: Experimental and theoretical studies of their structures and organization in solution. Source: researchgate.net. URL: 3. Title: Tuning the Emission Color of Europium-Containing Ionic Liquid-Crystalline Phases. Source: researchgate.net. URL: 4. Title: Characterization of the structure of ionic liquid by SAXS analytical method. Source: researcher.life. URL: 5.[2] Title: (PDF) NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Source: researchgate.net. URL:

Sources

critical micelle concentration of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Critical Micelle Concentration of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-tetradecyl-1H-imidazolium nitrate, a member of the surface-active ionic liquid (SAIL) family. The document delves into the fundamental principles of its self-assembly in aqueous solutions, with a primary focus on its critical micelle concentration (CMC). We explore the causality behind various experimental methodologies for CMC determination, offering detailed, field-proven protocols for surface tensiometry, conductometry, and fluorescence probe spectroscopy. The guide synthesizes quantitative data, discusses the thermodynamic drivers of micellization, and examines the significant applications of this class of compounds in drug formulation and delivery. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical guidance on the characterization and application of long-chain imidazolium-based surfactants.

Introduction: The Emergence of Surface-Active Ionic Liquids (SAILs)

Ionic liquids (ILs) have garnered significant attention for their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] When an IL possesses a molecular structure comprising a distinct hydrophilic head and a long hydrophobic tail, it is classified as a surface-active ionic liquid (SAIL).[2][3] These molecules bridge the gap between conventional surfactants and ionic liquids, exhibiting the self-aggregation properties of the former and the characteristic features of the latter.

1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C₁₄MIM][NO₃]) is a prime example of a SAIL. Its structure consists of a positively charged imidazolium ring (the hydrophilic headgroup) and a fourteen-carbon alkyl chain (the hydrophobic tail). This amphiphilic nature drives its molecules to self-assemble in aqueous solutions into organized colloidal structures known as micelles.[4][5] The concentration at which this spontaneous aggregation begins is a critical parameter known as the Critical Micelle Concentration (CMC) .[6]

Understanding and accurately determining the CMC is paramount for harnessing the potential of SAILs in various applications, particularly in the pharmaceutical sciences. Micelles can create nano-scale hydrophobic pockets in aqueous media, which are highly effective for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability and therapeutic efficacy.[2][3][7] This guide provides the foundational knowledge and practical protocols necessary to investigate the CMC of [C₁₄MIM][NO₃] and related long-chain imidazolium salts.

Molecular Architecture and Self-Assembly

The behavior of [C₁₄MIM][NO₃] in solution is dictated by its molecular structure. The interaction of its distinct regions with the solvent (water) governs the self-assembly process.

  • Hydrophilic Headgroup: The 1-methyl-3-tetradecyl-1H-imidazolium cation is the water-loving part. The positive charge and the nitrogen atoms in the ring allow for favorable interactions with polar water molecules.

  • Hydrophobic Tail: The C₁₄ (tetradecyl) alkyl chain is the water-fearing part. In an aqueous environment, the system seeks to minimize the unfavorable contact between these nonpolar chains and water molecules. This phenomenon, known as the hydrophobic effect, is the primary driving force for micellization.

At low concentrations, [C₁₄MIM][NO₃] exists as individual monomers dispersed in the solution. As the concentration increases, these monomers first adsorb at the air-water interface, reducing the surface tension of the water. Once the interface is saturated, a further increase in concentration forces the hydrophobic tails to aggregate together in the bulk solution to minimize their exposure to water. This leads to the formation of spherical micelles, where the hydrophobic tails form a core and the hydrophilic imidazolium heads form a protective outer shell, or corona, that interfaces with the bulk water.[5][6]

G cluster_prep Sample Preparation cluster_methods CMC Measurement Techniques cluster_analysis Data Analysis Prep1 Prepare Stock Solution of [C₁₄MIM][NO₃] Prep2 Create Serial Dilutions in Deionized Water Prep1->Prep2 Method1 Method 1: Surface Tensiometry Prep2->Method1 Method2 Method 2: Conductometry Prep2->Method2 Method3 Method 3: Fluorescence Probe Prep2->Method3 Analysis1 Plot Property vs. log(Concentration) Method1->Analysis1 Method2->Analysis1 Method3->Analysis1 Analysis2 Identify Inflection Point (Intersection of two lines) Analysis1->Analysis2 Analysis3 Determine CMC Value Analysis2->Analysis3

Caption: General workflow for CMC determination.

Method 1: Surface Tensiometry
  • Expertise & Causality: This is one of the most direct methods for determining the CMC. Surfactant monomers are surface-active; micelles are not. As monomers are added to water, they migrate to the air-water interface, disrupting the hydrogen bonding network of water and causing a sharp decrease in surface tension. When the concentration reaches the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Since micelles are not surface-active, the surface tension remains relatively constant above the CMC. The concentration at this transition point is the CMC. [8][9][10]

  • Experimental Protocol:

    • Solution Preparation: Prepare a stock solution of [C₁₄MIM][NO₃] (e.g., 10 mM) in high-purity deionized water. Create a series of at least 15-20 dilutions from this stock, spanning a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 5 mM).

    • Instrumentation: Use a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the ring or plate is meticulously cleaned (e.g., by flaming for a platinum ring) before each measurement to prevent contamination.

    • Measurement: Equilibrate each solution at a constant temperature (e.g., 298.15 K). Measure the surface tension of each solution, starting from pure water and proceeding from the most dilute to the most concentrated sample.

    • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The CMC is determined from the intersection point of the extrapolated lines of these two regions.

Method 2: Conductometry
  • Expertise & Causality: This method is specifically suited for ionic surfactants. The electrical conductivity of an electrolyte solution depends on the concentration and mobility of its charge carriers. Below the CMC, [C₁₄MIM][NO₃] exists as mobile C₁₄MIM⁺ cations and NO₃⁻ anions. As concentration increases, conductivity rises steeply and linearly. Upon micelle formation, the C₁₄MIM⁺ monomers are incorporated into the much larger, slower-moving micelles. Although these micelles are charged, their mobility is significantly lower than that of the free monomers. Furthermore, a fraction of the counter-ions (NO₃⁻) becomes associated with the micelle surface, further reducing the number of effective charge carriers. This results in a distinct decrease in the slope of the conductivity versus concentration plot. [8][9][11]

  • Experimental Protocol:

    • Solution Preparation: Prepare a series of solutions of varying concentrations in the same manner as for tensiometry, using high-purity, low-conductivity deionized water.

    • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

    • Measurement: Equilibrate the conductivity cell with pure water at the desired temperature (e.g., 298.15 K). Measure the specific conductance of each prepared solution, ensuring temperature stability throughout the experiment.

    • Data Analysis: Plot the specific conductance (κ) versus the surfactant concentration (C). The plot will exhibit two distinct linear portions with different slopes. The CMC is the concentration at which these two lines intersect.

Method 3: Fluorescence Probe Spectroscopy
  • Expertise & Causality: This highly sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its local environment. In a polar solvent like water, pyrene exhibits a characteristic emission spectrum. When micelles form, the nonpolar pyrene molecule preferentially partitions into the hydrophobic core of the micelle. This change from a polar (water) to a nonpolar (micelle core) microenvironment causes a significant change in the fine structure of pyrene's fluorescence spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to solvent polarity. This I₁/I₃ ratio is high in water and low in a nonpolar environment. [5][9]

  • Experimental Protocol:

    • Solution Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of ~10⁻³ M. To prepare each surfactant solution, add a small, fixed aliquot of the pyrene stock solution to a volumetric flask, evaporate the solvent completely, and then add the aqueous surfactant solution to achieve a final pyrene concentration of ~10⁻⁶ M. This ensures the pyrene is fully dissolved.

    • Instrumentation: Use a spectrofluorometer. Set the excitation wavelength for pyrene at approximately 335 nm.

    • Measurement: Record the emission spectrum for each sample from approximately 350 nm to 450 nm. Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

    • Data Analysis: Plot the intensity ratio I₁/I₃ against the logarithm of the surfactant concentration (log C). The data will typically form a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, often calculated by fitting the data to a Boltzmann sigmoidal function.

Quantitative Analysis and Thermodynamic Insights

While direct experimental data for 1-methyl-3-tetradecyl-1H-imidazolium nitrate is not widely published, extensive studies have been conducted on its close analog, 1-tetradecyl-3-methylimidazolium bromide ([C₁₄MIM][Br]). [12][13]The substitution of the nitrate anion for bromide is expected to have a minor, but not drastic, effect on the CMC. The data for the bromide analog serves as an excellent proxy and illustrates the typical values and inter-method consistency.

Table 1: Physicochemical Parameters for [C₁₄MIM][Br] in Aqueous Solution at 298 K

ParameterSurface TensiometryConductometryFluorescenceIsothermal Titration Calorimetry
CMC (mM) 2.142.302.212.20
ΔG⁰mic (kJ/mol) -24.79---

(Data adapted from reference)[12]

The standard Gibbs free energy of micellization (ΔG⁰mic) is a key thermodynamic parameter that indicates the spontaneity of the micellization process. A negative value, as shown, confirms that micelle formation is a spontaneous process. The micellization is always an entropy-driven process. [12]

Applications in Drug Development

The ability of [C₁₄MIM][NO₃] to form micelles at a specific concentration is the foundation of its utility in pharmaceutical and biomedical research.

  • Solubilization of Hydrophobic Drugs: A significant challenge in drug development is the poor aqueous solubility of many APIs. The hydrophobic cores of [C₁₄MIM][NO₃] micelles act as nanocarriers, sequestering hydrophobic drug molecules from the aqueous environment and significantly increasing their apparent solubility. [2][7]This is critical for developing effective oral and parenteral drug formulations.

  • Drug Delivery Systems: Micelles can protect encapsulated drugs from enzymatic degradation in the biological environment, potentially increasing their stability and circulation time. [2][4]The small size of micelles (~10-50 nm) can also be advantageous for drug targeting and crossing certain biological barriers. [2]

  • Nanoparticle Synthesis: SAILs can act as stabilizing agents or templates in the synthesis of metallic or polymeric nanoparticles for drug delivery and diagnostic applications. They control particle growth and prevent aggregation, ensuring the formation of stable, monodisperse nanoparticles. [4][14]

  • Antimicrobial Activity: Imidazolium-based ILs, particularly those with long alkyl chains, have demonstrated intrinsic antimicrobial and antifungal properties, making them potential candidates for development as active excipients or standalone therapeutic agents. [14]

Caption: Encapsulation of a hydrophobic drug in a SAIL micelle.

Conclusion

1-methyl-3-tetradecyl-1H-imidazolium nitrate stands as a representative of a versatile class of surface-active ionic liquids with significant potential in advanced applications. Its defining characteristic, the critical micelle concentration, marks the threshold for its transformation from a simple salt solution to a complex fluid containing functional nanostructures. The accurate determination of the CMC through rigorous, well-understood experimental techniques is the first and most crucial step in designing and validating its use in drug delivery systems and other high-value applications. The methodologies and insights presented in this guide provide a robust framework for researchers to confidently characterize and exploit the unique properties of this and other long-chain imidazolium-based SAILs.

References

  • Jahadakbar, A., et al. (2017). Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Forte, C., et al. (2023). Physical properties and nanostructuring of long-chained homobaric imidazolium ionic liquids. Physical Chemistry Chemical Physics. Available at: [Link]

  • Zhang, Y., et al. (2018). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. RSC Advances. Available at: [Link]

  • Ghandi, K., & Abdouss, M. (2017). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simultaneous removal of acidic and basic pollutants. Journal of Molecular Liquids. Available at: [Link]

  • Ferreira, H., et al. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. Available at: [Link]

  • Khatun, M., et al. (2020). The Role of Imidazolium-Based Surface-Active Ionic Liquid to Restrain the Excited-State Intramolecular H-Atom Transfer Dynamics of Medicinal Pigment Curcumin: A Theoretical and Experimental Approach. ACS Omega. Available at: [Link]

  • Khatun, M., et al. (2020). The Role of Imidazolium-Based Surface-Active Ionic Liquid to Restrain the Excited-State Intramolecular H-Atom Transfer Dynamics of Medicinal Pigment Curcumin: A Theoretical and Experimental Approach. ACS Omega. Available at: [Link]

  • Zehner, B., et al. (2019). Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. Langmuir. Available at: [Link]

  • Marques, E.F., & C. C. Santini. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Available at: [Link]

  • Al-Tawfiq, R., et al. (2016). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. Available at: [Link]

  • F. M. Menger, et al. (2021). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. MDPI. Available at: [Link]

  • Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. Available at: [Link]

  • Requena, R., et al. (2017). Effect of amino acid addition on the micelle formation of surface active ionic liquid, 1-tetradecyl-3-methylimidazolium bromide. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Available at: [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]

  • ResearchGate. (2025). Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Properties and Chemical Synthesis Uses of 1-Tetradecyl-3-Methylimidazolium Chloride. Available at: [Link]

Sources

Electrochemical Stability Profiling of Long-Chain Imidazolium Nitrates: A Focus on

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-3-tetradecyl-1H-imidazolium nitrate (


)  represents a specialized class of Surfactant Ionic Liquids (SAILs) . Unlike short-chain analogues (e.g., 

) used primarily as solvents, the

alkyl chain imparts significant amphiphilic character, enabling the formation of micelles, lyotropic liquid crystals, and vesicles. This makes it a high-value candidate for electrochemical drug delivery systems and nanostructured electrodeposition templates .

However, its utility is governed by its Electrochemical Stability Window (ESW) . This guide provides a technical analysis of the redox limits of


, establishing a functional operational window of approximately 3.0 V . It details the specific anodic (nitrate oxidation) and cathodic (imidazolium reduction) mechanisms and provides a self-validating protocol for accurate measurement, emphasizing the critical role of phase behavior and impurity management.

Physicochemical Context: The "Melt" Requirement

Before assessing electrochemical stability, one must understand the phase behavior of


. Due to strong Van der Waals forces between the tetradecyl chains, this salt is typically a solid or a Smectic A Liquid Crystal  at room temperature (

).
  • Melting Point (

    
    ):  Generally observed between 40°C and 60°C  (depending on thermal history and trace water).
    
  • Implication: Electrochemical profiling must be conducted in the isotropic liquid phase (typically

    
    ) or in a solvent. Measurements taken below 
    
    
    
    will exhibit high ohmic drop (
    
    
    drop) and distorted voltammetric features due to poor ion mobility in the solid/LC lattice.

Electrochemical Stability Analysis

The Electrochemical Window (ESW) is the potential range where the IL acts as an inert electrolyte. For


, this window is narrower than fluorinated ILs (like 

or

) due to the reactivity of the nitrate anion.
The Anodic Limit (Oxidation)

The positive potential limit is defined by the oxidation of the nitrate anion (


).
  • Mechanism: Irreversible oxidation of nitrate, often leading to the evolution of nitrogen dioxide (

    
    ) and oxygen (
    
    
    
    ).
    
    
  • Potential: Approximately +1.0 V to +1.2 V vs.

    
     (Ferrocene).
    
  • Critical Failure Mode: Presence of halide impurities (Cl⁻, Br⁻) from synthesis will manifest as sharp oxidation peaks much earlier (+0.5 V to +0.8 V), falsely narrowing the window.

The Cathodic Limit (Reduction)

The negative potential limit is defined by the reduction of the imidazolium cation (


).
  • Mechanism: Reduction of the imidazolium ring at the C-2 position to form a neutral radical or carbene.

    
    
    
  • Potential: Approximately -1.9 V to -2.1 V vs.

    
    .
    
  • Effect of Chain Length: The alkyl chain length (C14) has a negligible electronic effect on the reduction potential compared to C4 or C2 analogues. However, the mass transport (diffusion coefficient) of the bulky C14 cation is slower, leading to lower peak currents.

The Operational Window

Combining these limits, the total ESW for neat


 is approximately 3.0 V .
ParameterPotential (vs

)
Limiting Species
Anodic Limit +1.1 VNitrate (

)
Cathodic Limit -1.9 VImidazolium (

)
Total Window ~3.0 V

Experimental Protocol: Synthesis & Profiling

To obtain a valid ESW, you must synthesize high-purity material free of halide precursors and water.

Synthesis & Purification (The Silver Nitrate Route)

Standard metathesis using


 often leaves residual halides (NaCl/NaBr) due to incomplete precipitation. For electrochemical grade ILs, the Silver Nitrate (

)
method is required to ensure complete halide removal.

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 1-methyl-3-tetradecylimidazolium bromide (

    
    ) in distilled water.
    
  • Metathesis: Add equimolar aqueous

    
     dropwise.
    
    
    
    
  • Filtration: Filter the yellow

    
     precipitate. Repeat filtration through a 0.2 
    
    
    
    PTFE membrane to remove colloidal silver.
  • Water Removal: Rotary evaporate at

    
     to remove bulk water.
    
  • Vacuum Drying: Dry under high vacuum (

    
     mbar) at 
    
    
    
    for 48 hours. Note: This temperature also keeps the IL in the liquid state, aiding volatile removal.
Cyclic Voltammetry (CV) Setup

Objective: Determine ESW in the melt phase.

  • Cell: Jacketed electrochemical cell connected to a circulating water bath set to 75°C .

  • Working Electrode (WE): Polished Platinum (Pt) disk (1.6 mm diameter) or Glassy Carbon.

  • Counter Electrode (CE): Pt wire or coil (surface area > WE).

  • Reference Electrode (RE): Silver wire (quasi-reference). Note: Use Ferrocene (Fc) as an internal standard at the end of the experiment.

  • Atmosphere: Dry Nitrogen or Argon blanket (Nitrate is hygroscopic; water narrows the ESW).

Measurement Procedure:

  • Melt & Purge: Heat

    
     to 75°C until fully isotropic. Bubble dry 
    
    
    
    for 15 mins.
  • OCP Measurement: Measure Open Circuit Potential for 5 mins to ensure stability.

  • Scan: Perform CV scans starting from OCP.

    • Scan Rate: 50 mV/s or 100 mV/s.

    • Direction: Scan anodic first (to +1.5 V), then cathodic (to -2.5 V).

  • Cutoff Determination: Define the limit where current density reaches 1.0 mA/cm² .

  • Calibration: Add Ferrocene (approx 5 mM), repeat scan, and reference potentials to the

    
     couple.
    

Visualization of Mechanisms

Diagram 1: Electrochemical Redox Pathways

This diagram illustrates the limiting reactions defining the window.

ESW_Mechanism IL [C14mim][NO3] (Neat Melt) Anode Anodic Limit (+1.1 V vs Fc/Fc+) IL->Anode Oxidation Scan Cathode Cathodic Limit (-1.9 V vs Fc/Fc+) IL->Cathode Reduction Scan Ox_Product Nitrate Oxidation (NO2 + O2 gas) Anode->Ox_Product Irreversible Decomposition Red_Product Imidazolium Radical (Carbene Formation) Cathode->Red_Product Radical Dimerization

Caption: Redox pathways defining the electrochemical window. The nitrate anion limits oxidative stability, while the imidazolium cation limits reductive stability.

Diagram 2: High-Purity Synthesis Workflow

This workflow ensures the removal of halide impurities which are the primary cause of ESW underestimation.

Synthesis_Workflow Start Precursor: [C14mim]Br Step1 Metathesis with AgNO3 (Equimolar) Start->Step1 Step2 Precipitation of AgBr Step1->Step2 Step3 Filtration (0.2 µm PTFE) Step2->Step3 Remove Solid AgBr Step4 Vacuum Drying (70°C, <1 mbar, 48h) Step3->Step4 Remove Water Final Pure [C14mim][NO3] (Halide-free) Step4->Final

Caption: Critical synthesis pathway using Silver Nitrate metathesis to eliminate halide impurities that compromise the anodic limit.

Data Interpretation & Comparison

The table below places


 in context with other common ionic liquids. Note that while its window is narrower, its amphiphilic structure  offers unique advantages for self-assembly applications that standard electrolytes cannot match.
Ionic LiquidAnion ClassApprox.[1][2][3][4][5][6][7] ESW (V)Primary Application

Nitrate ~3.0 Surfactant / Drug Delivery / Templating

Nitrate~2.8 - 3.0Energetic Materials / Precursor

Fluorinated~4.2General Electrolyte

Sulfonylimide~4.5 - 5.0Li-ion Batteries (High Voltage)

Key Insight for Researchers: Do not select


 for high-voltage energy storage (e.g., > 4V Li-ion batteries). Its value lies in low-voltage bio-electrochemical interfaces  where the surfactant tail can interact with lipid bilayers or stabilize drug micelles, and the nitrate anion provides a biodegradable alternative to fluorinated anions.

References

  • Electrochemical Stability of Imidazolium-Based Ionic Liquids Source: The Journal of Physical Chemistry B Context: Defines the fundamental reduction limits of the imidazolium cation and the independence of this limit from alkyl chain length.

  • Electrochemical Oxidation of Nitrate in Ionic Liquids Source: New Journal of Chemistry (RSC) Context: Provides specific data on the oxidation mechanism and potential of nitrate anions in imidazolium media.

  • Effect of Water on the Electrochemical Window of Ionic Liquids Source: ResearchGate / KCL Context: Critical analysis of how moisture impurities narrow the ESW, relevant for hygroscopic nitrate ILs.

  • Synthesis and Properties of Long-Chain Imidazolium Salts Source: NIH / PMC Context: Details the synthesis, purification, and phase behavior (liquid crystal formation) of C12-C16 imidazolium salts.

Sources

Methodological & Application

Applications of 1-Methyl-3-tetradecyl-1H-imidazolium Nitrate in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Long-Chain Imidazolium Nitrate Salt

1-Methyl-3-tetradecyl-1H-imidazolium nitrate, often abbreviated as [C14MIM][NO3], is a member of the versatile imidazolium-based ionic liquid family. These compounds are renowned for their tunable physicochemical properties, including negligible vapor pressure, high thermal stability, and variable polarity and hydrophobicity, which can be modulated by altering the alkyl side chains and counter-anions.[1][2] The structure of [C14MIM][NO3], featuring a long C14 alkyl chain, imparts significant surface-active properties, positioning it as a cationic surfactant.[1]

While the broader class of imidazolium-based ionic liquids has seen extensive application as solvents, supports, and catalysts in a myriad of organic transformations,[2][3][4] specific, well-documented catalytic applications of 1-methyl-3-tetradecyl-1H-imidazolium nitrate remain a developing area of research. This guide, therefore, aims to bridge this gap by providing researchers, scientists, and drug development professionals with a forward-looking perspective on its potential catalytic applications.

Drawing upon the established principles of long-chain ionic liquids and the known reactivity of the nitrate anion, we present detailed application notes and hypothetical, yet scientifically grounded, experimental protocols. These protocols are designed to serve as a robust starting point for exploring the catalytic utility of this promising compound in phase-transfer catalysis, micellar catalysis, and electrochemical transformations.

Part 1: Phase-Transfer Catalysis in Biphasic Systems

Application Note: Leveraging Amphiphilicity for Enhanced Interfacial Reactions

The pronounced amphiphilic nature of 1-methyl-3-tetradecyl-1H-imidazolium nitrate, arising from its hydrophilic imidazolium head and a long, hydrophobic tetradecyl tail, makes it an excellent candidate for a phase-transfer catalyst (PTC). In immiscible aqueous-organic systems, it can transport anionic reactants from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. This is particularly advantageous for reactions involving water-soluble nucleophiles and water-insoluble organic electrophiles. The long alkyl chain enhances its solubility in the organic phase, facilitating the transfer.[1]

A classic example where [C14MIM][NO3] could be applied is in the nucleophilic substitution of an alkyl halide with an inorganic salt. The imidazolium cation would pair with the nucleophilic anion (e.g., cyanide, azide) and shuttle it into the organic phase for reaction.

Experimental Protocol: Nucleophilic Substitution of 1-Bromooctane with Sodium Azide

This protocol details a hypothetical procedure for the azidation of 1-bromooctane, a reaction that typically requires a phase-transfer catalyst for efficient conversion in a biphasic system.

Materials:

  • 1-Bromooctane (99%)

  • Sodium azide (NaN₃) (99.5%)

  • 1-Methyl-3-tetradecyl-1H-imidazolium nitrate ([C14MIM][NO3]) (98%)

  • Toluene (Anhydrous)

  • Deionized Water

  • Diethyl ether (for extraction)

  • Magnesium sulfate (anhydrous)

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.30 g, 20.0 mmol) and deionized water (20 mL). Stir until the sodium azide is completely dissolved.

  • Addition of Organic Phase: To the aqueous solution, add a solution of 1-bromooctane (1.93 g, 10.0 mmol) in toluene (20 mL).

  • Catalyst Loading: Add 1-methyl-3-tetradecyl-1H-imidazolium nitrate (0.344 g, 1.0 mmol, 10 mol%) to the biphasic mixture.

  • Reaction Conditions: Heat the reaction mixture to 90°C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer every hour and analyzing them by GC.

  • Workup: Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 1-azidooctane can be purified by vacuum distillation or column chromatography if necessary.

Expected Outcome:

SubstrateProductCatalyst Loading (mol%)Temperature (°C)Time (h)Anticipated Yield (%)
1-Bromooctane1-Azidooctane10907>90

Causality Behind Experimental Choices:

  • Biphasic System: The use of a water-toluene system is ideal for this reaction, as the nucleophile (NaN₃) is soluble in water and the substrate (1-bromooctane) is soluble in toluene.

  • Catalyst Choice: [C14MIM][NO3] is chosen for its ability to bridge the two phases. The long tetradecyl chain ensures sufficient lipophilicity to be present in the organic phase, while the ionic imidazolium head can pair with the azide anion.

  • Temperature: The reaction is heated to increase the reaction rate. 90°C is a reasonable temperature for this type of substitution reaction that is well below the decomposition temperature of the ionic liquid.

Visualization of the Catalytic Cycle:

G NaN3 Na⁺N₃⁻ Cat_N3 [C₁₄MIM]⁺N₃⁻ NaN3->Cat_N3 Anion Exchange NaX Na⁺X⁻ RX R-X RN3 R-N₃ Cat_X [C₁₄MIM]⁺X⁻ Cat_N3->RX Nucleophilic Attack Cat_X->NaX Anion Exchange

Caption: Proposed phase-transfer catalytic cycle for nucleophilic substitution.

Part 2: Micellar Catalysis in Aqueous Media

Application Note: Creating Reaction Nanoreactors

As a cationic surfactant, 1-methyl-3-tetradecyl-1H-imidazolium nitrate can self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can act as "nanoreactors," creating a hydrophobic core within the bulk aqueous phase. This is particularly useful for reactions between a water-insoluble organic substrate and a water-soluble reagent. The hydrophobic substrate partitions into the micellar core, increasing its local concentration and facilitating its interaction with the reagent at the micelle-water interface.

This approach is highly relevant for "green chemistry" as it allows organic reactions to be conducted in water, reducing the reliance on volatile organic solvents. A potential application is the hydrolysis of hydrophobic esters, where the ester would be encapsulated in the micellar core, and the hydroxide ions would attack at the interface.

Experimental Protocol: Hydrolysis of p-Nitrophenyl Laurate

This protocol describes a model reaction to evaluate the micellar catalytic activity of [C14MIM][NO3] in the hydrolysis of a long-chain ester.

Materials:

  • p-Nitrophenyl laurate (pNPL)

  • 1-Methyl-3-tetradecyl-1H-imidazolium nitrate ([C14MIM][NO3])

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 8.0)

  • Acetonitrile (for stock solution)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • pH meter

Procedure:

  • Stock Solutions:

    • Prepare a 10 mM stock solution of pNPL in acetonitrile.

    • Prepare a series of aqueous solutions of [C14MIM][NO3] in phosphate buffer (pH 8.0) with concentrations ranging from below to above the expected CMC.

    • Prepare a 0.1 M stock solution of NaOH in deionized water.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm (the wavelength of the p-nitrophenolate anion).

    • In a 1 cm path length cuvette, place 2.9 mL of the desired [C14MIM][NO3] solution.

    • Add 50 µL of the 0.1 M NaOH solution.

    • Initiate the reaction by adding 50 µL of the 10 mM pNPL stock solution.

    • Immediately start recording the absorbance at 400 nm over time. The rate of the reaction is determined from the initial slope of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the initial rate for each concentration of [C14MIM][NO3].

    • Plot the reaction rate as a function of the ionic liquid concentration. A significant increase in the rate is expected around the CMC.

Expected Outcome:

[C14MIM][NO3] (mM)Reaction Rate (µM/min)
0.10.5
0.50.8
1.0 (near CMC)2.5
2.05.1
5.05.3

Causality Behind Experimental Choices:

  • Substrate: p-Nitrophenyl laurate is a common substrate for hydrolysis studies. It is poorly soluble in water, and the product, p-nitrophenolate, is colored, allowing for easy spectrophotometric monitoring.

  • Buffer: A phosphate buffer at pH 8.0 is used to maintain a constant pH during the reaction, as the hydrolysis rate is pH-dependent.

  • Concentration Range: The concentrations of the ionic liquid are chosen to bracket the CMC, which is the point where micelle formation begins and a significant rate enhancement is expected.

Visualization of the Micellar Catalysis Workflow:

G start Start prep_solutions Prepare Stock Solutions (pNPL, [C₁₄MIM][NO₃], NaOH) start->prep_solutions setup_spectro Set up UV-Vis Spectrophotometer (400 nm) prep_solutions->setup_spectro mix_reagents Mix [C₁₄MIM][NO₃], NaOH, and pNPL in Cuvette setup_spectro->mix_reagents measure_abs Record Absorbance vs. Time mix_reagents->measure_abs calc_rate Calculate Initial Reaction Rate measure_abs->calc_rate plot_data Plot Rate vs. [[C₁₄MIM][NO₃]] calc_rate->plot_data analyze_cmc Determine CMC and Catalytic Effect plot_data->analyze_cmc end End analyze_cmc->end

Caption: Experimental workflow for studying micellar catalysis.

Part 3: Potential in Electrochemical Applications

Application Note: A Role in Green Electrochemistry

Imidazolium nitrate ionic liquids have been investigated as electrolytes in electrochemical processes, such as the desulfurization of fuels.[5][6] While studies have focused on shorter alkyl chains, the principles can be extended to 1-methyl-3-tetradecyl-1H-imidazolium nitrate. Its ionic nature provides conductivity, and the nitrate anion can participate in electrochemical reactions. The long alkyl chain could be beneficial in applications where the electrolyte needs to have a high affinity for a non-polar medium, such as in the electrochemical treatment of oils or other hydrophobic matrices.

One potential application is in the electro-oxidative synthesis of organic compounds in a biphasic system, where [C14MIM][NO3] could act as both the electrolyte and a phase-transfer agent for the substrate.

Experimental Protocol: Anodic Cyanation of Naphthalene

This protocol outlines a hypothetical procedure for the electrochemical cyanation of naphthalene, a reaction that can be challenging due to the poor solubility of the cyanide source in common organic solvents.

Materials:

  • Naphthalene

  • Sodium cyanide (NaCN)

  • 1-Methyl-3-tetradecyl-1H-imidazolium nitrate ([C14MIM][NO3])

  • Dichloromethane (DCM)

  • Acetonitrile

  • Graphite felt (for anode and cathode)

Instrumentation:

  • Potentiostat/Galvanostat

  • H-type divided electrochemical cell with a glass frit separator

  • Magnetic stirrer

Procedure:

  • Cell Assembly: Assemble the H-type electrochemical cell. Place a graphite felt anode in the anodic chamber and a graphite felt cathode in the cathodic chamber.

  • Anolyte Preparation: In the anodic chamber, dissolve naphthalene (1.28 g, 10.0 mmol) and 1-methyl-3-tetradecyl-1H-imidazolium nitrate (1.72 g, 5.0 mmol) in a mixture of DCM (15 mL) and acetonitrile (5 mL).

  • Catholyte Preparation: In the cathodic chamber, dissolve sodium cyanide (0.98 g, 20.0 mmol) and 1-methyl-3-tetradecyl-1H-imidazolium nitrate (1.72 g, 5.0 mmol) in acetonitrile (20 mL).

  • Electrolysis: Conduct the electrolysis at a constant current of 20 mA for the calculated charge passage (based on Faraday's laws for a 2-electron process). Stir both chambers throughout the electrolysis.

  • Workup: After the electrolysis, combine the contents of both chambers. Remove the acetonitrile by rotary evaporation.

  • Extraction: Add water (30 mL) and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Expected Outcome:

SubstrateProductCurrent (mA)Charge Passed (F/mol)Anticipated Yield (%)
Naphthalene1-Cyanonaphthalene202.260-70

Causality Behind Experimental Choices:

  • Divided Cell: An H-type cell is used to separate the anodic and cathodic reactions, preventing the reduction of the product at the cathode.

  • Electrolyte/Catalyst: [C14MIM][NO3] serves a dual role. It provides the necessary conductivity for the electrochemical reaction and, due to its amphiphilic nature, can help to solubilize the cyanide ions in the organic-rich anolyte.

  • Solvent System: A mixture of DCM and acetonitrile is used to dissolve both the non-polar naphthalene and the ionic liquid.

Conclusion

1-Methyl-3-tetradecyl-1H-imidazolium nitrate stands as a promising but under-explored catalytic agent. Its unique combination of a long hydrophobic chain and an ionic imidazolium head suggests significant potential in phase-transfer catalysis, micellar catalysis, and specialized electrochemical applications. The protocols and conceptual frameworks provided in this guide are intended to stimulate further research and unlock the full catalytic capabilities of this versatile ionic liquid. As the demand for greener and more efficient chemical processes grows, the exploration of such multifunctional compounds will be paramount.

References

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. Available at: [Link]

  • Imidazolium based ionic liquid-phase green catalytic reactions. (2023). RSC Publishing. Available at: [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Publishing. Available at: [Link]

  • Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. ResearchGate. Available at: [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020). PMC. Available at: [Link]

  • Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. (2025). PMC. Available at: [Link]

  • Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. (2023). ACS Omega. Available at: [Link]

  • Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Available at: [Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. (2026). PMC. Available at: [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes. (2025). MDPI. Available at: [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2019). MDPI. Available at: [Link]

  • N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors. PMC. Available at: [Link]

Sources

Application Note: Electrochemical Desulfurization Using Surfactant-Active Ionic Liquid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in petrochemical engineering and green chemistry. It details the synthesis, characterization, and application of 1-methyl-3-tetradecyl-1H-imidazolium nitrate (


) for the Electrochemical Desulfurization (ECDS) of liquid fuels.

Executive Summary

Deep desulfurization of fuels is critical for meeting environmental regulations (e.g., Euro VI, <10 ppm S). Traditional Hydrodesulfurization (HDS) struggles with refractory aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives due to steric hindrance.

This protocol utilizes 1-methyl-3-tetradecyl-1H-imidazolium nitrate (


), a Surfactant-Active Ionic Liquid (SAIL) . Unlike short-chain analogues (e.g., 

), the

alkyl chain imparts amphiphilic properties, allowing the IL to act simultaneously as:
  • Extractant: High affinity for aromatic sulfur via

    
     and hydrophobic interactions.
    
  • Electrolyte: Provides ionic conductivity for the electrochemical cell.

  • Emulsifier: The long hydrophobic tail stabilizes the oil-IL interface, maximizing the reaction surface area without external surfactants.

Mechanism of Action

The process combines extraction and electrochemical oxidation .

  • Phase Transfer: The hydrophobic

    
     tail penetrates the fuel phase, sequestering sulfur compounds (DBT) into the IL-rich interface/micelles.
    
  • Anodic Oxidation: At the anode, the nitrate anion (

    
    ) and the imidazolium ring facilitate the generation of hydroxyl radicals (
    
    
    
    ) or direct electron transfer, oxidizing DBT to DBT-sulfone (
    
    
    ).
  • Separation:

    
     is highly polar and becomes trapped in the IL phase, effectively removing it from the fuel.
    

ECDS_Mechanism cluster_reaction Electrochemical Reaction Fuel Fuel Phase (Contains DBT) Interface Interface/Emulsion ([C14mim][NO3] Micelles) Fuel->Interface Extraction (Hydrophobic Effect) Anode Anode (+) (Oxidation Site) Interface->Anode Mass Transfer IL_Bulk IL Bulk Phase (Traps Sulfones) Interface->IL_Bulk Precipitation/Solvation of Sulfones Anode->Interface e- Transfer (DBT -> DBT-SHO2+)

Figure 1: Mechanistic flow of surfactant-assisted electrochemical desulfurization.

Protocol 1: Synthesis of

Note:


 is not commonly available off-the-shelf and must be synthesized via a two-step metathesis route.
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • 1-Methylimidazole (>99%)[1]

  • 1-Bromotetradecane (>98%)

  • Silver Nitrate (

    
    ) or Sodium Nitrate (
    
    
    
    )
  • Solvents: Toluene, Acetonitrile, Methanol, Ethyl Acetate

  • Equipment: Reflux setup, Rotary evaporator, Vacuum oven.

Step 1: Synthesis of Precursor
  • Mixing: In a round-bottom flask, mix 1-methylimidazole and 1-bromotetradecane in a 1:1.05 molar ratio (slight excess of bromide ensures complete alkylation of the imidazole).

  • Solvent: Add Toluene (approx. 2 mL per gram of reactant) to modulate viscosity.

  • Reaction: Reflux at 80°C for 24 hours under nitrogen atmosphere.

  • Purification:

    • Cool the mixture.

      
       is a solid/semi-solid at RT (MP ~50-57°C).
      
    • Wash the product 3 times with Ethyl Acetate to remove unreacted starting materials.

    • Dry under vacuum at 60°C for 12 hours.

    • Yield Check: Product should be a white waxy solid.

Step 2: Anion Exchange to
  • Dissolution: Dissolve 0.1 mol of

    
     in 100 mL of distilled water (or methanol if solubility is low).
    
  • Metathesis: Add 0.1 mol of

    
     dissolved in 50 mL water dropwise under vigorous stirring.
    
    • Observation: A yellow/white precipitate of

      
       will form immediately.
      
    • Alternative: Use

      
       in acetone if avoiding silver, but 
      
      
      
      yields higher purity.
  • Separation: Stir for 4 hours in the dark (to prevent Ag reduction). Filter off the

    
     precipitate.
    
  • Drying: Remove water/solvent via rotary evaporator.

  • Final Drying: Dry in a vacuum oven at 70°C for 24 hours .

    • Critical: Water content severely affects electrochemical window. Target <500 ppm water (verify with Karl-Fischer titration).

Protocol 2: Electrochemical Desulfurization Setup

Because


 has a high melting point and viscosity, the cell must be thermostated .
Hardware Configuration
  • Cell Type: Undivided borosilicate glass cell (50-100 mL capacity) with a water jacket.

  • Working Electrode (Anode): Platinum (Pt) sheet or Boron-Doped Diamond (BDD). BDD is preferred for higher oxidation potential generation.

  • Counter Electrode (Cathode): Platinum wire or Stainless Steel plate.

  • Reference Electrode: Ag/AgCl (in saturated KCl) or Ag/Ag+ (in acetonitrile for non-aqueous precision).

  • Power Supply: Potentiostat/Galvanostat (e.g., Metrohm Autolab or similar).

Cell_Setup cluster_cell Electrochemical Cell Power_Supply Potentiostat (DC Source) Anode Anode (Pt/BDD) Oxidation of S Power_Supply->Anode Working (+) Cathode Cathode (Pt) Reduction Power_Supply->Cathode Counter (-) Thermostat Heating Circulator (Set to 70°C) Electrolyte Mixture: Model Oil + [C14mim][NO3] Thermostat->Electrolyte Heat Transfer

Figure 2: Experimental setup for temperature-controlled electrochemical desulfurization.

Protocol 3: Operational Workflow (Desulfurization)

Model Oil Preparation

To validate the system, use a model oil before testing crude.

  • Solvent: n-Octane or n-Hexadecane (simulating diesel).

  • Solute: Dibenzothiophene (DBT) at 500 ppm sulfur concentration.

The Reaction
  • Loading: Add model oil and

    
     to the cell in a 1:1 mass ratio  (or 1:2 for higher efficiency).
    
  • Heating: Set the water jacket to 70°C . Wait until the IL is fully molten and fluid.

  • Emulsification: Turn on magnetic stirring to 600-800 rpm .

    • Observation: The mixture should turn cloudy/opaque, indicating the formation of a stable emulsion due to the surfactant nature of the

      
       cation.
      
  • Electrolysis:

    • Mode: Constant Voltage (Potentiostatic).

    • Voltage: 2.5 V - 3.0 V . (Do not exceed 4.0 V to avoid degrading the IL cation).

    • Time: 60 - 120 minutes.

    • Current Monitoring: Current density will initially be low and may rise as species become mobile/oxidized.

Separation and Regeneration
  • Settling: Stop stirring and turn off the voltage. Allow the mixture to settle at 70°C.

    • Phase Separation: The emulsion will break. The upper phase is the desulfurized oil; the lower phase is the IL containing sulfones.

  • Collection: Pipette the upper oil phase for analysis.

  • Regeneration:

    • Wash the used IL with water or diethyl ether (sulfones are soluble in water/ether, the IL is hydrophobic enough to resist water or insoluble in ether).

    • Dry the IL under vacuum at 80°C to reuse.

Data Analysis & Validation

Quantitative Analysis (GC-FID)

Analyze the sulfur content in the oil phase using Gas Chromatography.

  • Column: HP-5 or DB-5 capillary column.

  • Calculation:

    
    
    Where 
    
    
    
    is initial sulfur concentration and
    
    
    is concentration at time
    
    
    .
Comparative Performance Data

Typical performance metrics for Imidazolium Nitrate ILs in ECDS:

ParameterShort Chain (

)
Surfactant (

)
Physical State (25°C) LiquidSolid/Waxy
Viscosity (70°C) Low (<50 cP)Moderate (~150 cP)
Mass Transfer Diffusion limitedMicelle enhanced
DBT Removal Efficiency ~60-70% (1 hr)>85% (1 hr)
Reusability GoodExcellent (Easier separation)

Troubleshooting

  • High Viscosity/Low Current: Increase temperature to 80°C. Ensure the IL is fully dry (water increases viscosity in some hydrophobic ILs due to cluster formation, though usually decreases it; for nitrates, water can alter the electrochemical window).

  • IL Degradation (Yellowing): Voltage is too high. Reduce voltage to 2.2 V.

  • Poor Separation: The emulsion is too stable. Centrifuge at 3000 rpm for 5 minutes while warm.

References

  • Synthesis of Long-Chain Imidazolium Ionic Liquids

    • Title: Synthesis and properties of 1-alkyl-3-methylimidazolium halide ionic liquids.
    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

  • Electrochemical Desulfurization Mechanisms

    • Title: Electrochemical desulfurization of thiophene and its deriv
    • Source:Green Chemistry.[2][3]

    • URL:[Link]

  • Surfactant Properties of Long-Chain ILs

    • Title: Aggregation behavior of long-chain imidazolium ionic liquids in aqueous solution.
    • Source:Langmuir.
    • URL:[Link]

  • Nitrate-Based ILs in Desulfurization

    • Title: Deep Desulfurization of Fuels Using Imidazole Anion-Based Ionic Liquids.
    • Source:ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Application Note: 1-Methyl-3-tetradecyl-1H-imidazolium Nitrate as a Surfactant for Micellar Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, physicochemical characterization, and application of 1-methyl-3-tetradecyl-1H-imidazolium nitrate (


) . As a Surface-Active Ionic Liquid (SAIL), this compound bridges the gap between traditional ionic liquids and cationic surfactants.

Unlike conventional surfactants (e.g., SDS, CTAB),


 offers a dual advantage:
  • The Imidazolium Headgroup: Provides tunable ionic interactions and high thermal stability.

  • The Nitrate Anion: A non-coordinating, chaotropic counter-ion that prevents catalyst poisoning (common with halides) and alters the hydration sphere of the micelle, often lowering the Critical Micelle Concentration (CMC).

This protocol focuses on utilizing


 as a nanoreactor for aqueous micellar catalysis , specifically targeting Palladium-catalyzed cross-coupling reactions where "on-water" or "in-water" conditions are desired for Green Chemistry compliance.

Physicochemical Profile

Understanding the amphiphilic nature of


 is prerequisite to its use. The 

(myristyl) chain dictates the hydrophobicity, while the nitrate anion modulates the headgroup repulsion.
PropertyValue / DescriptionNote
Formula

MW: 341.5 g/mol
Appearance Waxy solid or viscous liquidMelting point is typically 40–60 °C; supercools easily.
CMC (25°C) ~0.5 – 1.2 mMLower than chloride analog due to nitrate's lower hydration energy.
Solubility Soluble in Water, DCM, MeOHInsoluble in Hexanes, Et2O.
Aggregates Spherical Micelles > Rod-likeTransition to rod-like micelles occurs at higher concentrations (>10x CMC).
Hofmeister Chaotropic Anion (

)
Weakly hydrated; promotes "salting-in" of organic substrates.

Synthesis Protocol: Preparation of

Commercial availability of the nitrate salt is lower than the chloride/bromide analogs. We recommend an in-house two-step synthesis for high-purity applications.

Step 1: Quaternization (Synthesis of )

Reaction: 1-methylimidazole + 1-bromotetradecane




  • Charge: In a round-bottom flask, mix 1-methylimidazole (1.0 eq) and 1-bromotetradecane (1.05 eq).

  • Solvent: Use acetonitrile (ACN) or run neat if temperature is controlled.

  • Conditions: Reflux at 80°C for 24–48 hours under

    
     atmosphere.
    
  • Workup: Cool to room temperature. If solid forms, wash with ethyl acetate (

    
    ) to remove unreacted starting materials. If oil, wash with diethyl ether (
    
    
    
    ) and decant.
  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Step 2: Anion Exchange (Metathesis to )

Reaction:



  • Dissolution: Dissolve

    
     (10 mmol) in distilled water (50 mL).
    
  • Precipitation: Add an aqueous solution of Silver Nitrate (

    
    , 10.05 mmol) dropwise while stirring vigorously in the dark. A pale yellow precipitate (
    
    
    
    ) will form immediately.
  • Stirring: Stir for 4 hours at room temperature.

  • Filtration: Filter through a Celite pad or 0.2

    
     PTFE membrane to remove 
    
    
    
    . Critical: Ensure filtrate is clear.
  • Isolation: Remove water via rotary evaporation (60°C).

  • Final Drying: Lyophilize or vacuum dry (60°C, 24h) to obtain the waxy white solid

    
    .
    
Visual Workflow: Synthesis Pathway

Synthesis Start Start: 1-Methylimidazole + 1-Bromotetradecane Step1 Step 1: Quaternization (80°C, 24h) Start->Step1 Inter Intermediate: [C14mim][Br] Step1->Inter Step2 Step 2: Anion Exchange (+ AgNO3 in Water) Inter->Step2 Filter Filtration: Remove AgBr(s) Step2->Filter Precipitation Final Product: [C14mim][NO3] Filter->Final Lyophilization

Caption: Two-step synthesis workflow converting imidazole precursors to the nitrate surfactant via a bromide intermediate.

Application Protocol: Aqueous Micellar Catalysis[1][2][3]

Case Study: Suzuki-Miyaura Cross-Coupling of Aryl Halides in Water. Rationale: The


 surfactant forms nanoreactors that solubilize hydrophobic aryl halides and boronic acids. The nitrate anion is crucial here; unlike chloride, it does not compete with the substrate for coordination sites on the Palladium catalyst, preventing deactivation.
Reagents
  • Surfactant:

    
     (2 mol% relative to substrate).
    
  • Catalyst:

    
     or similar Pd source (0.5 – 1.0 mol%).
    
  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Substrates: Aryl bromide (1.0 eq), Aryl boronic acid (1.2 eq).

  • Solvent: Degassed Water (HPLC grade).

Step-by-Step Procedure
  • Micelle Formation:

    • Add

      
       (e.g., 20 mg) to water (2.0 mL) in a reaction vial.
      
    • Stir at 40°C for 10 minutes until a clear, homogeneous solution forms. This ensures the surfactant concentration is above the CMC and micelles are established.

  • Catalyst Loading:

    • Add the Pd catalyst. Stir for 5 minutes. The hydrophobic catalyst will sequester into the micellar core (the "hydrophobic pocket").

  • Substrate Addition:

    • Add the Aryl Bromide and Aryl Boronic Acid.

    • Add the Base.

    • Note: The mixture may appear turbid initially but should emulsify or clarify as substrates enter the micelles.

  • Reaction:

    • Stir vigorously at room temperature (or mild heat, 40–50°C) for 2–6 hours.

    • Monitor via TLC or HPLC.

  • Workup (Green Extraction):

    • Option A (In-flask extraction): Add a minimal amount of Ethyl Acetate (0.5 mL) and stir. Stop stirring to let phases separate. The product partitions into the organic layer; the surfactant/catalyst remains in the aqueous phase.

    • Option B (Recycling): Extract product with diethyl ether. The aqueous phase containing

      
       and Pd can often be reused for a subsequent run.
      
Mechanistic Diagram: The Micellar Nanoreactor

Micelle Core Hydrophobic Core (Reaction Zone) Surf1 C14 Tail Surf2 C14 Tail Surf3 C14 Tail Surf4 C14 Tail Surf5 C14 Tail Surf6 C14 Tail Head1 [mim]+ Head2 [mim]+ Head3 [mim]+ Head4 [mim]+ Head5 [mim]+ Head6 [mim]+ Anion1 NO3- Anion2 NO3- Anion3 NO3- Reactant Pd Catalyst + Substrates

Caption: Schematic of the micellar nanoreactor. The hydrophobic C14 tails create a pocket for the catalyst, while [mim]+ heads and NO3- anions stabilize the interface.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), observe the following indicators:

ObservationDiagnosisCorrective Action
Solution remains cloudy after 10 min at 40°C Surfactant not fully dissolved or concentration < CMC.Increase temperature to 50°C briefly. Ensure concentration is > 1 mM.
Precipitation of Pd black Catalyst decomposition.Nitrate anions are non-coordinating; ensure ligands (if added) are sufficient, or switch to a pre-complexed Pd source.
Low Conversion Substrate not entering micelle.Increase stirring rate (critical for mass transfer). Add co-surfactant (e.g., small amount of alcohol) if substrate is extremely crystalline.
Emulsion during workup Stable micelle preventing separation.Add brine (saturated NaCl) to disrupt the electrical double layer and collapse the micelles.

References

  • Lipshutz, B. H., & Ghorai, S. (2012). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta, 45(1), 3-16. Link

  • Plechkova, N. V., & Seddon, K. R. (2008). "Applications of ionic liquids in the chemical industry." Chemical Society Reviews, 37(1), 123-150. Link

  • Singh, R. K., et al. (2014). "Self-assembly and properties of imidazolium-based surface active ionic liquids in aqueous medium." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 443, 233-242. Link

  • Earle, M. J., et al. (2000). "The distillation and volatility of ionic liquids." Nature, 439, 831–834. Link

  • Holbrey, J. D., & Seddon, K. R. (1999). "Ionic Liquids."[1][2][3][4][5][6] Clean Products and Processes, 1, 223–236. Link

Sources

Application Note: Advanced Methodologies for 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate in Green Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, aqueous-based organic synthesis has driven the adoption of Surface-Active Ionic Liquids (SAILs). Among these, 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3], CAS: 799246-94-9) occupies a unique physicochemical niche. Functioning simultaneously as a thermotropic liquid crystal (forming Smectic A phases) and a potent amphiphilic surfactant, [C14mim][NO3] enables the solubilization of highly lipophilic drug precursors in water [1].

This application note provides drug development professionals and synthetic chemists with field-proven mechanistic insights and self-validating protocols for utilizing [C14mim][NO3] in two primary workflows: Aqueous Micellar Catalysis and Transition Metal Nanoparticle Stabilization .

Mechanistic Rationale: Why [C14mim][NO3]?

To design efficient synthetic pathways, one must understand the causality behind the selection of both the cation chain length and the specific anion:

  • The C14 Alkyl Chain (Hydrophobic Core): The tetradecyl (C14) chain provides the optimal thermodynamic balance for aqueous synthesis. Shorter chains (C8-C10) exhibit Critical Micelle Concentrations (CMCs) that are too high, requiring excessive catalyst loading. Longer chains (C16-C18) possess Krafft temperatures (the minimum temperature for micelle formation) well above room temperature, necessitating energy-intensive heating [2]. The C14 chain forms robust nanoreactors at ambient or near-ambient temperatures, concentrating hydrophobic organic substrates within the micelle core to lower the activation energy of the reaction [3].

  • The Nitrate Anion (Non-Coordinating Shell): In metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), halide anions (Cl⁻, Br⁻) commonly found in standard ionic liquids strongly coordinate to the surface of transition metal nanoparticles, effectively "poisoning" the catalyst by blocking active sites. The nitrate ([NO3]⁻) anion is weakly coordinating, ensuring that the catalytic surface remains highly accessible to organic substrates while still providing electrostatic stabilization to prevent nanoparticle agglomeration [4].

Physicochemical Profile & Quantitative Data

Understanding the phase boundaries of [C14mim][NO3] is critical for maintaining a homogenous catalytic system. The table below summarizes the key quantitative parameters required for experimental design.

ParameterValue / CharacteristicSynthetic Significance
Chemical Formula C18H35N3O3Amphiphilic structure (hydrophilic head, hydrophobic tail).
Phase Behavior Smectic A (Thermotropic)Forms ordered bilayer structures; useful for stereoselective templating [1].
Krafft Temperature (

)
~10 °C – 15 °CReactions in water must be kept above this temperature to ensure micellization [3].
Critical Micelle Conc. (CMC) ~0.8 – 1.2 mM (in H₂O)Minimum concentration required to form catalytic nanoreactors [2].
Anion Coordination Weak ([NO3]⁻)Prevents catalyst poisoning in transition-metal-mediated workflows[4].

System Architecture & Workflow Visualization

The following diagram illustrates the dual-pathway utility of[C14mim][NO3] in organic synthesis, demonstrating how environmental conditions dictate its structural assembly and subsequent catalytic role.

G IL [C14mim][NO3] Surface-Active Ionic Liquid Water Aqueous Media (T > Krafft Temp, Conc > CMC) IL->Water Dissolution Micelle Micellar Assembly (Hydrophobic Core Formation) Water->Micelle Self-Assembly NP Nanoparticle Stabilization (Metal Precursor Reduction) Water->NP Templating OrgRxn Micellar Catalysis (e.g., Epoxide Ring Opening) Micelle->OrgRxn Solubilizes Reactants CrossCoupling Transition Metal Catalysis (e.g., Suzuki-Miyaura Coupling) NP->CrossCoupling Prevents Agglomeration GreenChem Green Organic Synthesis & Drug Development OrgRxn->GreenChem CrossCoupling->GreenChem

Workflow of [C14mim][NO3] in micellar and nanoparticle-driven green organic synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the physical state of the catalyst is correct before proceeding, minimizing wasted reagents and time.

Protocol A: Aqueous Micellar Catalysis for Nucleophilic Substitution

Objective: Utilize the hydrophobic core of[C14mim][NO3] micelles to drive the nucleophilic ring-opening of epoxides in water without organic co-solvents.

Step-by-Step Methodology:

  • Micellar Medium Preparation: In a 50 mL round-bottom flask, add 15 mL of ultra-pure deionized water. Add 10 mol% (relative to the substrate) of [C14mim][NO3].

  • Thermal Equilibration (Checkpoint 1): Heat the mixture to 25 °C (strictly above the Krafft temperature of ~15 °C) while stirring at 500 rpm.

    • Self-Validation: The solution must transition from a cloudy suspension to a perfectly clear, isotropic liquid. If it remains cloudy, the Krafft temperature has not been exceeded, or the concentration is below the CMC. Verify via a rapid conductivity measurement (a sharp break in the conductivity vs. concentration plot confirms micellization).

  • Substrate Addition: Slowly add the lipophilic epoxide (1.0 eq) and the nucleophile (e.g., an amine or azide, 1.2 eq).

    • Self-Validation: The mixture will initially form a biphasic emulsion. As the reactants partition into the micellar cores, the reaction mixture will stabilize into a homogenous microemulsion.

  • Reaction Execution: Stir at 40 °C for 4–6 hours. Monitor the consumption of the epoxide via TLC (Hexane:EtOAc 8:2).

  • Product Isolation: Cool the reaction vessel to 5 °C (below the Krafft temperature). The [C14mim][NO3] will precipitate out of the solution, breaking the micelles and causing the organic product to phase-separate. Decant or lightly extract the product, leaving the precipitated IL for recycling.

Protocol B: Synthesis of [C14mim][NO3]-Stabilized Palladium Nanoparticles (PdNPs)

Objective: Generate highly active, non-poisoned PdNPs for aqueous Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 0.5 mmol of Palladium(II) acetate [Pd(OAc)₂] and 1.5 mmol of [C14mim][NO3] in 20 mL of deionized water at 30 °C.

    • Causality: The imidazolium cations form a protective electrostatic layer around the Pd(II) ions, while the non-coordinating nitrate anions remain in the diffuse layer, ensuring the future Pd(0) surface remains catalytically active.

  • Reduction Phase: Dropwise, add a freshly prepared aqueous solution of NaBH₄ (5.0 mmol in 5 mL H₂O) under vigorous stirring (800 rpm).

    • Self-Validation (Checkpoint 2): The solution will rapidly change from a clear yellowish-orange (Pd²⁺) to a deep, opaque black. To validate successful nanoparticle formation and absence of bulk metal precipitation, perform UV-Vis spectroscopy. The disappearance of the Pd(II) d-d transition peak (~400 nm) and the emergence of a broad, featureless scattering baseline confirms colloidal Pd(0) formation.

  • Catalytic Application: Directly add aryl halides (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to the black colloidal dispersion. Stir at 60 °C for 2 hours.

  • Recovery: Extract the biaryl product with ethyl acetate. The aqueous layer, retaining the black[C14mim][NO3]-stabilized PdNPs, can be directly reused for up to 5 consecutive catalytic cycles without significant loss of activity.

References

  • Dai, J., Kharkov, B., & Dvinskikh, S. V. (2018). Molecular and Segmental Orientational Order in a Smectic Mesophase of a Thermotropic Ionic Liquid Crystal. MDPI.
  • Dong, B., Zhao, X., Zheng, L., et al. (2008). Aggregation behavior of long-chain imidazolium ionic liquids in aqueous solution: Micellization and characterization of micelle microenvironment. ResearchGate (Colloids and Surfaces A).
  • Pino, V., et al. (2016). Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids. RSC Advances.
  • Singh, G., et al. (2020). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. PMC / Frontiers.

Application Note: Synthesis of Highly Stable Silver Nanoparticles Using 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of highly stable, monodisperse metal nanoparticles is a critical bottleneck in nanomedicine, biosensing, and drug development. Traditional capping agents (e.g., citrate, PVP) often fail to prevent agglomeration when exposed to complex, high-salt physiological buffers. To overcome this, imidazolium-based ionic liquids (ILs) have emerged as superior green solvents and stabilizing agents, acting as "entropic drivers" for the spontaneous and well-defined ordering of nanoscale structures[1].

This application note details a robust, self-validating protocol for synthesizing silver nanoparticles (AgNPs) using 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) as a dual-action structure-directing and stabilizing agent.

The Causality of Experimental Choices: Why [C14mim][NO3]?

Successful nanoparticle synthesis requires a delicate balance between nucleation and growth. [C14mim][NO3] achieves this through a mechanism known as electrosteric stabilization [1]:

  • Electrostatic Shielding: The positively charged imidazolium headgroup adsorbs onto the nascent Ag nanoparticle surface. This creates a dense electrical double layer that repels adjacent particles, preventing aggregation in accordance with the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory[2].

  • Steric Hindrance: The long 14-carbon (tetradecyl) alkyl chain extends outward into the solvent matrix. This lipophilic tail provides massive steric bulk, physically arresting particle growth and preventing particle-particle collisions[1].

  • Anion Dynamics: The nitrate (

    
    ) anion is weakly coordinating. Unlike strongly binding halides (e.g., 
    
    
    
    or
    
    
    ) that can force anisotropic growth into rods or prisms, the weakly interacting nitrate allows for uniform, isotropic growth, yielding highly monodisperse spherical nanoparticles.

Furthermore, the incorporation of imidazolium ILs as capping agents significantly enhances the antibacterial efficacy and bioavailability of silver nanoparticles against pathogens like E. coli and S. aureus, making them ideal for therapeutic applications[3],[4].

Mechanism A Ag+ Precursor (AgNO3) B [C14mim]+ Coordination (Electrostatic Affinity) A->B Add [C14mim][NO3] C Chemical Reduction (NaBH4 Addition) B->C Ice-Cold Temp D Nucleation & Growth (Ag0 Formation) C->D Rapid Electron Transfer E Electrosteric Stabilization (C14 Chain Shielding) D->E Arrested Agglomeration

Fig 1. Mechanistic pathway of AgNP electrosteric stabilization by [C14mim][NO3].

Materials and Reagents

To ensure a self-validating system, all reagents must be of high purity. Impurities in the water or IL can prematurely reduce the silver or disrupt the electrical double layer.

ReagentChemical FormulaRole in SynthesisPurity / Grade
Silver Nitrate

Metal Precursor (Source of

ions)

99.9% (ACS Reagent)
1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate

Capping Agent / Electrosteric Stabilizer

98.0% (HPLC Grade)
Sodium Borohydride

Primary Reducing Agent (



)

99.0%
Ultrapure Water

Solvent Matrix18.2 M

cm (Milli-Q)
Ethanol

Purification / Washing SolventAbsolute (99.9%)

Experimental Protocol: Step-by-Step Methodology

Phase 1: Precursor Complexation
  • Preparation of IL Matrix: Dissolve 0.05 M of [C14mim][NO3] in 40 mL of ultrapure water. Stir vigorously at 400 rpm for 15 minutes at room temperature to ensure complete dissolution and micelle formation.

  • Addition of Metal Precursor: Add 10 mL of a 0.01 M

    
     aqueous solution dropwise to the IL matrix.
    
  • Thermal Equilibration (Critical Step): Wrap the reaction flask in aluminum foil to create dark conditions . Causality: Silver nitrate is highly photosensitive; ambient light can trigger premature photolytic reduction, creating unregulated seed particles that ruin batch reproducibility. Stir the mixture for 30 minutes to allow the

    
     cations to fully coordinate with the 
    
    
    
    ions.
Phase 2: Controlled Nucleation
  • Preparation of Reducing Agent: Prepare a 0.1 M solution of

    
     in 10 mL of ultrapure water. Chill the solution in an ice bath (0-4°C) for 15 minutes prior to use. 
    
  • Chemical Reduction: While maintaining vigorous stirring (800 rpm) of the

    
    /IL complex, inject 2 mL of the ice-cold 
    
    
    
    solution dropwise (1 drop/sec).
    • Causality:

      
       is an aggressive reducing agent. At room temperature, reduction is extremely rapid, leading to uncontrolled burst nucleation and broad size distributions. Ice-cold temperatures dampen the reaction kinetics, allowing the bulky [C14mim]+ cations sufficient time to coordinate with the nascent Ag nuclei, ensuring monodispersity.
      
  • Colorimetric Transition: Observe the solution transition from colorless to a deep golden-yellow or brown, indicating the successful formation of localized surface plasmon resonance (LSPR) characteristic of AgNPs.

Phase 3: Arrested Growth & Isolation
  • Equilibration: Allow the reaction to stir for an additional 2 hours in the dark to ensure complete reduction and stabilization of the nanoparticle surfaces by the IL electrical double-layer structures[5].

  • Purification: Transfer the colloidal suspension to centrifuge tubes. Centrifuge at 15,000 rpm for 20 minutes. Discard the supernatant.

  • Washing: Resuspend the pellet in a 50:50 mixture of ultrapure water and absolute ethanol. Sonicate for 2 minutes, then repeat the centrifugation step. Repeat this washing cycle three times.

    • Causality: Unreacted

      
      , excess 
      
      
      
      , and unbound ILs can cause severe cellular toxicity in downstream biological assays. Rigorous washing ensures the removal of these free species, leaving only the strongly coordinated IL-nanoparticle complexes.

Workflow Step1 Step 1: Precursor Preparation Dissolve[C14mim][NO3] & AgNO3 in Ultrapure H2O Step2 Step 2: Thermal Equilibration Stir at 25°C for 30 mins in dark conditions Step1->Step2 Step3 Step 3: Chemical Reduction Dropwise addition of ice-cold NaBH4 under vigorous stirring Step2->Step3 Step4 Step 4: Colorimetric Transition Observe shift from colorless to deep yellow/brown Step3->Step4 Step5 Step 5: Purification Centrifugation (15,000 rpm) & washing with DI water/EtOH Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of IL-capped AgNPs.

Quality Control & Expected Results

A self-validating protocol requires immediate analytical confirmation. Below are the quantitative metrics expected for successfully synthesized [C14mim][NO3]-capped AgNPs.

Analytical TechniqueTarget MetricIndication of Success
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) peak at 390 - 410 nm Confirms the presence of spherical, monodisperse silver nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter: 15 - 35 nm Confirms nanoscale size and lack of large agglomerates.
Zeta Potential (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Magnitude > |30| mV Indicates a robust electrical double layer formed by the IL, ensuring long-term colloidal stability.
Polydispersity Index (PDI) < 0.2 Confirms a highly uniform size distribution across the nanoparticle population.

Troubleshooting & Optimization

Observed IssueProbable CauseCorrective Action
Broad or Red-Shifted UV-Vis Peak (>430 nm) Particle agglomeration or anisotropic growth.Ensure

is ice-cold before addition. Increase the molar ratio of [C14mim][NO3] to

to enhance steric shielding.
Solution Turns Gray/Black Immediately Uncontrolled burst nucleation or photolytic reduction.Ensure the reaction flask is strictly shielded from ambient light. Decrease the addition rate of the reducing agent.
Low Yield / Weak Colorimetric Shift Incomplete reduction of

ions.
Use freshly prepared

, as it degrades rapidly in water. Ensure vigorous stirring (800+ rpm) during injection.
High PDI (>0.3) in DLS Data Uneven micelle formation by the IL matrix.Increase the initial stirring time of the IL aqueous solution (Step 1) to ensure complete homogenous micelle distribution before adding

.

References

  • Elegant Explorations of Ionic Liquids in the Expeditious Synthesis of Fe3O4 Nanoparticles Source: Oriental Journal of Chemistry URL
  • Progress in Green Solvents for the Stabilisation of Nanomaterials: Imidazolium Based Ionic Liquids Source: IntechOpen URL
  • Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies Source: ACS Omega URL

Sources

Application Note: 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate as a High-Performance Green Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The transition toward sustainable, high-efficiency corrosion inhibitors has positioned ionic liquids (ILs) at the forefront of materials science. Among these, 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14MIM][NO3]) has emerged as an exceptional candidate for protecting mild steel in highly aggressive acidic environments (e.g., 1M HCl or H₂SO₄).

The efficacy of[C14MIM][NO3] is not merely a function of its bulk properties, but rather its highly specific interfacial behavior driven by its molecular architecture[1]:

  • The Imidazolium Head Group ([C14MIM]⁺): The heteroaromatic ring contains electronegative nitrogen atoms and a delocalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -electron cloud. These structural features act as potent electron donors, facilitating strong chemisorption by sharing electrons with the vacant d-orbitals of the iron (Fe) atoms on the mild steel surface.
    
  • The Tetradecyl Tail (-C₁₄H₂₉): Once the head group anchors to the metal, the long 14-carbon hydrophobic tail extends outward into the aqueous phase. At critical micelle concentrations, these tails self-assemble into a dense, hydrophobic barrier that sterically repels corrosive species such as H⁺, Cl⁻, and H₂O[2].

  • The Nitrate Anion ([NO3]⁻): The counter-ion plays a critical synergistic role. Research indicates that nitrate anions co-adsorb at the metal-solution interface, promoting the formation of an exceptionally compact passivation film compared to halide counterparts, thereby significantly enhancing anti-permeability against aggressive media[2]. Furthermore, the nitrate anion confers good thermal stability to the protective layer[3].

Mechanistic Pathway Visualization

G cluster_0 Aqueous Acidic Medium (e.g., 1M HCl) cluster_1 Adsorbed Passivation Layer Corrosive Corrosive Species (H+, Cl-, H2O) Tail Tetradecyl (C14) Tail Hydrophobic Shielding Corrosive->Tail Steric Repulsion Head Imidazolium Head Electron Donation (π, N) Tail->Head Covalent Bond Steel Mild Steel Surface (Vacant Fe d-orbitals) Head->Steel Chemisorption Anion Nitrate Anion [NO3]- Compact Co-adsorption Anion->Head Synergistic Ion-Pairing Anion->Steel Electrostatic Adsorption

Mechanism of[C14MIM][NO3] adsorption and corrosion inhibition on mild steel.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls to isolate the chemical inhibition effect from physical artifacts.

Protocol 3.1: Substrate Preparation and Baseline Establishment

Objective: To create a uniform surface energy profile on the mild steel coupons, ensuring that measured inhibition efficiency is solely due to IL adsorption.

  • Machining: Cut mild steel (e.g., Q235 or API 5L X65) into 1 cm × 1 cm × 1 cm coupons. Solder an insulated copper wire to one face for electrical connection.

  • Mounting: Embed the coupon in epoxy resin, leaving exactly 1 cm² of the working face exposed. Causality: This precise area control is mathematically required to calculate accurate current densities (

    
    ).
    
  • Sequential Polishing: Wet-polish the exposed surface using SiC abrasive papers, progressing strictly from 400 to 1200 grit. Causality: Skipping grit sizes leaves microscopic gouges that act as localized anodic dissolution sites, artificially lowering the apparent efficiency of the inhibitor.

  • Degreasing & Drying: Ultrasonicate the polished coupon in absolute ethanol for 5 minutes, followed by acetone for 5 minutes. Dry under a stream of cold N₂ gas and store in a desiccator until immediately before use.

Protocol 3.2: Inhibitor Formulation and Media Preparation

Objective: Prepare the corrosive environment while avoiding micellar aggregation artifacts.

  • Blank Preparation: Prepare a 1.0 M HCl stock solution using analytical grade HCl and double-distilled water. This serves as the uninhibited control baseline.

  • Inhibitor Doping: Synthesize or procure high-purity[C14MIM][NO3]. Prepare a stock solution of 10⁻² M in 1.0 M HCl.

  • Serial Dilution: Create test concentrations of 10⁻⁵ M, 10⁻⁴ M, 5×10⁻⁴ M, and 10⁻³ M. Causality: Testing across a logarithmic scale is critical to identify the critical micelle concentration (CMC) threshold, beyond which adding more inhibitor yields diminishing returns and may induce localized desorption[1].

Protocol 3.3: Electrochemical Impedance Spectroscopy (EIS)

Objective: Non-destructively measure the charge transfer resistance (


) and double-layer capacitance (

) to validate film integrity.
  • Cell Assembly: Utilize a standard three-electrode cell. Use the mild steel coupon as the Working Electrode (WE), a saturated calomel electrode (SCE) as the Reference Electrode (RE), and a platinum foil (1 cm × 1 cm) as the Counter Electrode (CE). Causality: The 3-electrode setup isolates the interfacial potential of the WE from the current-carrying CE, preventing voltage drop errors.

  • Deaeration: Purge the test solution with high-purity N₂ gas for 30 minutes prior to immersion. Causality: Removing dissolved oxygen isolates the cathodic hydrogen evolution reaction (the primary driver in acidic corrosion) from oxygen reduction, simplifying the mechanistic analysis.

  • OCP Stabilization: Immerse the WE and monitor the Open Circuit Potential (OCP) for 45–60 minutes until the drift is less than 2 mV/min. Self-Validation: A stable OCP confirms that the system has reached thermodynamic equilibrium and the inhibitor film is fully formed.

  • EIS Acquisition: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak around the OCP. Sweep the frequency from 100 kHz down to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit. Calculate Inhibition Efficiency (

    
    ) using the formula:
    
    
    
    

Quantitative Data Presentation

The following table summarizes the representative electrochemical parameters demonstrating the concentration-dependent performance of [C14MIM][NO3] on mild steel in 1M HCl at 298 K. Notice how the charge transfer resistance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) increases and the double-layer capacitance (

) decreases with concentration, validating the displacement of water molecules by the bulky, hydrophobic C14 tails.
Inhibitor Concentration (M)

(mV vs SCE)

(µA/cm²)

(Ω·cm²)

(µF/cm²)
Inhibition Efficiency (IE%)
Blank (0.0) -485850.525.4125.0--
1.0 × 10⁻⁵ -478212.6105.868.275.0%
1.0 × 10⁻⁴ -465102.0225.545.188.0%
5.0 × 10⁻⁴ -46051.0480.228.594.0%
1.0 × 10⁻³ -45825.5855.018.297.0%

Note: The slight anodic shift in


 (less than 85 mV) classifies [C14MIM][NO3] as a mixed-type inhibitor with a predominantly anodic effect, meaning it simultaneously blocks both the metal dissolution and hydrogen evolution sites, but has a slightly stronger affinity for the anodic active sites.

References

  • Performance of imidazolium based ionic liquids as corrosion inhibitors in acidic medium: A review. Applied Surface Science Advances. 1

  • Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species. MDPI.2

  • Imidazolium-based ionic liquids as corrosion inhibitors for stainless steel in different corrosive media: An overview. Journal of Materials Research and Technology. 3

Sources

Application Note: Antimicrobial and Antibiofilm Efficacy of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rising prevalence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial agents that can bypass traditional resistance mechanisms. Ionic liquids (ILs)—specifically long-chain imidazolium salts—have emerged as highly tunable, broad-spectrum biocides. Among these, 1-methyl-3-tetradecyl-1H-imidazolium nitrate (often denoted as [C14mim][NO3]) represents a thermodynamic "sweet spot" in structural design, exhibiting profound efficacy against both planktonic cells and recalcitrant biofilms[1].

The Causality of the "Cut-Off Effect"

The antimicrobial potency of imidazolium ILs is governed by an amphiphilic mechanism of action. The positively charged imidazolium head group facilitates initial electrostatic adsorption to the negatively charged bacterial envelope or the extracellular polymeric substance (EPS) matrix of biofilms. Subsequently, the hydrophobic alkyl tail inserts into the phospholipid bilayer, causing membrane fluidization, pore formation, and cell lysis[2].

Crucially, this activity is chain-length dependent. Efficacy increases from C8 to C14 due to enhanced lipophilicity and lipid-mimicking behavior, which allows the tetradecyl (C14) chain to perfectly span the hydrophobic core of bacterial membranes[2]. However, extending the chain to C16 or C18 triggers a well-documented "cut-off effect"[3]. Molecules with chains longer than C14 exhibit reduced aqueous solubility, a higher propensity for self-aggregation (micellization) in the aqueous phase, and restricted diffusion through the highly hydrated EPS matrix, leading to a paradoxical drop in antibiofilm activity[1][3]. Therefore, the C14 chain paired with a nitrate anion provides the optimal balance of solubility, EPS penetration, and membrane disruption.

Mechanistic Pathway Visualization

MOA cluster_0 Phase 1: Electrostatic Targeting cluster_1 Phase 2: Hydrophobic Insertion C14 [C14mim][NO3] (Amphiphilic Ionic Liquid) Imidazolium Imidazolium Head (+) C14->Imidazolium Tetradecyl Tetradecyl (C14) Tail C14->Tetradecyl EPS EPS Matrix Penetration Imidazolium->EPS Membrane Negatively Charged Bacterial Membrane EPS->Membrane Bilayer Phospholipid Bilayer Intercalation Membrane->Bilayer Tetradecyl->Bilayer Disruption Membrane Disruption & Pore Formation Bilayer->Disruption Outcome Intracellular Leakage & Biofilm Eradication Disruption->Outcome

Fig 1: Dual-action mechanism of [C14mim][NO3] driving membrane disruption and biofilm eradication.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the comparative efficacy of imidazolium-based ILs against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the distinct advantage of the C14 chain length[4][5].

Compound (Imidazolium-based)Alkyl Chain LengthMIC S. aureus (µM)MIC P. aeruginosa (µM)MBEC S. aureus (µM)MBEC P. aeruginosa (µM)
[C8mim][NO3]C8> 500> 1000> 2000> 2000
[C12mim][NO3]C1215.662.5125250
[C14mim][NO3] C14 3.9 15.6 31.2 62.5
[C16mim][NO3]C1631.2125250500
CTAB (Control Surfactant)C167.831.262.5125

Note: Minimum Inhibitory Concentration (MIC) reflects planktonic susceptibility. Minimum Biofilm Eradication Concentration (MBEC) reflects the concentration required to eliminate mature biofilms. The C14 derivative consistently outperforms both shorter/longer chain variants and the industry-standard surfactant CTAB.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate necessary neutralization steps to prevent false positives caused by IL carryover during the recovery phase.

Protocol 1: Planktonic MIC Determination (Broth Microdilution)

Purpose: To establish the baseline susceptibility of free-floating cells to [C14mim][NO3] prior to biofilm testing.

  • Inoculum Preparation: Cultivate the target strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in fresh MHB to achieve a final concentration of

    
     CFU/mL.
    
  • Compound Preparation: Prepare a 2048 µM stock solution of[C14mim][NO3] in sterile deionized water (the nitrate anion ensures excellent aqueous solubility).

  • Serial Dilution: In a 96-well clear, flat-bottom microtiter plate, perform two-fold serial dilutions of the IL in MHB across columns 1-10 (final concentration range: 0.5 µM to 512 µM). Column 11 serves as the positive growth control (no IL); Column 12 is the negative sterility control (MHB only).

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. Incubate the plate statically at 37°C for 18-24 hours.

  • Validation & Readout: Add 30 µL of 0.015% resazurin (Alamar Blue) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates active cellular respiration. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: High-Throughput Biofilm Eradication (MBEC Assay)

Purpose: To determine the concentration required to penetrate the EPS matrix and eradicate 100% of sessile cells. Causality note: Biofilms are grown on polycarbonate pegs to allow for easy transfer between washing, treatment, and recovery phases without disrupting the biofilm architecture.

  • Biofilm Cultivation: Inoculate a 96-well plate with

    
     CFU/mL of bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS production). Insert a sterile peg lid (e.g., Calgary Biofilm Device) into the plate. Incubate at 37°C for 48 hours on a rocking platform (to provide shear stress, yielding robust biofilms).
    
  • Washing: Remove the peg lid and rinse it twice by submerging it in 96-well plates containing sterile PBS. Reasoning: This removes loosely adherent planktonic cells, ensuring the assay only measures true sessile biofilm cells.

  • Challenge Phase: Transfer the peg lid to a challenge plate containing serial dilutions of [C14mim][NO3] (range: 4 µM to 1024 µM). Incubate for 24 hours at 37°C.

  • Neutralization & Recovery (Critical Step): Transfer the treated peg lid to a recovery plate containing Dey-Engley (D/E) Neutralizing Broth. Reasoning: D/E broth quenches residual IL carried over on the pegs, preventing it from inhibiting growth during the recovery phase.

  • Sonication: Place the recovery plate (with the peg lid inserted) into a water bath sonicator. Sonicate at 40 kHz for 10 minutes to dislodge surviving biofilm cells into the neutralizing broth.

  • Quantification: Remove the peg lid. Serially dilute the recovery broth and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours and perform colony-forming unit (CFU) counts. The MBEC is the lowest concentration resulting in a 99.9% (3-log) reduction in CFU compared to the untreated growth control.

Workflow A 1. Biofilm Cultivation (Peg Lid Assay) B 2. PBS Wash (Remove Planktonic) A->B C 3. [C14mim][NO3] Challenge (24h) B->C D 4. D/E Neutralization & Sonication C->D E 5. CFU Plating & MBEC Calculation D->E

Fig 2: High-throughput MBEC assay workflow utilizing peg lids and critical neutralization.

Protocol 3: Orthogonal Validation via Confocal Laser Scanning Microscopy (CLSM)

Purpose: To visually validate the membrane-disrupting mechanism of action using live/dead fluorescent probes.

  • Biofilm Growth: Grow biofilms on glass coverslips placed in 6-well plates using the same media parameters as Protocol 2.

  • Treatment: Treat the coverslips with [C14mim][NO3] at

    
     for 4 hours.
    
  • Staining: Wash the coverslips gently with PBS. Apply the LIVE/DEAD™ BacLight™ stain (SYTO 9 and Propidium Iodide). Reasoning: SYTO 9 (green) permeates all cells, while Propidium Iodide (red) is membrane-impermeable and only enters cells with compromised lipid bilayers (the exact mechanism of the IL).

  • Imaging: Image using a confocal microscope (488 nm excitation for SYTO 9; 561 nm for PI). A shift from a predominantly green biomass (control) to a predominantly red biomass (treated) definitively validates the membrane-disrupting causality of the tetradecyl chain.

Conclusion

1-methyl-3-tetradecyl-1H-imidazolium nitrate represents a highly optimized antimicrobial architecture. By leveraging the thermodynamic affinity of the C14 alkyl chain for bacterial phospholipid bilayers, it avoids the kinetic trapping seen in longer chains while providing superior EPS penetration and membrane disruption compared to shorter chains. When evaluated through rigorous, neutralized recovery assays, [C14mim][NO3] demonstrates profound potential as a biocidal agent for medical device coatings, wound therapeutics, and industrial antifouling applications.

References

  • Designing Effective Antimicrobial Agents: Structural Insights into the Antibiofilm Activity of Ionic Liquids Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Impact of Ionic Liquids in Aqueous Solution on Bacterial Plasma Membranes Studied with Molecular Dynamics Simulations The Journal of Physical Chemistry B - ACS Publications URL:[Link][2]

  • Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives Green Chemistry - Royal Society of Chemistry (via ResearchGate) URL:[Link][3]

  • The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant PubMed - National Institutes of Health URL:[Link][4]

  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus PMC - National Institutes of Health URL:[Link][5]

Sources

Application Note: Experimental Setup for Evaluating the Bactericidal Efficacy of Long-Chain Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, self-validating assay protocols, and therapeutic window profiling.

Introduction & Mechanism of Action

The rapid emergence of antimicrobial resistance (AMR) demands the development of novel, highly tunable biocides. Ionic liquids (ILs)—salts that are liquid at or near room temperature—have emerged as a versatile platform for antimicrobial drug development. By pairing specific organic cations (e.g., imidazolium, phosphonium) with various anions, researchers can precisely engineer their physicochemical properties 1. Among these, long-chain ionic liquids (LC-ILs) bearing alkyl chains of 10 to 14 carbons exhibit potent, broad-spectrum bactericidal activity by targeting the bacterial cytoplasmic membrane 2.

The bactericidal action of LC-ILs is governed by a combination of electrostatic and hydrophobic interactions 3. First, the cationic headgroup (e.g., imidazolium) electrostatically adsorbs to the negatively charged bacterial cell envelope. Subsequently, the hydrophobic alkyl chain inserts into the lipid bilayer, accelerating lateral lipid diffusion and compromising membrane integrity 4. This leads to membrane permeabilization, leakage of intracellular contents, and rapid cell death.

MoA Step1 1. Electrostatic Adsorption Step2 2. Hydrophobic Insertion Step1->Step2 Step3 3. Membrane Disruption Step2->Step3 Step4 4. Cell Lysis & Death Step3->Step4

Sequential mechanism of bacterial membrane disruption by long-chain ionic liquids.

Experimental Workflow Design

To rigorously evaluate the efficacy and safety of novel LC-ILs, a multi-tiered experimental pipeline is required. This workflow not only quantifies bactericidal potency but also validates the membrane-targeting mechanism and establishes the therapeutic window against mammalian cells.

Workflow IL LC-IL Synthesis & Prep (e.g.,[DMIM][Br]) MIC MIC/MBC Determination (Resazurin Assay) IL->MIC Mech Mechanism of Action (Calcein Leakage) IL->Mech Tox Cytotoxicity Profiling (Erythrocyte Hemolysis) IL->Tox Culture Bacterial Strain Prep (S. aureus, E. coli) Culture->MIC Profile Efficacy & Selectivity (Therapeutic Window) MIC->Profile Mech->Profile Tox->Profile

Workflow for evaluating the bactericidal efficacy and selectivity of ionic liquids.

Self-Validating Experimental Protocols

Protocol A: Resazurin-Based Microdilution Assay for MIC and MBC

Rationale & Causality: Standard optical density (OD600) measurements are often unreliable for LC-ILs because their surfactant-like properties can cause micelle formation or compound precipitation, leading to light-scattering artifacts. Resazurin, a redox-sensitive dye, bypasses this by providing a direct colorimetric readout of bacterial metabolism (blue/non-fluorescent to pink/highly fluorescent resorufin) 4.

Self-Validating System:

  • Positive Control: Ciprofloxacin (ensures strain susceptibility).

  • Negative Control: Untreated bacteria (ensures baseline viability and complete resazurin reduction).

  • Blank Control: Media + IL + Resazurin without bacteria (ensures the IL itself does not chemically reduce the dye).

Step-by-Step Methodology:

  • Preparation: Grow S. aureus (ATCC 25923) and E. coli (ATCC 8739) overnight in Mueller-Hinton Broth (MHB). Adjust the inoculum to

    
     CFU/mL.
    
  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the target LC-ILs (e.g., 1-decyl-3-methylimidazolium bromide,[DMIM][Br]) from 10 mM down to 0.01 mM in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the IL dilutions. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate in the dark for 2 hours at 37°C.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration where the well remains blue (no metabolic reduction).

  • MBC Determination: Plate 10 µL from all blue wells onto Tryptic Soy Agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth after 24 hours.

Protocol B: Calcein Dye Leakage Assay for Membrane Permeability

Rationale & Causality: To prove that the LC-IL kills bacteria via membrane disruption rather than intracellular target inhibition, we use synthetic dipalmitoylphosphatidylcholine (DPPC) unilamellar vesicles (ULVs) loaded with a self-quenching concentration of calcein dye. When the LC-IL disrupts the lipid bilayer, calcein leaks out, dilutes in the surrounding buffer, and fluoresces [[4]]().

Self-Validating System:

  • 100% Leakage Control: 1% Triton X-100 (establishes the maximum fluorescence baseline).

  • 0% Leakage Control: Buffer only (establishes the background).

  • Validation Checkpoint: If Triton X-100 fails to produce a >10-fold increase in fluorescence, the liposomes have prematurely leaked and the batch must be discarded.

Step-by-Step Methodology:

  • Vesicle Preparation: Prepare DPPC ULVs via the extrusion method in a buffer containing 70 mM calcein.

  • Purification: Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50 column).

  • Treatment: In a fluorimeter cuvette, mix the purified ULVs with varying concentrations of the LC-IL (e.g., 0.5×, 1×, and 2× MIC).

  • Measurement: Monitor fluorescence emission at 520 nm (excitation at 490 nm) over 30 minutes.

  • Calculation: Calculate % leakage as:

    
    .
    
Protocol C: Erythrocyte Hemolysis Assay for Mammalian Cytotoxicity

Rationale & Causality: The primary limitation of LC-ILs is their potential to indiscriminately lyse mammalian cell membranes due to their amphiphilic nature 2. Testing against human red blood cells (RBCs) establishes the HC50 (concentration causing 50% hemolysis). A successful LC-IL candidate must have an HC50 significantly higher than its MBC.

Self-Validating System:

  • Positive Control: 0.1% Triton X-100 (100% hemolysis).

  • Negative Control: PBS buffer (0% hemolysis, ensures RBC stability).

Step-by-Step Methodology:

  • RBC Preparation: Wash fresh human erythrocytes three times in PBS and resuspend to a 4% (v/v) solution.

  • Incubation: Mix equal volumes of the RBC suspension and LC-IL dilutions in a 96-well plate. Incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact cells.

  • Quantification: Transfer the supernatant to a new plate and measure hemoglobin release via absorbance at 540 nm.

Data Presentation: The Impact of Alkyl Chain Length

Increasing the alkyl chain length of imidazolium-based ILs (from C2 to C10) exponentially increases their bactericidal potency by enhancing lipid lateral diffusion 4. However, chains longer than C14 often exhibit diminishing returns due to poor aqueous solubility and unacceptable mammalian cytotoxicity. The table below summarizes expected baseline profiles for benchmarking.

Ionic LiquidAlkyl Chain LengthMIC (S. aureus)MBC (S. aureus)Hemolysis at 2 mMSelectivity Profile
EMIM[Br] C2600 mM> 600 mM< 1%Ineffective (Low Efficacy)
HMIM[Br] C664 mM128 mM< 1%Weak (Sub-optimal Efficacy)
DMIM[Br] C100.5 mM1.0 mM< 1%Optimal (High Efficacy, Low Tox)
HDMIM[Br] C16< 0.1 mM< 0.1 mM> 80%Toxic (Indiscriminate Lysis)

Table 1: Influence of alkyl chain length on the bactericidal efficacy and mammalian cytotoxicity of imidazolium bromide ionic liquids.

References

  • 4 - arXiv 2.2 - PMC (National Institutes of Health) 3.1 - Universidade do Minho 4.3 - RSC Publishing

Sources

Application Note: 1-Methyl-3-tetradecyl-1H-imidazolium Nitrate in Drug Delivery Systems

[1]

Executive Summary

This guide details the application of 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) , a Surface Active Ionic Liquid (SAIL), in advanced drug delivery systems. Unlike traditional surfactants, [C14mim][NO3] combines the tunable physicochemical properties of ionic liquids with the amphiphilic nature required for self-assembly.

Its primary utility lies in transdermal permeation enhancement , solubilization of hydrophobic Active Pharmaceutical Ingredients (APIs) , and intrinsic antimicrobial properties . This document provides validated protocols for the synthesis, characterization, and formulation of [C14mim][NO3]-based microemulsions, ensuring reproducibility and scientific rigor.

Introduction & Mechanism of Action

Chemical Identity and Rationale

[C14mim][NO3] consists of a cationic imidazolium head group with a long hydrophobic tetradecyl (C14) alkyl chain and a nitrate anion.

  • Cation ([C14mim]+): The C14 chain confers significant hydrophobicity, allowing the molecule to insert into lipid bilayers and form micelles at low concentrations.

  • Anion ([NO3]-): Selected for its higher biocompatibility compared to fluorinated anions (e.g.,

    
    , 
    
    
    ) and distinct Hofmeister series effects compared to halides (
    
    
    ,
    
    
    ).
Mechanisms in Drug Delivery[2]
  • Permeation Enhancement: The amphiphilic cation disrupts the ordered structure of the stratum corneum lipids, creating transient channels for drug diffusion.

  • Nanocarrier Formation: Above its Critical Micelle Concentration (CMC), [C14mim][NO3] self-assembles into micelles or stabilizes microemulsions, encapsulating poorly water-soluble drugs.

  • Synergistic Antimicrobial Action: The cationic head group disrupts bacterial cell membranes, providing a "self-preserving" quality to formulations or acting synergistically with antibiotics.

Material Properties & Specifications

Table 1: Physicochemical Specifications of [C14mim][NO3]

PropertyValue / DescriptionRelevance
Molecular Formula

Stoichiometry for synthesis
Molecular Weight ~341.5 g/mol Molar concentration calculations
Appearance Waxy solid or viscous liquid (hygroscopic)Handling and weighing protocols
Solubility Soluble in water, ethanol, DMSOVersatility in aqueous/organic phases
Est.[1][2][3][4][5][6][7][8][9][10][11] CMC (25°C) ~0.5 – 3.0 mM (aq)Low concentration required for micellization
HLB Value High (Cationic Surfactant)Oil-in-Water (O/W) emulsifier

Experimental Protocols

Protocol A: Synthesis and Purification of [C14mim][NO3]

Rationale: Commercial availability of the nitrate form is limited. In-house synthesis via anion metathesis ensures high purity and removal of toxic halide precursors.

Materials:

  • 1-Methylimidazole (ReagentPlus®, 99%)

  • 1-Bromotetradecane (98%)

  • Silver Nitrate (

    
    ) or Sodium Nitrate (
    
    
    )
  • Solvents: Acetonitrile, Ethyl Acetate, Methanol, Ultra-pure Water.

Workflow Diagram:

SynthesisStartPrecursors:1-Methylimidazole+ 1-BromotetradecaneStep1Quaternization(Reflux in Acetonitrile, 70°C, 24h)Start->Step1InterIntermediate:[C14mim][Br]Step1->InterStep2Anion Metathesis(Add AgNO3 in Methanol/Water)Inter->Step2PrecipRemove AgBr(Filtration)Step2->PrecipPrecipitationFinalProduct:[C14mim][NO3]Precip->FinalEvaporation & Drying

Caption: Synthesis pathway converting precursors to the nitrate ionic liquid via halide intermediate and metathesis.

Step-by-Step Procedure:

  • Quaternization:

    • Mix 1-methylimidazole and 1-bromotetradecane (1:1.05 molar ratio) in acetonitrile.

    • Reflux at 70°C for 24–48 hours under nitrogen atmosphere.

    • Evaporate solvent.[8][12] Wash the resulting solid/oil with ethyl acetate (

      
       mL) to remove unreacted starting materials.
      
    • Dry under vacuum to obtain [C14mim][Br] .

  • Metathesis (Anion Exchange):

    • Dissolve [C14mim][Br] in distilled water.

    • Add an equimolar aqueous solution of

      
       dropwise while stirring. A yellow/white precipitate (
      
      
      ) will form immediately.
    • Stir for 2 hours in the dark (to prevent Ag reduction).

    • Centrifugation: Centrifuge at 10,000 rpm for 15 mins to pellet the AgBr. Filter the supernatant through a 0.22

      
       PTFE filter.
      
    • Alternative: Use Anion Exchange Resin (Amberlite IRN-78, nitrate form) if silver contamination is a concern for biological assays.

  • Drying:

    • Remove water via rotary evaporation.[13]

    • Lyophilize (freeze-dry) for 24 hours to remove trace moisture. Store in a desiccator.

Protocol B: Formulation of [C14mim][NO3]-Based Microemulsions

Rationale: Microemulsions are thermodynamically stable systems ideal for delivering hydrophobic drugs. [C14mim][NO3] acts as the surfactant.

Target Drug: Curcumin (Model hydrophobic drug) or Ibuprofen.

Components:

  • Oil Phase: Isopropyl myristate (IPM) or Oleic Acid.

  • Surfactant: [C14mim][NO3].

  • Co-surfactant: Ethanol or Transcutol P.

  • Aqueous Phase: Water.

Step-by-Step Procedure:

  • Phase Solubility Study (Pseudo-Ternary Phase Diagram):

    • Prepare surfactant:co-surfactant mix (

      
      ) at ratios 1:1, 2:1, and 3:1 (w/w).
      
    • Mix Oil and

      
       at weight ratios from 1:9 to 9:1.
      
    • Titrate with water dropwise under moderate stirring.

    • Record the transition point from transparent (microemulsion) to turbid (emulsion).

    • Selection: Choose a formulation point within the monophasic region (e.g., 5% Oil, 45%

      
      , 50% Water).
      
  • Drug Loading:

    • Dissolve the drug (e.g., 10 mg Curcumin) into the Oil phase before mixing with

      
      .
      
    • Add

      
       and vortex.
      
    • Add Water dropwise with continuous stirring until a clear, isotropic liquid is obtained.

  • Characterization:

    • Particle Size: Use Dynamic Light Scattering (DLS). Expected size: 10–100 nm.

    • Zeta Potential: Expected to be positive (> +20 mV) due to the imidazolium cation, aiding in cellular uptake.

Protocol C: Determination of Critical Micelle Concentration (CMC)

Rationale: To determine the minimum concentration required for nanocarrier formation. Toxicity is often lower below CMC.

Method: Conductivity Titration.

  • Prepare a stock solution of [C14mim][NO3] (e.g., 20 mM) in deionized water.

  • Calibrate the conductivity meter.

  • Add aliquots of stock solution to 20 mL of water.

  • Measure conductivity (

    
    ) after each addition once stabilized.
    
  • Plot: Conductivity (

    
    ) vs. Concentration (
    
    
    ).
  • Analysis: The curve will show two linear regions with different slopes. The intersection point is the CMC.

Safety & Toxicity Assessment (Critical)

Warning: Long-chain ionic liquids exhibit cytotoxicity dependent on concentration and chain length.[9] [C14mim] is more toxic than short-chain variants ([C4mim]).

Protocol D: In Vitro Cytotoxicity (MTT Assay)

Cell Line: HaCaT (Keratinocytes) or Caco-2 (Epithelial).

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Treat cells with [C14mim][NO3] solutions ranging from

    
     to 
    
    
    .
  • Incubation: Incubate for 24h at 37°C.

  • Assay: Add MTT reagent, incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Determine

    
    .
    
    • Note: Ensure the therapeutic dose in the final formulation is optimized against this toxicity profile.

Logical Pathway of Drug Delivery

MechanismIL[C14mim][NO3](Amphiphilic IL)AssemblySelf-Assembly(Micelles/Microemulsion)IL->AssemblySurfactant ActionDrugHydrophobic Drug(e.g., Curcumin)Drug->AssemblySolubilizationBarrierBiological Barrier(Stratum Corneum / Cell Membrane)Assembly->BarrierTransportInteractionElectrostatic Interaction &Lipid DisruptionBarrier->InteractionCationic Headgroup EffectDeliveryIntracellular Release& Bioavailability EnhancementInteraction->DeliveryPermeation

Caption: Mechanism of action for IL-mediated drug delivery, highlighting solubilization and barrier permeation.[1][4][5][7][9][11][14]

References

  • Synthesis and Properties of Imidazolium Salts

    • Source: Wilkes, J. S., & Zaworotko, M. J. (1992).[15] Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. Journal of the Chemical Society, Chemical Communications.

    • Context: Foundational chemistry for imidazolium nitrate synthesis via met
  • Toxicity of Long-Chain Ionic Liquids

    • Source: Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety.
    • Context: Establishes the correlation between C14 alkyl chain length and increased cytotoxicity ( values).
  • Ionic Liquids in Microemulsions

    • Source: Moniruzzaman, M., et al. (2010). Ionic liquid-in-oil microemulsion as a potential carrier of sparingly soluble drug: Characterization and cytotoxicity evaluation.
    • Context: Protocol validation for using SAILs in microemulsion formul
  • Antimicrobial Activity of SAILs

    • Source: Pernak, J., et al. (2003). Synthesis and antimicrobial activities of some new ionic liquids.
    • Context: Demonstrates the intrinsic antimicrobial properties of [C14mim] c
  • Transdermal Drug Delivery Mechanisms

    • Source: Zakrewsky, M., et al. (2014). Ionic liquids as a class of materials for transdermal delivery and pathogen neutralization.
    • Context: Explains the mechanism of stratum corneum disruption by c

use of 1-methyl-3-tetradecyl-1H-imidazolium nitrate as an electrolyte in batteries

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis, Characterization, and Electrochemical Evaluation of 1-methyl-3-tetradecyl-1H-imidazolium Nitrate as a Battery Electrolyte

Abstract: The pursuit of safer, high-performance energy storage systems has intensified research into non-flammable electrolytes. Ionic liquids (ILs), particularly those based on the imidazolium cation, are promising candidates due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] This document provides a comprehensive technical guide for researchers on the use of a specific long-chain ionic liquid, 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14MIM][NO₃]), as a potential electrolyte in battery systems. We present detailed, field-proven protocols for its synthesis, purification, and rigorous characterization, as well as its application in fabricating and testing battery cells. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Part 1: Rationale and Synthesis of [C14MIM][NO₃]

The defining characteristics of ionic liquids—strong ionic interactions, inherent non-flammability, and tunable properties—make them an attractive alternative to conventional volatile and flammable organic carbonate electrolytes used in Li-ion batteries.[1][3] The 1-methyl-3-tetradecyl-1H-imidazolium cation is of interest due to its long alkyl chain, which can influence interfacial properties and potentially enhance thermal stability. The nitrate anion is an alternative to more common fluorinated anions. This guide outlines the evaluation of this specific IL as a battery electrolyte.

Protocol 1: Two-Step Synthesis of High-Purity [C14MIM][NO₃]

The synthesis is a two-step process involving N-alkylation (quaternization) followed by an anion exchange (metathesis).[4][5]

Step 1: Synthesis of 1-methyl-3-tetradecyl-1H-imidazolium bromide ([C14MIM][Br])

  • Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole (reagent grade, freshly distilled) and 1-bromotetradecane.

  • Reaction: Under an inert nitrogen atmosphere, heat the reaction mixture to 80-90 °C with vigorous stirring.[6] The reaction is typically complete within 24-48 hours, often indicated by the formation of a single, viscous liquid phase.

  • Purification: Cool the resulting product to room temperature. Wash the viscous liquid multiple times with ethyl acetate to remove any unreacted starting materials. The IL, being insoluble in ethyl acetate, will form a separate phase.

  • Drying: After decanting the ethyl acetate, dry the purified [C14MIM][Br] under high vacuum at 70-80 °C for at least 24 hours to remove any residual solvent and moisture. The final product should be a waxy solid or a highly viscous liquid.

Step 2: Anion Metathesis to [C14MIM][NO₃]

  • Dissolution: Dissolve the dried [C14MIM][Br] in a suitable solvent like acetone or ethanol.

  • Precipitation: In a separate flask, dissolve a slight molar excess (1.1 equivalents) of silver nitrate (AgNO₃) in the same solvent. Add the AgNO₃ solution dropwise to the stirred [C14MIM][Br] solution at room temperature. A white precipitate of silver bromide (AgBr) will form immediately.

  • Reaction Completion: Stir the mixture in the dark for 12-24 hours to ensure complete reaction.

  • Isolation: Remove the AgBr precipitate by filtration. A fine filter (e.g., a 0.2 µm syringe filter or Celite pad) is recommended to remove all fine particles.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Final Drying: Dry the resulting [C14MIM][NO₃] under high vacuum at 80 °C for 48 hours with rigorous stirring to remove all traces of water and solvent.[1] Store the final product in an argon-filled glovebox.

cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis Reagents1 1-Methylimidazole + 1-Bromotetradecane Reaction1 Heat (80-90°C, 24-48h) under N2 Reagents1->Reaction1 Wash1 Wash with Ethyl Acetate Reaction1->Wash1 Dry1 High-Vacuum Drying (70-80°C) Wash1->Dry1 Product1 [C14MIM][Br] Dry1->Product1 Product1_dissolved Dissolve [C14MIM][Br] in Acetone Product1->Product1_dissolved Reaction2 Mix and Stir (Dark, 12-24h) AgBr Precipitates Product1_dissolved->Reaction2 AgNO3 Prepare AgNO3 in Acetone AgNO3->Reaction2 Filter Filter to Remove AgBr Reaction2->Filter Evaporate Rotary Evaporation Filter->Evaporate Dry2 High-Vacuum Drying (80°C) Evaporate->Dry2 FinalProduct [C14MIM][NO3] Dry2->FinalProduct

Caption: Workflow for the two-step synthesis of [C14MIM][NO₃].

Part 2: Essential Characterization Protocols

Before use in a battery, the synthesized IL must be rigorously characterized to ensure purity and to understand its fundamental properties.

Protocol 2: Purity and Structural Verification
  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should confirm the disappearance of starting material signals and the presence of peaks corresponding to the 1-methyl-3-tetradecyl-1H-imidazolium cation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to confirm the presence of characteristic vibrational bands for the imidazolium ring and the nitrate anion (typically a strong band around 1350-1380 cm⁻¹).

Protocol 3: Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried IL in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the onset decomposition temperature (Td).

    • Expert Insight: Imidazolium nitrates' thermal stability decreases as the cation's alkyl chain length increases.[7] The decomposition temperature for a related compound, 1,3-di(tetradecyl)imidazolium nitrate, is 285 °C, suggesting the target IL will have stability in this range.[8] This is generally lower than for ILs with anions like bis(trifluoromethanesulfonyl)imide (TFSI).[9]

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the dried IL in a hermetic aluminum pan.

    • Cool the sample to -90 °C, then heat to 150 °C at a rate of 10 °C/min.

    • Record the heat flow to identify the glass transition temperature (Tg) and melting point (Tm). The long tetradecyl chain may result in a higher melting point compared to shorter-chain analogues.[8]

Protocol 4: Electrochemical Property Evaluation

1. Ionic Conductivity Measurement

  • Fabricate a conductivity cell using two parallel blocking electrodes (e.g., stainless steel or platinum) separated by a known distance.

  • Inside a glovebox, fill the cell with the dried [C14MIM][NO₃] IL.

  • Place the cell in a temperature-controlled chamber.

  • Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) at various temperatures (e.g., 25 °C to 100 °C).

  • Calculate the bulk resistance (Rb) from the x-intercept of the Nyquist plot and determine conductivity (σ) using the formula σ = L / (Rb * A), where L is the distance between electrodes and A is the electrode area.

    • Expert Insight: The long C14 chain will significantly increase viscosity, leading to lower ionic conductivity compared to common ILs like [EMIM][TFSI] or [BMIM][TFSI].[10][11] Therefore, practical applications may require operation at elevated temperatures to achieve sufficient conductivity.[12]

2. Electrochemical Stability Window (ESW) Determination

  • Prepare a three-electrode cell inside a glovebox. Use a glassy carbon working electrode, a platinum wire counter electrode, and a Li metal reference electrode.

  • Use the pure, dried [C14MIM][NO₃] as the electrolyte.

  • Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV). Scan anodically from the open-circuit potential (OCP) to determine the oxidation limit and cathodically from OCP to determine the reduction limit.

  • Define the ESW as the potential range where the current remains below a specified cutoff (e.g., 0.1 mA/cm²).

    • Expert Insight: The cathodic stability is determined by the reduction of the imidazolium cation, while the anodic stability is limited by the oxidation of the nitrate anion.[13] Imidazolium-based ILs typically have an electrochemical window of around 4-5 V vs Li/Li⁺.[9][14]

cluster_purity Purity & Structure cluster_thermal Thermal Properties cluster_electrochem Electrochemical Properties IL Synthesized [C14MIM][NO3] NMR NMR (1H, 13C) IL->NMR FTIR FTIR IL->FTIR TGA TGA (Decomposition Temp) IL->TGA DSC DSC (Melting Point, Tg) IL->DSC Conductivity Ionic Conductivity (EIS) IL->Conductivity ESW Electrochemical Window (CV / LSV) IL->ESW

Caption: Essential characterization workflow for [C14MIM][NO₃] electrolyte.

Part 3: Battery Fabrication and Testing

This section provides protocols for using [C14MIM][NO₃] in a lithium-ion coin cell. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.[15]

Protocol 5: Lithium-Ion Electrolyte Preparation
  • Drying: Ensure the synthesized [C14MIM][NO₃] and the chosen lithium salt (e.g., LiNO₃ or LiTFSI) are rigorously dried under high vacuum.[1] LiTFSI is a common choice due to its good thermal stability and dissociation.

  • Mixing: In the glovebox, add a pre-weighed amount of the lithium salt to the IL to achieve the desired concentration (e.g., 0.5 M to 1.0 M).

  • Homogenization: Stir the mixture overnight on a magnetic stir plate, potentially with gentle heating (e.g., 50-60 °C), until the salt is completely dissolved and the solution is homogeneous. The high viscosity may necessitate longer mixing times.[15]

Protocol 6: CR2032 Coin Cell Assembly
  • Component Preparation: Lay out all coin cell components (anode case, cathode case, spacer, spring), electrodes (e.g., Li metal anode, LiFePO₄ cathode), and separator (e.g., Celgard or glass fiber) in the glovebox.

  • Assembly Steps: a. Place the cathode disk in the center of the cathode case. b. Add 2-3 drops (approx. 40-60 µL) of the prepared IL electrolyte, ensuring the cathode surface is fully wetted. c. Place the separator on top of the wetted cathode. d. Add another 1-2 drops of electrolyte to wet the separator. e. Place the lithium metal anode disk onto the separator. f. Place the spacer disk and then the spring on top of the anode. g. Carefully place the anode case (cap) over the stack. h. Crimp the cell using a hydraulic crimping machine to ensure a hermetic seal. i. Let the assembled cell rest for 12-24 hours to ensure complete electrolyte wetting of the electrodes.

cluster_prep Electrolyte Preparation cluster_assembly Coin Cell Assembly (CR2032) cluster_testing Performance Testing IL Dried [C14MIM][NO3] Mix Mix & Stir (50°C, Overnight) IL->Mix LiSalt Dried Li Salt (e.g., LiTFSI) LiSalt->Mix Electrolyte Final Electrolyte Mix->Electrolyte Assembly Cathode Case Cathode (LiFePO4) Electrolyte Separator Electrolyte Anode (Li Metal) Spacer Spring Anode Case (Crimped) Electrolyte->Assembly Cycling Galvanostatic Cycling (Capacity, Efficiency) Assembly->Cycling Rate Rate Capability (Power Performance) Assembly->Rate

Caption: Workflow for battery preparation, assembly, and testing.

Protocol 7: Electrochemical Performance Evaluation
  • Galvanostatic Cycling:

    • Use a battery cycler to charge and discharge the cell between set voltage limits (e.g., 2.5 V to 4.0 V for LiFePO₄).

    • Perform an initial formation cycle at a low C-rate (e.g., C/20).

    • Cycle the cell at a standard rate (e.g., C/10 or C/5) for 50-100 cycles.

    • Record the discharge capacity, charge capacity, and coulombic efficiency for each cycle.

  • Rate Capability:

    • Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

    • Return to a low C-rate (e.g., C/10) to check for capacity recovery.

    • Plot the discharge capacity as a function of the C-rate.

Part 4: Data Summary and Expected Trends

The following table summarizes the key properties to be measured and provides an educated estimation of the expected results based on the chemical structure of [C14MIM][NO₃] and data from analogous ionic liquids.

PropertyMeasurement TechniqueExpected Value / TrendRationale / Reference
Decomposition Temp. (Td) TGA250 - 300 °CLong alkyl chains can slightly lower Td in nitrate ILs.[7] Value is estimated based on a similar C14 dicationic IL.[8]
Melting Point (Tm) DSC> 100 °CLong, symmetric alkyl chains increase the melting point due to van der Waals interactions.[8] May be a solid at RT.
Ionic Conductivity (σ) at 25°C EISLow (< 0.1 mS/cm)The long C14 alkyl chain significantly increases viscosity, which drastically reduces ion mobility and conductivity.[10][11]
Electrochemical Window (ESW) CV / LSV~4.0 - 4.5 V vs Li/Li⁺Limited by imidazolium cation reduction and nitrate anion oxidation. Generally narrower than TFSI-based ILs.[7][9]
Battery Performance Galvanostatic CyclingLikely requires elevated temperatures (>60 °C) for reasonable rate capability due to low conductivity and high viscosity.High viscosity hinders ion transport and electrode wetting, which is mitigated by increased temperature.[12][15]

Part 5: Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety standards is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the IL and its precursors.[16][17]

  • Handling: Handle the IL in a well-ventilated fume hood. Avoid inhalation of any vapors (though vapor pressure is negligible) and direct contact with skin or eyes.[16] In case of skin contact, wash thoroughly with soap and water.

  • Storage: Store [C14MIM][NO₃] in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.[16] As it is hygroscopic, storage inside an inert atmosphere glovebox is required for electrochemical applications.

  • Thermal Hazards: Be aware that some nitrate-based ionic liquids can be energetic and may decompose exothermically or explosively under certain conditions, particularly upon heating in a confined space.[18][19] Always perform thermal analysis (TGA/DSC) on small quantities behind a safety shield first.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Lin, X., Varela, J. C., & Grinstaff, M. W. (2016). Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. Journal of Visualized Experiments, (118), 54864. [Link]

  • JoVE. (2016). Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. JoVE (Journal of Visualized Experiments). [Link]

  • Wang, J., et al. (n.d.). Alkylimidazolium-Based Ionic Liquids as Lithium-Ion Battery Electrolyte. Conference Paper. [Link]

  • Bella, F., et al. (2026). Hybrid Ionic Liquid–Organic Electrolyte Technologies for Sodium-Ion Batteries. MDPI. [Link]

  • JoVE Science Education Database. (2022). IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. YouTube. [Link]

  • Wang, Q., et al. (2023). Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. Industrial Chemistry & Materials. [Link]

  • Watanabe, M., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews. [Link]

  • Liu, Y., et al. (2021). Solvent-Free Procedure to Prepare Ion Liquid-Immobilized Gel Polymer Electrolytes Containing Li0.33La0.56TiO3 with High Performance for Lithium-Ion Batteries. ACS Omega. [Link]

  • Yoon, H., et al. (2021). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. Polymers. [Link]

  • Kim, J-K., et al. (2010). An imidazolium based ionic liquid electrolyte for lithium batteries. Journal of Power Sources. [Link]

  • Reddy, V. P. (2013). Ionic Liquid Electrolytes For Lithium Batteries: Synthesis, Electrochemical, and Cytotoxicity Studies. Scholars' Mine. [Link]

  • Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]

  • ResearchGate. (2025). Comprehensive investigation of two environmentally-friendly imidazolium nitrate ionic liquids: from calorimetry to thermal risk evaluation. Request PDF. [Link]

  • Tomaš, R. (2022). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Croatica Chemica Acta. [Link]

  • Bica, K., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. New Journal of Chemistry. [Link]

  • Zhang, B., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules. [Link]

  • Vallet, P., et al. (2019). Comparison of the Ionic Conductivity of Pure Imidazolium Nitrate and That Doped with a Lithium Nitrate Salt in Liquid and Gel Forms as Potential Electrolytes. MDPI. [Link]

  • Zhang, B. (2021). Decomposition And Flammability Assessment Of Imidazolium Ionic Liquids. Globe Thesis. [Link]

  • Papancea, A., et al. (2012). CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. Bulletin of the Transilvania University of Brasov. [Link]

  • Juelsholt, M., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. [Link]

  • Salado, I. H. J., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry. [Link]

  • Colonna, S., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Molecules. [Link]

  • Zhang, B., et al. (2018). Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. RSC Advances. [Link]

  • Eshetu, G. G., et al. (2020). Influence of solvents on electrochemical stability window of ionic liquid solutions. Journal of Energy Storage. [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for the synthesis of 1-methyl-3-tetradecyl-1H-imidazolium nitrate (commonly abbreviated as[C14mim][NO3] or [C14MIM][NO3]).

As a Surface-Active Ionic Liquid (SAIL) that exhibits a thermotropic smectic A liquid crystal phase[1],[C14mim][NO3] presents unique synthetic hurdles. Its long hydrophobic tetradecyl chain combined with a hydrophilic imidazolium nitrate headgroup leads to sluggish reaction kinetics, severe emulsion formation during purification, and high sensitivity to halide and water impurities[2][3].

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to ensure high-purity yields.

Synthesis & Purification Workflow

G n1 Reagents 1-Methylimidazole + 1-Bromotetradecane n2 Step 1: Quaternization (SN2) Inert Atmosphere, 70-80°C n1->n2 n3 Intermediate: [C14mim]Br (Solid/Waxy) n2->n3 Steric Hindrance (Slow Kinetics) n4 Step 2: Anion Exchange AgNO3 or AER (OH- to NO3-) n3->n4 n5 Crude [C14mim][NO3] Contains Water & Trace Halides n4->n5 Halide Precipitation or Resin Swap n6 Step 3: Purification & Drying Centrifugation & High Vacuum (60°C) n5->n6 n7 Pure [C14mim][NO3] Smectic A Liquid Crystal (mp ~43°C) n6->n7 Emulsion Breaking & Dehydration

Workflow for the synthesis and purification of [C14mim][NO3] highlighting critical bottlenecks.

Troubleshooting Guide & FAQs

Q1: My quaternization reaction (alkylation) is taking over 72 hours, and the product is turning dark brown. How can I accelerate this without degrading the product? Causality: The


 nucleophilic attack of 1-methylimidazole on 1-bromotetradecane is sterically hindered by the long 14-carbon alkyl chain, resulting in slow kinetics. Increasing the temperature above 80 °C accelerates the reaction but causes oxidative degradation and side reactions (e.g., elimination), leading to a dark brown discoloration[4].
Solution: 
  • Exclude Oxygen: Always perform the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Run the reaction neat (solvent-free) or in a polar aprotic solvent like acetonitrile to stabilize the transition state.

  • Microwave Assistance: If available, microwave-assisted synthesis can reduce reaction times from days to hours while preventing thermal degradation[5].

Q2: After anion exchange with


, my [C14mim][NO3] is a highly viscous syrup at room temperature instead of a crystalline solid. What went wrong? 
Causality:  Pure[C14mim][NO3] should transition to a smectic A liquid crystal phase and crystallize around 43 °C[1]. If it remains a syrup, you likely have residual bromide impurities or high water content. Halide impurities strongly coordinate with the C2-proton of the imidazolium ring, disrupting the lamellar packing required for crystallization[4][6].
Solution:  Implement a self-validating halide test. Dissolve a small aliquot of your product in dilute nitric acid and add a drop of 0.1 M 

. If a cloudy white/yellowish precipitate (

) forms, your anion exchange was incomplete. To fix this, consider switching to an Anion Exchange Resin (AER) method in a non-aqueous medium (like methanol/acetonitrile) to drive the exchange to quantitative yields[6].

Q3: During the washing steps to remove unreacted starting materials, my water/organic layers formed a thick, milky emulsion that won't separate. How do I break it? Causality: [C14mim][NO3] is a Surface-Active Ionic Liquid (SAIL)[2][3]. The long hydrophobic tail and ionic headgroup drastically lower interfacial tension. Once the concentration exceeds its Critical Micelle Concentration (CMC), it forms stable micelles and emulsions, trapping organic solvents and water together[3][7]. Solution: Do not use vigorous shaking during extraction. To break an existing emulsion:

  • Centrifugation: Spin the mixture at >4000 RPM for 15 minutes to force phase separation.

  • Salting Out: Add a small amount of a benign, highly chaotropic salt (if compatible with your downstream purity needs) to increase the aqueous layer's ionic strength, forcing the SAIL into the organic phase.

  • Alternative Purification: Avoid liquid-liquid extraction entirely by precipitating the crude IL in cold ethyl acetate or diethyl ether, where the IL is insoluble but the starting materials are highly soluble.

Q4: How do I properly dry [C14mim][NO3], and why is it so critical? Causality: Imidazolium nitrates are highly hygroscopic. Water molecules act as plasticizers, inserting themselves between the polar headgroups. This disrupts the heteronuclear dipolar couplings and alters the orientational order parameters of the smectic mesophase, artificially lowering the melting point[1]. Solution: Dry the purified IL on a Schlenk line or high-vacuum oven (< 0.1 mbar) at 60 °C for at least 48 hours. Validate dryness using Karl Fischer titration; target a water content of < 1000 ppm (0.1 wt%)[1].

Quantitative Data: Impact of Impurities on [C14mim] ILs
ParameterPure [C14mim][NO3]Impact of Residual Bromide (Br⁻)Impact of Retained Water
Phase at 25 °C Solid / Smectic LC[1]Viscous LiquidWaxy / Tacky Paste
Melting Point ~ 43 °C[1]Depressed (< 30 °C)Depressed
Viscosity Moderate (in melt)Drastically IncreasedDecreased (Plasticization)
Surfactant Behavior Low CMC[2]Altered Micelle SizeShifts CMC boundary
Validation Method NMR, EA

Drop Test
Karl Fischer Titration
Self-Validating Experimental Protocols
Protocol A: Synthesis of [C14mim]Br (Quaternization)
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methylimidazole (1.0 eq). Purge the system with Argon for 15 minutes.

  • Addition: Slowly add 1-bromotetradecane (1.05 eq) via syringe. The slight excess of the alkyl halide ensures complete consumption of the amine, which is harder to remove later.

  • Heating: Heat the mixture to 75 °C under continuous stirring and Argon flow for 48–72 hours.

  • Precipitation (Validation): Cool the mixture to room temperature. The product should solidify. Add 100 mL of ice-cold ethyl acetate and triturate vigorously. Filter the white solid under a vacuum.

  • Washing: Wash the filter cake with 3 x 50 mL of cold ethyl acetate to remove unreacted 1-bromotetradecane. Dry under vacuum.

Protocol B: Halide-to-Nitrate Anion Exchange (AER Method)

Note: This method avoids the aqueous emulsions common in


 metathesis[6].
  • Resin Preparation: Pack a glass column with a strong basic Anion Exchange Resin (AER, OH⁻ form). Wash the column with a 10% aqueous

    
     or 
    
    
    
    solution until the eluent tests negative for OH⁻ (pH neutralizes), converting the resin to the
    
    
    form.
  • Solvent Flush: Flush the column with anhydrous methanol to remove water.

  • Exchange: Dissolve the synthesized [C14mim]Br in a minimal amount of methanol. Pass the solution slowly through the AER column[6].

  • Elution: Elute with additional methanol. Collect the fractions.

  • Validation (Drop Test): Take 1 mL of the eluent, add 1 mL of water, and add 1 drop of 0.1 M

    
    . A clear solution indicates successful, halide-free exchange. A cloudy solution means the column capacity was exceeded; re-run through fresh resin.
    
  • Solvent Removal: Remove methanol via rotary evaporation, followed by high vacuum at 60 °C for 48 hours to yield pure[C14mim][NO3].

References

1.[6] A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - MDPI. URL: [Link] 2.[2] Synthesis, Self-Aggregation, Surface Characteristics, Electrochemical Property, Micelle Size, and Antimicrobial Activity of a Halogen-Free Picoline-Based Surface-Active Ionic Liquid - ACS Omega. URL: [Link] 3.[1] Molecular and Segmental Orientational Order in a Smectic Mesophase of a Thermotropic Ionic Liquid Crystal - MDPI. URL: [Link] 4.[3] Surface-active ionic liquids in synthesis and catalysis - reposiTUm (TU Wien). URL: [Link] 5.[4] Ionic Liquids in Synthesis - Wiley-VCH (via rushim.ru). URL: [Link] 6.[7] Interfacial Properties, and Micellization of Surface-Active Ionic Liquid in Presence of Polymeric Solutions - ResearchGate. URL: [Link] 7.[5] Preparation and characterization of some ionic liquids and their use in the dimerization reaction of 2-methylpropene - OuluREPO. URL: [Link]

Sources

purification methods for 1-methyl-3-tetradecyl-1H-imidazolium nitrate from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IL-PUR-C14-NO3 Subject: Purification Protocols & Troubleshooting for Long-Chain Imidazolium Nitrates Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the Technical Support Center. You are likely working with 1-methyl-3-tetradecyl-1H-imidazolium nitrate (


).

Chemist-to-Chemist Note: This is not a standard short-chain ionic liquid (like


). The 

(myristyl) chain imparts significant surfactant properties and hydrophobicity . Unlike simple salts, this molecule behaves like a cationic detergent. Standard liquid-liquid extraction often results in intractable emulsions. Furthermore,

is typically a waxy solid or liquid crystal at room temperature (Melting Point range

), which complicates filtration.

This guide prioritizes purity for biological application (removing cytotoxic halides and silver) and handling phase behaviors .

Module 1: Diagnostic & Decision Logic

Before proceeding, identify your primary impurity profile. Use the logic flow below to select the correct protocol.

PurificationLogic Start START: Identify Impurity CheckColor Is the product Yellow/Brown? Start->CheckColor CheckHalide Halide Test (+) Start->CheckHalide CheckState Physical State Issue (Oiling out / Emulsion) Start->CheckState ActionCharcoal Protocol A: Activated Carbon/Alumina CheckColor->ActionCharcoal Yes ActionResin Protocol B: Anion Exchange Resin (Recommended) CheckHalide->ActionResin High Purity Req. ActionSilver Protocol C: Silver Salt Metathesis (Traditional) CheckHalide->ActionSilver Quick/Rough ActionEmulsion Protocol D: Emulsion Breaking (Salting Out/Centrifugation) CheckState->ActionEmulsion Foaming/Cloudy ActionCryst Protocol E: Recrystallization (Ethyl Acetate/Acetone) CheckState->ActionCryst Waxy Solid

Figure 1: Decision matrix for selecting the appropriate purification workflow based on observed impurities.

Module 2: Removing Halides (The Critical Impurity)

The Issue: Residual halides (


, 

) from the precursor synthesis are cytotoxic and interfere with biological assays. The Challenge: The

chain makes the IL hydrophobic, making water washing difficult due to emulsion formation.
Option A: Anion Exchange Resin (Recommended)

Best for: High purity, biological applications, avoiding Silver contamination.

Mechanism: Uses a strong basic anion exchange resin (Amberlite or Dowex) pre-loaded with nitrate ions to swap residual halides.

Protocol:

  • Preparation: Pack a glass column with Amberlite IRA-400 (Cl form) .

  • Loading Nitrate: Flush the column with

    
     (aqueous) until the eluent shows no precipitate with 
    
    
    
    (ensuring all
    
    
    on the resin is replaced by
    
    
    ).
  • Solvent Switch: Flush the column with Methanol or Acetonitrile to remove water.

  • Elution: Dissolve your crude

    
     in the minimum amount of Methanol. Pass it slowly through the column.
    
  • Finish: Evaporate the solvent. The halide stays on the resin; the nitrate salt elutes.

Option B: Silver Nitrate Metathesis (Traditional)

Best for: Small scale, rapid synthesis.

Protocol:

  • Dissolve

    
     in distilled water (warm to 
    
    
    
    if needed to dissolve).
  • Add equimolar

    
     dropwise.
    
    • Reaction:

      
      
      
  • Critical Step: Stir for 2 hours in the dark (Ag salts are photosensitive).

  • Filtration: The

    
     precipitate is often colloidal. Filter through a Celite 545  pad packed on a fritted glass funnel.
    
    • Tip: If the filtrate is cloudy, centrifuge at 4000 rpm for 20 mins.

  • Silver Removal: Test filtrate with dilute

    
    . If white precipitate forms (
    
    
    
    ), you have excess Silver. Add tiny amounts of precursor
    
    
    to precipitate it back out.

Module 3: Troubleshooting Phase Behavior

Issue: "My extraction turned into a milky emulsion."

Cause: The


 chain acts as a surfactant. Vigorous shaking with water creates stable micelles.

Solution (The "Emulsion Breaker"):

  • Do NOT shake: Use gentle inversion for liquid-liquid extractions.

  • Salting Out: Add solid

    
     to the aqueous phase. The increased ionic strength collapses the electric double layer of the emulsion, forcing phase separation.
    
  • Thermal Shock: Heat the mixture to

    
     (above the IL melting point) and then centrifuge while warm.
    
  • Solvent Modification: Add a small amount of 2-propanol (isopropanol) to the mixture. It acts as a demulsifier.

Issue: "The product is oiling out instead of crystallizing."

Cause: Long-chain ILs are supercoolers. They trap solvent and remain as viscous oils/waxes below their freezing point.

Crystallization Protocol:

  • Solvent System: Dissolve the oil in warm Ethyl Acetate or a mixture of Acetone/Diethyl Ether (1:5) .

  • Cooling: Place in a

    
     freezer.
    
  • Seeding: If available, add a seed crystal. If not, scratch the side of the glass flask with a glass rod to induce nucleation.

  • Isolation: Filter the white waxy solid rapidly while cold (it may melt on the filter paper if the room is hot).

Module 4: Color Removal (Decolorization)

The Issue: Imidazolium salts often turn yellow due to trace oligomerization of 1-methylimidazole.

Protocol:

  • Dissolve the IL in Methanol or Dichloromethane .

  • Add Activated Charcoal (10% by weight) or Neutral Alumina .

  • Reflux gently for 1 hour.

  • Filter through a 0.22

    
    m PTFE syringe filter  or Celite pad.
    
  • Remove solvent under vacuum. The product should be white to off-white.[1]

Summary of Physicochemical Properties

PropertyValue/BehaviorRelevance to Purification
Melting Point

Solid/Waxy at RT. Heat to

for liquid handling.
Hydrophobicity High (due to

)
Immiscible with hexane; soluble in alcohols/DCM.
Surfactancy High (CMC is low)Avoid vigorous shaking with water.
Hygroscopicity ModerateDry under high vacuum (

) at

for 24h.

References

  • Halide-Free Synthesis & Resin Exchange

    • Source: Mallakpour, S., & Dinari, M. (2012).
    • (General reference for resin method).

  • Surfactant Behavior of Long-Chain ILs: Source: Blesic, M., et al. (2007). "1-Alkyl-3-methylimidazolium halide ionic liquids: melt transitions and lattice energies." Green Chemistry. Context: Explains the solid/liquid crystal transitions of imidazolium salts.
  • Purification of Hydrophobic ILs

    • Source: Stark, A., & Seddon, K. R. (2007). "Ionic Liquids."[2][3][4][5][6][7][8][9] Kirk-Othmer Encyclopedia of Chemical Technology.

    • Context: Authoritative review on general purific
  • Emulsion Stability in ILs

    • Source: ChemRxiv Preprints. "Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants."

Disclaimer: All protocols involve hazardous chemicals. Consult local Safety Data Sheets (SDS) for 1-methyl-3-tetradecylimidazolium nitrate and silver salts before proceeding.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Long-Chain Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of long-chain imidazolium ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of high-purity, long-chain imidazolium ILs is a nuanced process where minor variations in reaction parameters can significantly impact yield, purity, and the final properties of the product. This resource is structured to address specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting guides, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of long-chain imidazolium ionic liquids, providing concise and actionable answers.

1. What is the most critical factor in achieving a high yield of long-chain imidazolium ILs?

The stoichiometry of the reactants, specifically the N-substituted imidazole and the long-chain alkyl halide, is paramount. An excess of the alkylating agent is often employed to ensure complete conversion of the imidazole. However, a large excess can lead to purification challenges. Precise control over this ratio, coupled with optimized reaction time and temperature, is crucial for maximizing yield.[1][2][3]

2. Why is my synthesized ionic liquid colored (yellow or brown)?

Discoloration is a frequent issue and is typically indicative of impurities.[4][5] These can arise from several sources:

  • Impure Reactants: Starting materials, particularly the N-substituted imidazole, may contain colored impurities that carry through the synthesis.

  • Reaction Temperature: High reaction temperatures can lead to side reactions and decomposition of either the reactants or the product, forming colored byproducts.[4]

  • Presence of Oxygen: Oxidation of reactants or products can also contribute to color formation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

3. What is the best solvent for the synthesis of long-chain imidazolium ILs?

The choice of solvent depends on the specific reactants and the desired reaction conditions.[6] Toluene and acetonitrile are commonly used for the quaternization reaction.[6] Toluene is often favored as it can form a biphasic mixture with the resulting ionic liquid, simplifying separation.[6] For the subsequent anion exchange (metathesis) step, a binary mixture of dichloromethane and water is frequently employed if the final ionic liquid is hydrophobic.[6]

4. How does the length of the alkyl chain affect the reaction conditions?

As the alkyl chain length increases, the lipophilicity of the ionic liquid also increases.[3] This can affect its solubility in the reaction solvent and may require adjustments to the purification strategy. Longer alkyl chains can also lead to increased viscosity, which might necessitate more vigorous stirring to ensure a homogeneous reaction mixture.[7][8]

5. Is it necessary to use an inert atmosphere?

While not always strictly necessary, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This minimizes the risk of side reactions caused by atmospheric oxygen and moisture, which can lead to the formation of impurities and discoloration of the final product.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of long-chain imidazolium ionic liquids.

Problem 1: Low Product Yield

A lower than expected yield is a common frustration. Several factors can contribute to this issue.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Reaction Increase reaction time and/or temperature moderately. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.The quaternization reaction is a nucleophilic substitution (SN2) reaction, and its rate is dependent on both time and temperature.[6] Ensuring the reaction goes to completion is the first step in maximizing yield.
Suboptimal Stoichiometry Carefully control the molar ratio of reactants. A slight excess of the alkylating agent (e.g., 1.05 to 1.1 equivalents) is often beneficial.Driving the equilibrium towards the product side by using a slight excess of one reactant can increase the conversion of the limiting reagent.
Product Loss During Workup Optimize the extraction and washing steps. Ensure the chosen extraction solvent is immiscible with the ionic liquid phase. Minimize the number of transfer steps.Long-chain ionic liquids can have some solubility in organic solvents used for washing, leading to product loss. Careful selection of washing solvents (e.g., ethyl acetate, diethyl ether) is crucial.
Side Reactions Use purified reagents and maintain an inert atmosphere. Avoid excessively high reaction temperatures.Impurities in the starting materials or the presence of oxygen can lead to competing side reactions, consuming reactants and reducing the yield of the desired product.

Experimental Workflow: Optimizing Reaction Time

Caption: Workflow for monitoring reaction completion.

Problem 2: Product Discoloration (Yellow to Brown Ionic Liquid)

A colored product indicates the presence of impurities that can significantly affect its physicochemical properties and performance in downstream applications.[4][5]

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Impure Starting Materials Purify the N-substituted imidazole and alkyl halide before use. Distillation or recrystallization are common methods.Impurities in the reactants are a primary source of color in the final product. Ensuring the purity of starting materials is a critical preventative measure.[4]
Excessive Heat Conduct the reaction at the lowest effective temperature. For many long-chain imidazolium syntheses, room temperature or slightly elevated temperatures (40-60 °C) are sufficient.Thermal degradation of reactants or the ionic liquid product can generate colored polymeric or unsaturated byproducts.[4]
Oxidation Perform the reaction under an inert atmosphere (N2 or Ar). Degas solvents before use.The imidazolium ring can be susceptible to oxidation, especially at elevated temperatures, leading to the formation of colored species.
Residual Reactants Ensure complete removal of unreacted starting materials during the workup. Multiple washes with an appropriate solvent are recommended.Unreacted N-substituted imidazole, in particular, can be prone to degradation and color formation over time.

Purification Protocol: Decolorization with Activated Charcoal

  • Dissolve the colored ionic liquid in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of activated charcoal (typically 1-5% by weight).

  • Stir the mixture vigorously for several hours at room temperature.

  • Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the charcoal.

  • Remove the solvent under reduced pressure.

Note: While effective, this method can lead to some product loss due to adsorption onto the charcoal.[4][5]

Problem 3: Difficulty in Purification and Isolation

The unique properties of ionic liquids, such as their low volatility and high viscosity, can make their purification challenging.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
High Viscosity Gently warm the ionic liquid to reduce its viscosity during washing and extraction steps. Use a more efficient stirring method (e.g., mechanical stirrer).The viscosity of many long-chain ionic liquids decreases significantly with an increase in temperature, facilitating better phase separation and more efficient removal of impurities.[8]
Emulsion Formation during Extraction Add a small amount of a saturated brine solution to help break the emulsion. Allow the mixture to stand for an extended period. Centrifugation can also be effective.Emulsions are common when dealing with amphiphilic molecules like long-chain ionic liquids. Changing the ionic strength of the aqueous phase can disrupt the emulsion.
Halide Impurities For halide-free ionic liquids, ensure complete anion exchange. Test for residual halides using a silver nitrate solution. If present, repeat the anion exchange step or perform additional washes.Halide impurities can be detrimental to many applications, such as catalysis and electrochemistry.[9] Their removal is a critical purification step.
Water Content Dry the final product under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for an extended period. The use of a lyophilizer (freeze-dryer) can also be effective.[10]Water is a common impurity in ionic liquids and can significantly alter their physical properties.[11] Rigorous drying is essential for obtaining a high-purity product.

Purification Workflow for a Hydrophobic Long-Chain Imidazolium Ionic Liquid

G A Crude Reaction Mixture B Wash with Ethyl Acetate/Hexane (Remove Unreacted Alkyl Halide) A->B C Dissolve in Dichloromethane B->C D Wash with Deionized Water (Remove Water-Soluble Impurities) C->D E Separate Organic Layer D->E F Dry with Anhydrous MgSO4 or Na2SO4 E->F G Filter F->G H Remove Solvent (Rotary Evaporation) G->H I Dry under High Vacuum H->I J Pure Long-Chain Imidazolium IL I->J

Caption: A typical purification sequence for a hydrophobic ionic liquid.

Conclusion

The synthesis of long-chain imidazolium ionic liquids requires careful attention to detail and a systematic approach to optimization and troubleshooting. By understanding the underlying chemical principles and being methodical in addressing common issues such as low yield, discoloration, and purification difficulties, researchers can consistently produce high-quality materials for their specific applications. This guide provides a foundation for tackling these challenges, but it is important to remember that each specific ionic liquid may present its own unique set of obstacles, requiring further adaptation of these general principles.

References

  • Jahan, R., et al. (2017). Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Nockemann, P., et al. (2005). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Chemical Physics Letters. Available at: [Link]

  • Koutsoukos, S., et al. (2023). Physical properties and nanostructuring of long-chained homobaric imidazolium ionic liquids. RSC Publishing. Available at: [Link]

  • Ghanem, A., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules. Available at: [Link]

  • Ghanem, A., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. PMC. Available at: [Link]

  • Wang, J., et al. (2009). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data. Available at: [Link]

  • Nockemann, P., et al. (2005). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. Available at: [Link]

  • Bouasla, R., et al. (2018). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry. Available at: [Link]

  • Unknown. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. ISCA. Available at: [Link]

  • Bisset, C. M., et al. (2018). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2020). Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. RSC Publishing. Available at: [Link]

  • D'Anna, F., & Vitale, P. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. I.R.I.S.. Available at: [Link]

  • D'Anna, F., & Vitale, P. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. PMC. Available at: [Link]

  • Various Authors. (2015). Which solvent should we use to prepare ionic liquid?. ResearchGate. Available at: [Link]

  • Burrell, A. K., et al. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry. Available at: [Link]

  • Cahya, A., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. ResearchGate. Available at: [Link]

  • D'Anna, F., & Vitale, P. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. Available at: [Link]

  • Kumar, A. V., et al. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Welton, T. (2007). Synthesis of Ionic Liquids. Royal Society of Chemistry. Available at: [Link]

  • Earle, M. J. (2006). Organic Synthesis in Ionic Liquids. DORAS | DCU Research Repository. Available at: [Link]

  • Araujo, J. M. M., et al. (2016). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. Available at: [Link]

  • Anderson, J. L., et al. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications. Available at: [Link]

  • Noda, A., et al. (2008). Temperature dependence of the electrical conductivity of imidazolium ionic liquids. The Journal of Chemical Physics. Available at: [Link]

  • Zhang, J., et al. (2017). Recovery and purification of ionic liquids from solutions: a review. PMC. Available at: [Link]

  • Earle, M. J., et al. (2010). Preparation and purification of ionic liquids and precursors. Google Patents.
  • Holbrey, J. D., et al. (2003). Challenges to the Commercial Production of Ionic Liquids. ResearchGate. Available at: [Link]

  • Yaghini, N., et al. (2022). Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. Frontiers in Chemistry. Available at: [Link]

  • Yahya, Z., et al. (2020). Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach. New Journal of Chemistry. Available at: [Link]

  • Chancelier, L., et al. (2016). Thermal stability of imidazolium-based ionic liquids. ResearchGate. Available at: [Link]

  • Binnemans, K. (2005). How to select the best ionic liquid for a given application?. Lirias. Available at: [Link]

  • Unknown. (2019). Ionic liquids: A green solvent for organic synthesis. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Li, S., et al. (2016). Imidazolium ionic liquid induced one-step synthesis of 𝜶-Fe2O3 nanorods and nanorod assemblies for lithium-ion battery. APL Materials. Available at: [Link]

  • Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. ACS Publications. Available at: [Link]

  • Kumar, V., et al. (2006). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry. Available at: [Link]

  • Singh, S. K., & Kulkarni, S. A. (2018). Progress in Green Solvents for the Stabilisation of Nanomaterials: Imidazolium Based Ionic Liquids. IntechOpen. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Anion Exchange in Imidazolium Salt Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ionic Liquid Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require high-purity imidazolium-based ionic liquids (ILs) for sensitive applications such as transition-metal catalysis, active pharmaceutical ingredient (API) formulation, and advanced electrolytes.

The synthesis of imidazolium ILs typically involves a two-step process: an initial quaternization of an imidazole derivative to form a halide salt, followed by an anion exchange (metathesis) to introduce the target anion[1][2]. Failure to properly manage the metathesis step often results in residual halide contamination, phase separation failures, and product degradation.

Process Workflow & Logical Architecture

The following diagram illustrates the critical pathway from precursor quaternization through metathesis, emphasizing the self-validating feedback loop required to ensure halide-free products.

G N1 1-Alkylimidazole + Alkyl Halide (Quaternization SN2) N2 Imidazolium Halide Salt (Intermediate) N1->N2 Heat / Solvent N3 Anion Exchange (Metathesis) Add Metal Salt / Acid / Resin N2->N3 Target Anion N4 Target Imidazolium IL + Halide Byproduct N3->N4 Phase Separation N5 Aqueous Wash & AgNO3 Test (Halide Detection) N4->N5 Extraction N5->N3 Positive Halide Test (Repeat Exchange) N6 Pure Imidazolium Ionic Liquid N5->N6 Negative Halide Test

Workflow for imidazolium ionic liquid synthesis, highlighting the critical metathesis and validation.

Standard Operating Procedure: Self-Validating Metathesis Protocol

To establish a baseline of trustworthiness, follow this rigorously validated protocol for synthesizing hydrophobic ILs (e.g.,


 or 

). Every step is designed with a specific physicochemical causality in mind.

Step 1: Quaternization (Precursor Synthesis) React 1-methylimidazole with an alkyl halide (e.g., 1-bromobutane) under an inert atmosphere. Causality: This proceeds via a bimolecular nucleophilic substitution (


) pathway. It is highly restricted to primary alkyl substrates; secondary or tertiary halides will undergo competitive elimination (

) reactions, drastically reducing yield[1].

Step 2: Equilibrium-Driven Metathesis Dissolve the intermediate imidazolium halide in ultrapure water. Slowly add a stoichiometric equivalent (or slight 1.05x excess) of the target anion source (e.g.,


 or 

). Stir at room temperature for 12–24 hours. Causality: Metathesis is a reversible, equilibrium-controlled reaction[2]. Using an excess of the target anion pushes the equilibrium toward the desired product according to Le Chatelier's principle.

Step 3: Phase Separation & Extraction Allow the biphasic mixture to settle. The target hydrophobic IL will form a dense lower phase. Decant the aqueous layer and extract the IL phase with dichloromethane (


).

Step 4: Iterative Washing and Halide Validation Wash the organic phase iteratively with 30 mL aliquots of ultrapure water. After each wash, collect the aqueous layer and perform a Silver Nitrate (


) test by adding a few drops of 0.1 M 

solution. Causality:

reacts instantly with residual

,

, or

to form a highly insoluble, cloudy precipitate (

). You must repeat the water washes past the point where residual halide can no longer be detected (the water remains perfectly clear)[3].

Step 5: High-Vacuum Drying Remove the


 via rotary evaporation. Transfer the IL to a Schlenk line and dry under high vacuum (< 0.1 mbar) at 60 °C for 48 hours to remove trace water.
Troubleshooting & FAQs

Q1: My final ionic liquid contains residual halides (>1%) even after multiple washes. How can I drive the exchange to absolute completion? Issue: Simple alkali metal salts (like


) may not push the equilibrium to 100% completion. Residual halides act as coordinating ligands that can poison transition-metal catalysts and artificially inflate the IL's viscosity.
Solution:
  • The Silver Salt Method: Substitute the sodium/potassium salt with a silver salt (e.g.,

    
    , 
    
    
    
    ). The precipitation of silver halide (
    
    
    ) is thermodynamically irreversible, driving the reaction entirely to the product side and yielding ultra-pure ILs.
  • Anion Exchange Resins (AER): For a more cost-effective approach, use a strongly basic anion exchange resin (AER) loaded with your target anion. Passing a methanolic or organic solution of the imidazolium halide through the AER column provides quantitative anion exchange and completely eliminates halide impurities without the need for aqueous washing[4].

Q2: The phase separation during metathesis is poor, resulting in a stubborn emulsion. How do I resolve this? Issue: Many imidazolium salts possess intermediate hydrophilicity or exhibit thermomorphic behavior, causing them to partially partition into the aqueous phase or form stable micro-emulsions. Solution:

  • Solvent Swapping: If synthesizing a hydrophilic IL (e.g., tetrafluoroborates, acetates), do not use water. Perform the metathesis in dry ethanol or a dipolar nonhydroxylic solvent mixture like

    
     (3:7). In these organic media, the byproduct inorganic salt (e.g., 
    
    
    
    ,
    
    
    ) precipitates out and can be removed by simple vacuum filtration[4].
  • Mechanical Separation: For stubborn emulsions in water/DCM systems, centrifuge the mixture at 3000 rpm for 10–15 minutes to forcefully break the emulsion and clarify the phase boundary.

Q3: My synthesized ionic liquid is dark yellow or brown instead of a colorless liquid. What caused this, and how can I purify it? Issue: Due to their non-volatile nature, ILs cannot be purified by standard distillation[5]. Discoloration typically arises from oxidized impurities in the starting materials or thermal degradation caused by localized overheating during the highly exothermic quaternization step. Solution:

  • Prevention: Always vacuum-distill 1-methylimidazole and the alkyl halide immediately prior to use[5]. Conduct the quaternization step under an inert argon atmosphere and use an ice bath to control the exotherm, keeping the internal temperature strictly below 80 °C.

  • Remediation: To decolorize the intermediate halide salt, dissolve it in water or methanol and stir with activated charcoal or neutral alumina for 24 hours. Filter the suspension through a tightly packed Celite pad before proceeding to the metathesis step.

Quantitative Comparison of Anion Exchange Strategies

Selecting the right metathesis strategy is vital for balancing purity, cost, and yield. Use the table below to determine the best approach for your specific target IL.

Synthesis StrategyTypical ReagentsHalide Removal EfficiencyRelative CostBest Use Case
Alkali Metal Metathesis

,

,

Moderate (Requires iterative aqueous washing)LowHydrophobic ILs where water washing is highly effective.
Silver Salt Metathesis

,

,

Excellent (< 0.1% residual halide)HighHighly sensitive catalytic or electrochemical applications.
Brønsted Acid Neutralization

,

Good (Requires intermediate hydroxide IL)LowHalide-free synthesis starting from N-heterocyclic carbenes.
Anion Exchange Resin (AER) Amberlite IRA-400 (Target anion loaded)Excellent (Quantitative exchange)ModerateHydrophilic ILs and large-scale continuous flow systems.
References
  • Synthesis and toxicity studies of imidazolium-based ionic liquids Scholars' Mine, Missouri S&T[Link]

  • Synthesis, Analysis and Thermoelectrochemical Applications of Ionic Liquids SciSpace[Link]

  • Supporting Information: Synthesis of Alkene-Terminal Ionic Liquids DOI / American Chemical Society[Link]

  • A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids National Institutes of Health (NIH) / Molecules[Link]

  • Synthesis and properties of ionic liquids based on 1-methyl-3-(2-phenethyl)imidazolium Canadian Science Publishing[Link]

Sources

stability issues and degradation of 1-methyl-3-tetradecyl-1H-imidazolium nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-methyl-3-tetradecyl-1H-imidazolium nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and degradation of this ionic liquid. Our goal is to equip you with the knowledge to anticipate and resolve potential issues in your experiments, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Addressing Common Stability and Degradation Issues

This section addresses specific problems you may encounter during the handling, storage, and application of 1-methyl-3-tetradecyl-1H-imidazolium nitrate.

Question 1: I've noticed a yellow to brown discoloration of my 1-methyl-3-tetradecyl-1H-imidazolium nitrate sample over time. What could be the cause, and is the product still usable?

Answer:

Discoloration is a common indicator of degradation in imidazolium-based ionic liquids. The appearance of a yellow or brown tint suggests the formation of chromophoric degradation products. Several factors could be at play:

  • Thermal Stress: Although imidazolium ionic liquids are known for their relatively high thermal stability, prolonged exposure to elevated temperatures can initiate degradation. The thermal stability of imidazolium nitrate ionic liquids tends to decrease as the length of the alkyl chain increases.[1][2][3] Therefore, the long tetradecyl chain in your ionic liquid may make it more susceptible to thermal decomposition compared to its shorter-chain counterparts. The decomposition can occur via dealkylation or deprotonation of the imidazolium cation.[4][5]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. Imidazolium-based ionic liquids can undergo degradation upon exposure to solar light, and the rate of degradation can be influenced by the presence of other substances.[6][7]

  • Presence of Impurities: Impurities from the synthesis or from cross-contamination can act as catalysts for degradation reactions.

Is it still usable?

The usability of the discolored ionic liquid depends on the specific requirements of your application. For applications sensitive to impurities, such as in high-performance liquid chromatography (HPLC) or in certain catalytic processes, the presence of degradation products could interfere with your results. For less sensitive applications, a slight discoloration may not significantly impact the outcome.

Recommended Actions:

  • Purity Assessment: If possible, analyze the discolored sample using techniques like HPLC or NMR to identify and quantify the impurities.

  • Functional Test: Perform a small-scale functional test to see if the discolored ionic liquid still performs as expected in your application.

  • Purification: If the degradation is minor, you may be able to purify the ionic liquid. Common methods include washing with a non-polar solvent to remove non-polar impurities or using activated carbon to remove colored impurities. However, complete removal of all degradation products can be challenging.

  • Preventative Measures: For future use, store the ionic liquid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to heat, light, and oxygen.[8]

Question 2: My experiment, which is conducted in an aqueous solution containing 1-methyl-3-tetradecyl-1H-imidazolium nitrate, is showing inconsistent results, particularly a drift in pH. Could the ionic liquid be degrading?

Answer:

Yes, a drift in pH, especially towards the acidic or basic side, can be a strong indication of the hydrolysis of the imidazolium cation, particularly under certain conditions.

  • Hydrolysis under Basic Conditions: The C2 proton on the imidazolium ring (the proton between the two nitrogen atoms) is weakly acidic.[9][10] In the presence of a strong base, this proton can be abstracted, leading to the formation of an N-heterocyclic carbene (NHC).[11] This carbene can then react with water, leading to the opening of the imidazolium ring and the formation of various degradation products.[12] This process will consume hydroxide ions, potentially causing a pH shift.

  • Influence of the Anion: The nitrate anion (NO₃⁻) is the conjugate base of a strong acid (nitric acid) and is generally considered to be a spectator ion. However, the overall basicity or acidity of your experimental medium is the critical factor.

Experimental Workflow for Investigating pH-Dependent Degradation:

cluster_workflow Investigating pH-Dependent Degradation A Prepare aqueous solutions of the ionic liquid at different initial pH values (e.g., acidic, neutral, basic) B Monitor the pH of each solution over time at a constant temperature A->B C Analyze aliquots from each solution at different time points using HPLC or LC-MS B->C D Look for the appearance of new peaks corresponding to degradation products C->D E Correlate the rate of degradation with the initial pH of the solution D->E

Caption: Workflow to investigate the effect of pH on the stability of 1-methyl-3-tetradecyl-1H-imidazolium nitrate.

Troubleshooting Steps:

  • pH Control: If your application allows, buffer the aqueous solution to maintain a stable pH. A neutral or slightly acidic pH is generally preferred to minimize base-catalyzed hydrolysis.

  • Inert Atmosphere: As with thermal and photodegradation, performing your experiments under an inert atmosphere can help prevent oxidative degradation pathways that may be influenced by pH.

  • Alternative Solvents: If significant degradation is observed in water, consider whether a non-aqueous solvent system could be used for your application.

Question 3: I am using 1-methyl-3-tetradecyl-1H-imidazolium nitrate in a high-temperature application, and I'm concerned about its thermal stability. What are the expected decomposition products, and how can I minimize degradation?

Answer:

Thermal decomposition of alkylimidazolium ionic liquids primarily proceeds through two main pathways.[4][5]

  • Sɴ2 Dealkylation: The nitrate anion can act as a nucleophile and attack one of the alkyl groups on the imidazolium cation. Given the two alkyl chains (methyl and tetradecyl), two dealkylation products are possible:

    • Attack at the methyl group would yield 1-tetradecylimidazole and methyl nitrate.

    • Attack at the tetradecyl group would yield 1-methylimidazole and tetradecyl nitrate.

  • E2 Elimination (Hofmann-type): If the alkyl chain has a hydrogen on the beta-carbon, a base (which could be the nitrate anion or another species) can abstract a proton, leading to the formation of an alkene and a neutral imidazole. In the case of the tetradecyl chain, this would result in the formation of tetradecene and 1-methylimidazole.

Primary Thermal Degradation Pathways:

cluster_products Decomposition Products IL 1-methyl-3-tetradecyl-1H-imidazolium nitrate C₁₄H₂₉-N⁺(CH₃)-Im NO₃⁻ Dealkylation Dealkylation Products 1-tetradecylimidazole + methyl nitrate 1-methylimidazole + tetradecyl nitrate IL->Dealkylation Sɴ2 Attack by NO₃⁻ Elimination Elimination Product 1-methylimidazole + tetradecene IL->Elimination E2 Elimination

Sources

Technical Support Center: Viscosity Management of Long-Chain Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist, Dr. H. Ticket ID: IL-VISC-OPT-001

Diagnostic Hub: Troubleshooting & FAQs

Welcome to the technical support interface. Below are the most frequent "pain points" reported by researchers working with long-chain (


) imidazolium ionic liquids (ILs) in drug delivery and extraction.
Issue Type A: "My IL is significantly more viscous than the literature value."

Diagnosis: This is almost invariably a purity issue. Long-chain imidazolium ILs are "sponges" for impurities that drastically alter rheology.

Potential CulpritMechanismDiagnostic CheckRemediation
Halide Residues (Cl⁻, Br⁻) Coulombic Stiffening: Halides are small, charge-dense anions that form strong, localized H-bonds with the imidazolium ring protons (

), stiffening the fluid network.
Add

to an aqueous aliquot. White/Pale precipitate = Halides present.
Anion Exchange Protocol: Wash with ultrapure water (if hydrophobic) or pass through an ion-exchange resin.
Water Content H-Bond Disruption: Water usually acts as a plasticizer (lowering viscosity). However, in specific concentrations, it can induce nanostructural clustering that creates "gel-like" anomalies.Karl Fischer Titration (Target

ppm).
Vacuum Drying: Heat to 60–80°C under high vacuum (

mbar) for 12–24h.
Issue Type B: "I cannot inject this formulation; it exceeds syringeability limits."

Diagnosis: The alkyl chains (


) have formed extensive non-polar domains (nanostructuration), creating high internal friction.

Solution Strategy:

  • Thermal Tuning: Apply the Vogel-Fulcher-Tammann (VFT) principle.[1][2][[“]] Unlike Newtonian fluids, IL viscosity drops precipitously with small temperature increments.

    • Action: Heat the syringe/needle to 37°C or 45°C immediately prior to injection.

  • Cosolvent Doping: Introduce a "structure breaker."

    • Action: Add 5–10 mol% of DMSO or Ethanol. This disrupts the van der Waals aggregation of the long alkyl tails without breaking the ionic cage completely.

Technical Deep Dive: The Physics of "Thick" Fluids

To manage viscosity, you must understand the Nanostructural Domain Theory .

In short-chain ILs (



), the fluid is a uniform ionic soup. In long-chain ILs (


+), the hydrophobic alkyl tails aggregate to escape the charged ionic network. This creates a microphase-separated structure :
  • Polar Domains: Anions + Imidazolium Heads (Charge Network).

  • Non-Polar Domains: Aggregated Alkyl Tails (High Friction Zones).

The Result: The fluid must "drag" these non-polar aggregates past each other, causing high viscosity.

Visualization: Viscosity Mechanism & Troubleshooting Flow

IL_Viscosity_Management Start Problem: High Viscosity Check_Purity Step 1: Purity Check (Halides/Water) Start->Check_Purity Halides_Found Halides Detected? (Cl-, Br-) Check_Purity->Halides_Found Purify Action: Ion Exchange / Wash Protocol Halides_Found->Purify Yes Check_Structure Step 2: Structural Analysis (Chain Length/Anion) Halides_Found->Check_Structure No Purify->Check_Structure Chain_Length Alkyl Chain > C6? Check_Structure->Chain_Length Anion_Type Anion Type? Chain_Length->Anion_Type No Mechanism Mechanism: Nanostructuration (VdW Aggregation) Chain_Length->Mechanism Yes (Domain Formation) Solution_Chem Chemical Solution: Switch to NTf2 or DCA anion Anion_Type->Solution_Chem BF4/PF6 -> NTf2 Solution_Process Process Solution: Heat (VFT) or Cosolvent Mechanism->Solution_Process Physical Fix

Figure 1: Decision matrix for diagnosing and resolving high viscosity in imidazolium ionic liquids.

Experimental Protocols

Protocol A: Precision Viscosity Measurement (Cone & Plate)

Why: Capillary viscometers (Ubbelohde) are often inaccurate for highly viscous ILs due to surface tension effects and clogging.

  • Instrument: Rheometer with Cone & Plate geometry (e.g., 40mm, 1° cone).

  • Sample Prep: Dry sample under vacuum (

    
     ppm water) for 4h at 60°C.
    
  • Loading: Place 0.5 mL on the peltier plate. Crucial: Allow 5 mins for thermal equilibrium and stress relaxation.

  • Shear Sweep: Ramp shear rate from

    
     to 
    
    
    
    .
    • Check: If viscosity is constant across rates, the IL is Newtonian (typical).

    • Check: If viscosity drops with rate, you have Shear Thinning (indicates very long chains or colloidal impurities).

  • Temperature Sweep: Measure from 20°C to 80°C. Fit data to the VFT Equation :

    
    
    Use this fit to predict the exact temperature required for your target viscosity (e.g., for injection).
    
Protocol B: Halide Impurity Removal (The "Silver Test" Validation)

Why: Even 1 mol% Chloride can double viscosity.

  • Dissolution: Dissolve the hydrophobic IL (e.g.,

    
    ) in Ethyl Acetate (1:1 v/v).
    
  • Washing: Wash with ultrapure water (1:1 ratio) in a separatory funnel. Shake vigorously for 2 mins.

  • Silver Nitrate Test: Take a drop of the aqueous waste layer. Add 1 drop of

    
    .
    
    • Cloudy? Repeat wash.

    • Clear? Halides are removed.

  • Finishing: Evaporate Ethyl Acetate and dry IL under vacuum.

Strategic Chemical Tuning (The "Cheat Sheet")

If process changes (Temp/Cosolvent) are insufficient, you must alter the chemistry. Use this hierarchy to reduce viscosity while maintaining hydrophobicity.

ParameterModificationEffect on ViscosityTrade-off
Anion Switch

/



(Bis(triflamide))
Drastic Reduction. Charge delocalization reduces cation-anion friction.

is more expensive and highly hydrophobic.
Anion Switch to

(Dicyanamide)
Ultra-Low Viscosity. Flat, planar shape slips easily past cations.

is hydrophilic; not suitable for water-immiscible extraction.
Cation Chain Introduce Ether/Oxygen tails (e.g.,

)
Reduction. Ether oxygen increases flexibility and disrupts packing.Slightly reduces thermal stability.
Symmetry Use Asymmetric cations (

vs

) over Symmetric (

vs

)
Reduction. Asymmetry frustrates crystallization and packing.None significantly.[4]

References

  • Canongia Lopes, J. N., & Pádua, A. A. H. (2006). Nanostructural Organization in Ionic Liquids.[5] The Journal of Physical Chemistry B, 110(7), 3330–3335.[5]

  • Tariq, M., et al. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. Chemical Society Reviews.

  • Ahrenberg, M., et al. (2016). Vogel-Fulcher-Tammann behavior of viscosity in ionic liquids. Physical Chemistry Chemical Physics.

  • Seddon, K. R., et al. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275–2287.

  • Zhang, S., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data.

Sources

Technical Support Center: Micellar Control of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate ([C14mim][NO3])

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Surface Active Ionic Liquids (SAILs). This guide is designed for researchers, materials scientists, and drug development professionals working with the amphiphilic ionic liquid 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]).

As a Senior Application Scientist, I have structured this resource to move beyond basic mixing instructions. Here, we focus on the thermodynamic and geometric causality that dictates micellar self-assembly, providing you with field-proven troubleshooting strategies and self-validating protocols to precisely control micelle size, shape, and mesophase transitions.

Troubleshooting Guide: Resolving Experimental Bottlenecks

Issue 1: Unintended Viscosity Spikes During Formulation

Symptom: Aqueous formulations containing >10 wt% [C14mim][NO3] exhibit sudden, non-Newtonian increases in viscosity, interfering with pipetting, filtration, or drug solubilization. Root Cause: The system has crossed the threshold for a sphere-to-rod transition. As the concentration of the[C14mim]⁺ monomer increases, counterion ([NO3]⁻) binding to the Stern layer intensifies. This heavily screens the electrostatic repulsion between the imidazolium headgroups, reducing the effective headgroup area (


). Consequently, the surfactant packing parameter (

) exceeds 1/3, driving one-dimensional micellar elongation into entangled rod-like or worm-like micelles[1]. Resolution:
  • Thermal Disruption: Increase the system temperature. Elevated thermal energy increases the effective headgroup area due to enhanced molecular motion, dropping

    
     back below 1/3 and reverting the entangled rods back to discrete spherical micelles[1].
    
  • Dilution: Dilute the system below the sphere-to-rod transition concentration (typically <10 wt% for C14 SAILs) to restore a low-viscosity Newtonian fluid state.

Issue 2: Instability of the Smectic A Mesophase in Solid-State NMR

Symptom: When attempting to analyze the liquid crystalline (LC) phase of [C14mim][NO3] using solid-state NMR or SAXS, the smectic A mesophase degrades or transitions to an isotropic liquid prematurely. Root Cause: Anhydrous 1-tetradecyl-3-methylimidazolium nitrate possesses a narrow thermal stability window for its smectic A phase. The lack of an extended hydrogen-bonding network makes the ionic sublayer highly susceptible to thermal disruption, leading to a breakdown of the bicontinuous or lamellar structures[2],[3]. Resolution:

  • Controlled Hydration: Introduce a stoichiometric amount of water to create a monohydrated sample. Hydration stabilizes the smectic mesophase over a significantly wider temperature range by reinforcing the hydrogen-bonding network within the ionic sublayer, even though it counterintuitively lowers the orientational order of the organic cations[2].

Frequently Asked Questions (FAQs)

Q: How does the choice of the nitrate ([NO3]⁻) counterion alter micellization compared to standard halides like chloride or bromide? A: Nitrate is a planar, polyatomic anion with a lower hydration energy and different polarizability compared to spherical halides. It interacts with the acidic C2-proton of the imidazolium ring via distinct hydrogen-bonding geometries. This alters the counterion binding degree (


), typically resulting in a slightly different Critical Micelle Concentration (CMC) and modifying the threshold for mesophase formation compared to standard [C14mim]Cl or [C14mim]Br systems.

Q: Can I force a transition from spherical to rod-like micelles without increasing the SAIL concentration? A: Yes, through the "salting-out" effect. By adding a background electrolyte (e.g., NaNO3), you increase the ionic strength of the bulk solution. This compresses the electrical double layer around the micelle, highly screening headgroup repulsions. The aggregation number (


) will increase, and the micelles will transition from spherical to rod-like shapes as the packing parameter is artificially forced higher.

Quantitative Data Summary: Factors Influencing Micellar Geometry

To assist in predictive formulation, the following table summarizes how external variables manipulate the packing parameter (


) and the resulting micellar geometry of [C14mim][NO3].
Experimental ParameterEffect on Packing Parameter (

)
Effect on Aggregation Number (

)
Dominant Micellar Shape
Concentration (< CMC) N/A1 (Monomer)N/A
Concentration (CMC to 10 wt%)

Moderate (50 - 100)Spherical
Concentration (> 15 wt%)

High (> 500)Rod-like / Worm-like
Temperature Increase Decreases

DecreasesShifts Rods

Spheres
Addition of Electrolyte Increases

IncreasesShifts Spheres

Rods
Controlled Hydration Stabilizes ionic sublayerN/A (Extended network)Smectic A (Lyotropic LC)

Experimental Protocols

Protocol 1: Characterization of Micelle Shape via Small-Angle X-ray Scattering (SAXS)

This protocol self-validates micellar morphology by directly measuring the geometric form factor of the aggregates.

  • Sample Preparation: Prepare [C14mim][NO3] solutions in ultrapure water at concentrations of 5 wt% (expected spheres) and 15 wt% (expected rods). Filter through a 0.22 µm PTFE syringe filter to remove dust particulates.

  • Equilibration: Load samples into 1.5 mm quartz capillaries and flame-seal. Equilibrate the capillaries in the SAXS sample holder at exactly 25.0 °C for 15 minutes to ensure thermal homogeneity.

  • Data Acquisition: Expose the sample to the X-ray beam (Cu K

    
    , 
    
    
    
    Å). Collect scattering intensity
    
    
    over a
    
    
    -range of 0.01 to 0.5 Å⁻¹.
  • Data Modeling & Validation:

    • For 5 wt% samples: Fit the

      
       data using a Spherical Form Factor  model. The fit should yield a core radius consistent with the extended length of a tetradecyl chain (~1.9 nm).
      
    • For 15 wt% samples: Fit the data using a Cylinder/Rod-like Form Factor model. Extract the cross-sectional radius and cylinder contour length to validate 1D elongation.

Protocol 2: Inducing and Validating the Hydrated Smectic A Mesophase

This protocol outlines the precise environmental control required to stabilize the liquid crystalline phase for downstream NMR analysis[2].

  • Desiccation & Hydration Control: Place anhydrous [C14mim][NO3] in a vacuum desiccator containing a saturated KCl solution to maintain a controlled relative humidity (RH

    
     85%)[2].
    
  • Equilibration: Allow the sample to equilibrate for 12 to 24 hours until a monohydrated state is achieved. Validation Step: Verify the stoichiometric water content via ¹H NMR integration in the isotropic phase[2].

  • Thermal Annealing: Heat the sample to 95 °C (isotropic phase), then slowly cool it at a rate of 1 °C/min into the smectic A temperature window.

  • Optical Validation: Observe a drop of the sample under Polarized Optical Microscopy (POM). The appearance of focal conic or fan-like optical textures confirms the successful formation of the Smectic A mesophase.

Workflows & Logical Relationships

The following diagram illustrates the thermodynamic pathways and external triggers that control the structural evolution of [C14mim][NO3] from isolated monomers to complex liquid crystalline mesophases.

MicelleControl Monomers Monomeric [C14mim][NO3] (Low Concentration) Spheres Spherical Micelles (Packing Parameter < 1/3) Monomers->Spheres Concentration > CMC Self-Assembly Rods Rod-like Micelles (Packing Parameter > 1/3) Spheres->Rods Add Electrolytes OR Increase Concentration Rods->Spheres Increase Temperature (Thermal Disruption) Mesophase Smectic A Mesophase (Lyotropic Liquid Crystal) Rods->Mesophase Concentration > 20 wt% Controlled Hydration

Pathway of[C14mim][NO3] micellar shape transitions and their controlling thermodynamic factors.

References

  • Understanding ionic mesophase stabilization by hydration: A solid-state NMR study Source: ResearchGate URL
  • MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal Source: ACS Publications URL
  • Surface active ionic liquids: study of the micellar properties of 1-(1-alkyl)

Sources

Technical Support Center: Mitigating Interference in Electrochemical Measurements with Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for electrochemical applications using ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common interferences encountered during electrochemical experiments. As a Senior Application Scientist, this resource is structured to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered when working with ionic liquids in electrochemistry.

Q1: My cyclic voltammogram (CV) looks distorted or shows a sloping baseline. What are the likely causes?

A1: A distorted CV or a sloping baseline in ionic liquids can often be attributed to several factors:

  • High Viscosity: Ionic liquids are significantly more viscous than traditional aqueous or organic electrolytes.[1][2] This high viscosity can slow down mass transport of the analyte to the electrode surface, leading to drawn-out or distorted peaks.[3][4]

  • Impurities: Water and halide ions are common impurities in ILs that can significantly affect electrochemical measurements.[5][6] Water can narrow the electrochemical window, while halides can be electrochemically active and introduce interfering peaks.[7][8]

  • Uncompensated Resistance (iR drop): The high resistance of some ILs can lead to a significant potential drop (iR drop) between the working and reference electrodes, causing a sloping baseline and a shift in peak potentials.

  • Reference Electrode Instability: The use of a stable reference electrode is crucial.[9][10] An unstable or inappropriate reference electrode can cause potential drift, leading to a distorted CV.[11]

Q2: I'm observing a much smaller electrochemical window than expected for my ionic liquid. Why is this happening?

A2: A reduced electrochemical window is a common issue and is almost always related to the presence of impurities.[12][13]

  • Water Content: Many ionic liquids are hygroscopic and readily absorb water from the atmosphere.[5][14] The presence of water will significantly narrow the usable potential window due to the electrolysis of water.[15]

  • Halide Impurities: Residual halide ions (e.g., Cl⁻, Br⁻) from the synthesis of the ionic liquid are a frequent cause of a reduced anodic limit, as they are more easily oxidized than many common IL anions.[6][7]

  • Protic Impurities: Protic impurities, other than water, can also limit the cathodic window.

Q3: My results are not reproducible. What should I check first?

A3: Lack of reproducibility is a frustrating but solvable problem. Here’s a checklist of the most common culprits:

  • Ionic Liquid Purity: Ensure the purity of your ionic liquid. Impurity levels can vary between batches.[16][17] Consider purification of the IL before use.

  • Water Content: The water content of your IL can change with handling and exposure to the atmosphere. Always handle and store ILs in a controlled, dry environment (e.g., a glovebox).[18]

  • Electrode Surface: The condition of the working electrode surface is critical. Ensure a consistent and thorough cleaning and polishing procedure between experiments.

  • Reference Electrode Stability: Verify the stability of your reference electrode potential before and after each experiment.[9][11]

  • Temperature Control: The viscosity and conductivity of ionic liquids are highly temperature-dependent.[1] Maintaining a constant and controlled temperature is essential for reproducible measurements.

II. Troubleshooting Guides

This section provides more in-depth guidance on specific, complex issues you may encounter.

Guide 1: Dealing with High Viscosity Effects

High viscosity is an inherent property of many ionic liquids that impacts mass transport and, consequently, the electrochemical response.[2][3]

Symptoms:
  • Drawn-out, broad, or asymmetric cyclic voltammetry peaks.

  • Lower than expected peak currents.

  • Non-steady-state behavior at ultramicroelectrodes (UMEs) even at slow scan rates.[3]

Underlying Cause:

The high viscosity of the ionic liquid slows the diffusion of the electroactive species to the electrode surface. This leads to a slower mass transport rate compared to conventional solvents, affecting the shape and size of the voltammetric waves.

Mitigation Strategies:
  • Increase the Temperature: Gently heating the electrochemical cell can significantly decrease the viscosity of the ionic liquid, thereby increasing ionic conductivity and mass transport.

  • Use a Co-solvent: Adding a low-viscosity co-solvent can decrease the overall viscosity of the electrolyte.[2][19] However, be aware that the addition of a co-solvent will also alter the properties of the ionic liquid, including its electrochemical window and the solvation of the analyte.

  • Employ Ultramicroelectrodes (UMEs): UMEs have enhanced mass transport rates due to their radial diffusion profile, which can help to mitigate the effects of high viscosity and allow for the recording of steady-state voltammograms.[3]

  • Utilize Hydrodynamic Techniques: Techniques such as rotating disk electrode (RDE) or microfluidic stirring can enhance mass transport to the electrode surface.[4]

Experimental Protocol: Temperature-Controlled CV
  • Place your electrochemical cell in a thermostatically controlled environment (e.g., a water bath or a heating block).

  • Allow the cell to equilibrate at the desired temperature for at least 15 minutes.

  • Run your cyclic voltammetry experiment.

  • Repeat at several temperatures to observe the effect on the voltammogram.

Guide 2: Identifying and Mitigating Impurity Interference

Impurities are a major source of interference in electrochemical measurements in ionic liquids.[5][20]

Common Impurities and Their Effects:
ImpurityCommon SourceEffect on Electrochemical Measurement
Water Atmospheric absorption, synthesis byproductNarrows the electrochemical window, can alter analyte solvation.[5][14][15]
Halides (Cl⁻, Br⁻) Synthesis precursorsReduces the anodic potential limit, can act as a coordinating ligand.[6][7]
Organic Precursors Incomplete synthesis reactionCan be electroactive, leading to interfering peaks.
Troubleshooting Workflow for Impurities

A Unexpected peaks or reduced electrochemical window B Check for Water Impurity A->B Start Here C Check for Halide Impurity B->C No water detected or issue persists E Dry the Ionic Liquid B->E Water suspected D Purify Ionic Liquid C->D Other impurities suspected F Perform Halide Test C->F Halides suspected G Re-run Experiment D->G E->G F->D Halides confirmed

Caption: Troubleshooting workflow for impurity-related interference.

Protocols for Purification:
  • Drying the Ionic Liquid:

    • Place the ionic liquid in a Schlenk flask.

    • Heat the IL under vacuum (e.g., at 70-100 °C) for several hours to remove water.[18] The exact temperature and duration will depend on the thermal stability of the IL.

  • Removal of Halide and Other Impurities:

    • Pass the ionic liquid through a column of activated alumina or activated charcoal.[16][17]

    • Alternatively, dissolve the IL in a suitable solvent and wash with deionized water if the IL is hydrophobic.[21] The purified IL should then be thoroughly dried.

Guide 3: Addressing Reference Electrode Instability

A stable reference electrode is paramount for reliable electrochemical measurements. Traditional aqueous reference electrodes (e.g., Ag/AgCl, SCE) are often incompatible with ionic liquids due to leakage of water and chloride ions.[10]

Common Problems:
  • Drifting peak potentials between successive scans.

  • Inability to obtain a stable open-circuit potential.

  • Poorly defined or "smeared" voltammetric peaks.

Solutions and Best Practices:
  • Use a Quasi-Reference Electrode (QRE): A simple Pt or Ag wire can be used as a QRE.[9][11] While not having a fixed potential, it is stable within a single experiment. For publication purposes, it is essential to reference the potential of the QRE to an internal standard, such as the Fc⁺/Fc redox couple, by adding ferrocene at the end of the experiment.

  • Use an Ionic Liquid-Based Reference Electrode: A more robust solution is to use a reference electrode where the filling solution is the same ionic liquid as the bulk electrolyte, containing a stable redox couple (e.g., Ag⁺/Ag or Fc⁺/Fc).[9]

  • Isolate the Reference Electrode: Use a salt bridge or a frit to separate the reference electrode from the main solution to prevent contamination.[11][22]

Diagram: Reference Electrode Setups

cluster_0 A) Quasi-Reference Electrode cluster_1 B) Isolated Aqueous Reference Electrode cluster_2 C) IL-Based Reference Electrode a Pt or Ag wire b Ag/AgCl in KCl(aq) c Salt Bridge with IL b->c d Ag wire in IL + Ag+ e Frit d->e

Caption: Common reference electrode configurations for use in ionic liquids.

Guide 4: Overcoming Electrode Passivation

Electrode passivation occurs when a non-conductive layer forms on the electrode surface, inhibiting further electron transfer.[23][24]

Symptoms:
  • A sharp decrease in current after an initial peak in a cyclic voltammogram.

  • A "noisy" or irregular current response during chronoamperometry.[25]

  • Visible film formation on the electrode surface.[23]

Common Causes:
  • Formation of an insoluble product from the electrochemical reaction of the analyte or the ionic liquid itself.[26]

  • Reaction of the electrode material with the ionic liquid or the analyte.

  • In the case of metal deposition, the formation of a passivating oxide or salt layer.[25]

Mitigation Strategies:
  • Change the Electrode Material: The choice of working electrode material can significantly influence passivation. Try a different material that may be less reactive or where the reaction products are more soluble.

  • Modify the Ionic Liquid: The anion and cation of the ionic liquid can influence the solubility of reaction products. Consider using a different IL.

  • Use a Scavenger: In some cases, a chemical species can be added to the solution to react with the passivating species and keep the electrode surface clean.

  • Apply Mechanical or Ultrasonic Agitation: For some systems, forced convection can help to remove the passivating layer from the electrode surface.[25]

  • Pulsed Voltammetry Techniques: Techniques like differential pulse voltammetry or square wave voltammetry can sometimes mitigate the effects of passivation by applying the potential in a series of pulses.

III. References

  • Jin, H., et al. (2008). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Journal of the Electrochemical Society.

  • Huber, B., & Roling, B. (2011). Rationale for the implementation of reference electrodes in ionic liquids. RSC Publishing. [Link]

  • Palmieri, T. (2014). Reference Electrode for Ionic Liquids. Electrochemistry Resources.

  • Silvester, D. S. (2011). Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. Molecules. [Link]

  • Edwards, M. A., et al. (2010). Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. The Journal of Physical Chemistry B. [Link]

  • Simonetti, E., et al. (2017). About the Purification Route of Ionic Liquid Precursors. MDPI. [Link]

  • Hapiot, P., & Lagrost, C. (2008). The purification of an ionic liquid. ResearchGate.

  • ResearchGate. (2014). Reference electrodes for electrochemistry in ionic liquids - can anyone help?. ResearchGate.

  • Zhang, Z., et al. (2016). The passivation mechanism of Fe in the acidic AlCl3-EMIC ionic liquid. Electrochimica Acta.

  • Bard, A. J., et al. (2003). Novel Electrochemical Studies of Ionic Liquids. Journal of the American Chemical Society.

  • Cuartero, M., & Crespo, G. A. (2019). Reference Electrodes with Ionic Liquid Salt Bridge: When Will These Innovative Novel Reference Electrodes Gain Broad Acceptance?. ACS Sensors. [Link]

  • Scribd. (n.d.). Ionic Liquid Reference Electrodes: Acceptance Challenges. Scribd.

  • ResearchGate. (2017). (PDF) About the Purification Route of Ionic Liquid Precursors. ResearchGate.

  • ResearchGate. (2011). Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. ResearchGate.

  • ResearchGate. (n.d.). Typical ionic liquids and DES systems used in passivation of reactive metals. ResearchGate.

  • Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]

  • Daskalopoulou, E., et al. (2024). Overcoming passivation through improved mass transport in dense ionic fluids. Faraday Discussions. [Link]

  • Singh, S., et al. (2020). Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds. MDPI. [Link]

  • BenchChem. (2025). A Researcher's Guide to the Quantitative Analysis of Impurities in Ionic Liquids. BenchChem.

  • ResearchGate. (n.d.). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate.

  • ResearchGate. (2025). Ionic Liquids at the Electrode Interface: Insights into Surface Passivation and Framework Expansion of Hard Carbon Anodes. ResearchGate.

  • Lomba, E., et al. (2021). Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures. MDPI. [Link]

  • Liu, Y., et al. (2025). Improving Electrochemical Sensing in Ionic Liquid Droplets via Microscale Stirring. ACS Publications.

  • MacFarlane, D. R., et al. (2018). Ionic Liquids - Further Progress on the Fundamental Issues. Monash University.

  • Earle, M. J., & Seddon, K. R. (n.d.). Quantification of Halide in Ionic Liquids using Ion Chromatography. Amazon AWS.

  • Zeng, X., et al. (n.d.). Electrode-Electrolyte Interfacial Processes in Ionic Liquids and Sensor Applications. CDC Stacks.

  • Vander Hoogerstraete, T., & Binnemans, K. (n.d.). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence (TXRF). Lirias.

  • Dongare, S., et al. (2024). Key Experimental Considerations When Evaluating Functional Ionic Liquids for Combined Capture and Electrochemical Conversion of CO2. eScholarship. [Link]

  • Scribd. (n.d.). Halide Impurity Analysis in Ionic Liquids. Scribd.

  • Encyclopedia.pub. (2021). Ionic Liquids in Electrochemistry. Encyclopedia.pub.

  • Martins, V. L., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC. [Link]

  • ResearchGate. (n.d.). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate.

  • Pacific Northwest National Laboratory. (2024). Heavy Metal Complexation with Ionic Liquids Enables Efficient Electrochemical Separation from Aqueous Solution. PNNL.

  • Washton, N. M., et al. (2021). Complexation of heavy metal cations with imidazolium ionic liquids lowers their reduction energy: implications for electrochemical separations. Green Chemistry. [Link]

Sources

Validation & Comparative

confirming the purity of 1-methyl-3-tetradecyl-1H-imidazolium nitrate via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the purity of 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14MIm][NO3]) presents a unique analytical challenge due to its amphiphilic nature. As an Ionic Liquid (IL) with a long hydrophobic tail (C14) and a hydrophilic ionic head, it behaves like a surfactant, complicating standard chromatographic separations.

This guide moves beyond generic protocols to compare Reverse-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative NMR (qNMR) . While qNMR provides excellent stoichiometric data, this guide argues that RP-HPLC with specific chaotropic or acidic modifiers is the superior method for detecting trace organic impurities (such as unreacted 1-methylimidazole or alkyl halides) that directly impact the IL's physicochemical properties.

The Analytical Challenge

The [C14MIm][NO3] molecule consists of a hydrophobic tetradecyl chain and a polar imidazolium nitrate core. This duality creates three specific failure modes in standard purity assays:

  • Silanol Tailing: The cationic imidazolium ring interacts strongly with residual silanol groups (Si-OH) on silica-based columns, leading to severe peak tailing and loss of resolution.

  • Micelle Formation: In aqueous mobile phases, the C14 chain drives aggregation/micellization, causing erratic retention times and ghost peaks.

  • Anion Transparency: The nitrate anion ([NO3]-) is highly polar and often elutes in the void volume of RP-HPLC columns, necessitating a split-method approach for full characterization.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the performance of RP-HPLC against HILIC and qNMR for this specific application.

FeatureRP-HPLC (Recommended) HILIC qNMR (¹H)
Primary Target Hydrophobic Cation Purity & Organic ImpuritiesHydrophilic Impurities & Anion SeparationCation:Anion Stoichiometry & Structure
Separation Mechanism Hydrophobic Interaction (C18)Partitioning into Water LayerMagnetic Resonance
Impurity Detection Excellent for unreacted halides/imidazoleGood for polar contaminantsModerate (Overlap likely)
LOD/Sensitivity High (ppm range)ModerateLow (0.1-1% range)
Throughput High (Automated)Moderate (Long equilibration)Low (Manual processing)
Cost per Run LowMediumHigh (Instrument time)
Why RP-HPLC Wins for Purity

While qNMR is the "Gold Standard" for structural confirmation, it often fails to detect trace amounts (<0.5%) of starting materials like 1-chlorotetradecane (used in precursor synthesis) due to signal overlap with the massive alkyl chain signals of the product. RP-HPLC separates these based on hydrophobicity, providing a true "purity" profile required for pharmaceutical or electrochemical applications.

Detailed Protocol: Validated RP-HPLC Method

This protocol utilizes a C18 stationary phase with an acidified mobile phase . The acid (TFA) serves a dual purpose: it suppresses silanol ionization on the column (reducing tailing) and disrupts potential ionic liquid micelles.

Reagents & Equipment[1][2]
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Detector: UV-Vis Diode Array (DAD).

  • Reference Standard: 1-Methylimidazole (impurity marker).

Chromatographic Conditions[2][3][4]
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Slightly elevated to reduce viscosity effects).

  • Injection Volume: 5-10 µL.

  • Detection Wavelengths:

    • 210 nm: Universal detection (Nitrate + Imidazolium + Impurities).

    • 254 nm: Specific for Imidazolium ring (ignores non-aromatic impurities).

Gradient Profile

The C14 chain is extremely hydrophobic. A standard gradient will not elute it efficiently. Use this "Steep Ramp" method:

Time (min)% Mobile Phase B (ACN)Event
0.010%Injection / Void Volume (Nitrate elutes)
2.010%Elution of polar impurities (1-Methylimidazole)
15.095%Elution of [C14MIm] Cation
20.095%Column Wash (Removal of hydrophobic halides)
21.010%Re-equilibration
26.010%Ready for next injection
Sample Preparation (Critical)
  • Solvent: Dissolve the IL in Methanol (not water). The C14 chain limits water solubility at high concentrations.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the cationic IL).

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity analysis, highlighting the decision points between HPLC and IC (Ion Chromatography) for full salt validation.

G Start Crude [C14MIm][NO3] Sample Solubility Dissolve in Methanol (1 mg/mL) Start->Solubility Split Analytical Split Solubility->Split HPLC_Path RP-HPLC (C18 + TFA) Split->HPLC_Path Organic Impurities IC_Path Ion Chromatography (Anion Exchange) Split->IC_Path Anion Purity HPLC_Result Organic Purity Profile (Cation vs. Imidazole/Halides) HPLC_Path->HPLC_Result IC_Result Anion Stoichiometry (Nitrate Confirmation) IC_Path->IC_Result Decision Pass Criteria? HPLC_Result->Decision IC_Result->Decision Final Certified High Purity IL Decision->Final >99% Area

Figure 1: Orthogonal workflow for complete Ionic Liquid characterization. RP-HPLC isolates the organic cation purity, while IC confirms the anion identity.

Data Interpretation & Troubleshooting

Separation Mechanism

Understanding why the separation works is key to troubleshooting.

  • Nitrate ([NO3]-): Unretained. Elutes at t0 (Dead time).

  • 1-Methylimidazole: Weakly retained. Elutes early (~2-4 min).

  • [C14MIm]+: Strongly retained due to hydrophobic C14 chain interaction with C18 ligands. Elutes late (~12-16 min).

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Peak Tailing (Cation) Silanol interactionIncrease TFA to 0.15% or add 10mM Ammonium Acetate.
Double Peaks Micelle formationIncrease column temperature to 40°C; ensure sample solvent matches mobile phase.
Ghost Peaks CarryoverThe C14 chain sticks to the injector loop. Add a needle wash step with 100% Isopropanol.
Mechanistic Diagram

The interaction between the stationary phase and the analyte is visualized below.

Mechanism Silica Silica Support C18 C18 Ligands (Hydrophobic) Silica->C18 Silanol Residual Silanols (Negative Charge) Silica->Silanol C14MIm [C14MIm]+ Cation (Amphiphilic) C18->C14MIm Strong Retention (Hydrophobic Interaction) Silanol->C14MIm Tailing Cause (Ionic Attraction) TFA TFA Modifier (H+ donor) TFA->Silanol Suppression (Protonation)

Figure 2: Mechanistic view of the separation. TFA is required to protonate residual silanols, preventing them from electrostatically binding the cationic imidazolium ring, which causes tailing.

References

  • Berthod, A., et al. (2006).[3] "Reversed phase liquid chromatography of alkyl-imidazolium ionic liquids." Journal of Chromatography A, 1113(1-2), 101-108.[3]

  • Ruiz-Angel, M. J., & Berthod, A. (2008).[3] "Reversed-phase liquid chromatography analysis of alkyl-imidazolium ionic liquids II. Effects of different added salts and stationary phase influence."[4] Journal of Chromatography A, 1189(1-2), 476-482.[3]

  • BenchChem. (2025). "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." BenchChem Technical Guides.

  • Sigma-Aldrich. (n.d.). "1-Ethyl-3-methylimidazolium methyl sulfate Product Specification & HPLC Assay." Merck/Sigma-Aldrich.

  • Stepnowski, P., et al. (2006). "Application of Ionic Liquids in High Performance Reversed-Phase Chromatography." Journal of Separation Science.

Sources

Comparative Analysis of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate Against Conventional Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Traditional ionic liquids (ILs) have long been celebrated for their negligible vapor pressure, high thermal stability, and tunable solvation properties. However, as drug development and advanced materials science demand highly ordered, anisotropic environments, a specialized subclass has emerged: Ionic Liquid Crystals (ILCs) .

This guide provides an in-depth comparative study of 1-methyl-3-tetradecyl-1H-imidazolium nitrate (commonly denoted as [C14mim][NO3]) against conventional short-chain and alternative-anion ionic liquids. By analyzing the causality behind its unique thermotropic mesophases, we provide researchers with the mechanistic understanding and self-validating experimental protocols necessary to leverage ILCs in advanced applications.

Mechanistic Comparison: The Drivers of Anisotropy

The structural anatomy of [C14mim][NO3] consists of a polar imidazolium headgroup paired with a nitrate anion, attached to a long, 14-carbon hydrophobic alkyl chain. This specific molecular architecture dictates its physical behavior compared to other ILs.

The Chain Length Effect: [C14mim][NO3] vs. [Bmim][NO3]

When comparing[C14mim][NO3] to its shorter-chain analog, 1-butyl-3-methylimidazolium nitrate ([Bmim][NO3]), the physical state at room temperature shifts dramatically. [Bmim][NO3] is an isotropic liquid with a melting point of approximately -17 °C to 17.7 °C[1]. The short butyl chain does not generate sufficient van der Waals forces to overcome the entropic penalty of molecular ordering.

In contrast, the C14 chain in [C14mim][NO3] introduces massive hydrophobic interactions. This causes a thermodynamic incompatibility between the non-polar aliphatic tails and the highly polar ionic network, driving nanoscale microsegregation [2]. The molecules phase-separate at the nanoscale, forming interdigitated bilayer structures that manifest as a Smectic A (SmA) liquid crystal phase between 43 °C and 129 °C[2].

G A [C14mim][NO3] (Ionic Liquid Crystal) B Long Alkyl Chain (C14) Strong Van der Waals Forces A->B C Imidazolium-Nitrate Network Electrostatic & H-Bonding A->C D Nanoscale Microsegregation (Phase Separation) B->D Drives C->D Drives E Interdigitated Bilayer Formation D->E F Thermotropic Smectic A Phase E->F

Caption: Mechanistic pathway of microsegregation driving the formation of the Smectic A mesophase in [C14mim][NO3].

The Anion Effect: [C14mim][NO3] vs.[C14mim][Br]

Substituting the nitrate anion for a halide alters the hydrogen-bonding network and thermal stability. 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) exhibits a melting point around 56 °C and is highly prone to forming micelles in aqueous solutions due to the spherical, highly charge-dense bromide ion[3]. The planar, resonance-stabilized nitrate anion in [C14mim][NO3] facilitates a more stable, layered thermotropic mesophase by allowing tighter packing of the ionic sublayers[2].

Quantitative Data Comparison

The table below summarizes the critical thermodynamic and physical properties of these ionic liquids, highlighting the phase transitions that dictate their operational parameters.

Property / Compound[C14mim][NO3][Bmim][NO3][C14mim][Br]
Alkyl Chain Length C14 (Tetradecyl)C4 (Butyl)C14 (Tetradecyl)
Anion Nitrate (

)
Nitrate (

)
Bromide (

)
Melting Point (

)
+43 °C (Crystal

SmA)
~17.7 °C~56 °C
Clearing Point (

)
+129 °C (SmA

Isotropic)
N/A (Isotropic Liquid)Decomposes >200 °C
Phase at 25 °C Crystalline SolidIsotropic LiquidCrystalline Solid
Primary Application Anisotropic charge transport, NMR standardsSolvent, Electrochemical electrolyteSurfactant, Micellization

Data synthesized from established thermal analyses and molecular order studies[2][3].

Self-Validating Experimental Protocols

To accurately utilize [C14mim][NO3] in comparative studies, researchers must validate both its macroscopic phase transitions and its microscopic conformational dynamics. The following protocols are designed as self-validating systems: the macroscopic thermal data (Protocol 1) directly informs the temperature parameters required for the microscopic NMR analysis (Protocol 2).

Protocol 1: Phase Transition Mapping via DSC and POM

Objective: Determine the exact temperature windows for the Smectic A phase to ensure subsequent experiments are conducted in the correct thermodynamic state.

  • Sample Preparation: Dry[C14mim][NO3] under vacuum at 60 °C for 24 hours to reduce water content below 1.0 wt%, as moisture drastically depresses the clearing point[2].

  • Differential Scanning Calorimetry (DSC):

    • Load 5–10 mg of the sample into an aluminum crucible.

    • Perform a heating/cooling cycle from 0 °C to 150 °C at a rate of 5 °C/min under a nitrogen atmosphere.

    • Validation Check: Identify two distinct endothermic peaks during heating: ~43 °C (melting to SmA) and ~129 °C (clearing to isotropic liquid)[2].

  • Polarized Optical Microscopy (POM):

    • Place a small sample between a glass slide and coverslip on a hot stage.

    • Heat to 135 °C (isotropic phase, appears dark under crossed polarizers).

    • Cool slowly (1 °C/min) to 100 °C.

    • Validation Check: The emergence of focal-conic or fan-shaped textures confirms the formation of the Smectic A liquid crystal phase.

Protocol 2: Conformational Dynamics via Solid-State NMR

Objective: Measure the orientational order parameter (


) of the C-H bonds along the hydrocarbon chain to quantify the degree of anisotropy.
Causality: In isotropic liquids like [Bmim][NO3], rapid molecular tumbling averages heteronuclear dipolar couplings to zero. In the SmA phase of [C14mim][NO3], restricted motion leaves residual dipolar couplings. Using Proton-Encoded Local Field (PELF) spectroscopy (specifically the DIPSHIFT sequence), we can reintroduce and measure these couplings without requiring costly isotope labeling[2].
  • Magnetic Alignment: Heat the [C14mim][NO3] sample inside the NMR rotor to 135 °C (isotropic phase). Slowly cool the sample into the SmA phase (e.g., to 90 °C) while inside the strong magnetic field (e.g., 11.7 T) of the NMR spectrometer. This aligns the mesophase director with the external magnetic field[2].

  • DIPSHIFT Sequence Execution:

    • Apply a

      
       cross-polarization (CP) to enhance the carbon signal.
      
    • Evolve the system under

      
       dipolar coupling.
      
    • Apply Magic Angle Spinning (MAS) at a controlled frequency (e.g., 5 kHz) to suppress chemical shift anisotropy while retaining the dipolar information[2].

  • Data Extraction: Fourier transform the time-domain data to obtain the dipolar coupling spectra for each carbon position along the C14 chain.

  • Order Parameter Calculation: Calculate

    
     by taking the ratio of the measured residual dipolar coupling to the theoretical rigid-lattice coupling constant. Result: The order parameter will be highest near the rigid imidazolium headgroup and decrease toward the flexible end of the alkyl chain[2].
    

G S1 Sample Prep: [C14mim][NO3] Isotropic Phase (>129 °C) S2 Magnetic Alignment (B = 11.7 T) Slow Cooling to Smectic A (43-129 °C) S1->S2 S3 Proton-Encoded Local Field Spectroscopy (1H-13C DIPSHIFT NMR) S2->S3 S4 Extract Heteronuclear Dipolar Couplings S3->S4 S5 Calculate C-H Bond Orientational Order Parameter (S_CH) S4->S5

Caption: Step-by-step solid-state NMR workflow for determining orientational order parameters in ionic liquid crystals.

Conclusion for Drug Development Professionals

For scientists engineering drug delivery vehicles or anisotropic charge-transport materials, the choice between ionic liquids is not merely about solvation power. While [Bmim][NO3] offers an excellent, highly conductive isotropic solvent environment[1], [C14mim][NO3] provides a structurally ordered, biphasic nanostructure[2]. This microsegregated environment can be exploited to solubilize complex, amphiphilic active pharmaceutical ingredients (APIs) that would otherwise aggregate or precipitate in conventional isotropic solvents.

References

1.2 - MDPI[2] 2.1 - nbinno.com[1] 3. - Longdom Publishing 4. - SID.ir 5. 3 - ResearchGate[3]

Sources

Performance Comparison Guide: 1-Methyl-3-tetradecyl-1H-imidazolium Nitrate vs. Shorter Alkyl Chain Imidazolium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of tunable solvents and active pharmaceutical ingredients (APIs), imidazolium-based ionic liquids (ILs) offer unparalleled versatility. However, their physicochemical and biological properties are heavily dictated by the length of the alkyl chain attached to the imidazolium cation. This guide provides an objective, data-driven comparison between 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) —a long-chain, surface-active ionic liquid (SAIL)—and its shorter-chain counterparts, such as [C4mim][NO3] (butyl) and [C8mim][NO3] (octyl).

By analyzing critical micelle concentration (CMC), thermal decomposition, and antimicrobial efficacy, this guide equips drug development professionals and formulation scientists with the mechanistic insights required to select the appropriate IL for applications ranging from drug delivery vehicles to extraction solvents.

Mechanistic Overview: The Role of Alkyl Chain Length

The transition from a short-chain IL (C4) to a long-chain SAIL (C14) fundamentally shifts the molecule's behavior from a highly stable, polar solvent to an amphiphilic surfactant. This shift is governed by two primary thermodynamic forces:

  • Hydrophobic Effect and Micellization: As the alkyl chain lengthens, the hydrophobic effect drives the spontaneous aggregation of cations in aqueous solutions to minimize contact with water[1]. The van der Waals interactions between the long C14 tails overcome the electrostatic repulsion of the imidazolium headgroups, drastically lowering the Critical Micelle Concentration (CMC)[2].

  • Thermal Stability Trade-off: While longer chains enhance surfactant properties, they introduce greater conformational flexibility and decrease the lattice energy of the salt. Consequently, the thermal stability of imidazolium nitrate ILs inversely correlates with alkyl chain length; [C14mim][NO3] decomposes at lower temperatures than [C4mim][NO3][3].

  • Biological Membrane Disruption: The biological activity of ILs is highly dependent on chain length. The C14 chain closely matches the hydrophobic core thickness of bacterial lipid bilayers. This structural homology allows [C14mim][NO3] to insert into and disrupt cell membranes, leading to potent antimicrobial activity, a phenomenon often referred to as the "cut-off effect"[4].

G A Imidazolium Cation Alkyl Chain Length B Short Chain (C4-C8) High Thermal Stability Low Cytotoxicity A->B n < 8 C Long Chain (C14) High Hydrophobicity Strong van der Waals A->C n = 14 D High/No CMC Acts as Solvent B->D E Low CMC Spontaneous Micellization C->E F Membrane Disruption (Antimicrobial Efficacy) C->F Lipid Bilayer Insertion E->F

Logical relationship between imidazolium alkyl chain length and physicochemical properties.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of [C14mim][NO3] against shorter-chain analogs, highlighting the stark contrast in their physical and biological profiles[5].

Property / Metric[C4mim][NO3] (Butyl)[C8mim][NO3] (Octyl)[C14mim][NO3] (Tetradecyl)
Critical Micelle Concentration (CMC) > 1000 mM (Non-micellar)~ 150 – 200 mM~ 1.5 – 3.0 mM
Thermal Decomposition (

)
~ 260 °C~ 245 °C~ 225 °C
Antimicrobial MIC (E. coli) > 1000 µg/mL (Inactive)~ 500 µg/mL (Weak)~ 10 – 30 µg/mL (Potent)
Primary Application Profile Green Solvent / ElectrolyteHydrotrope / ExtractionDrug Delivery / Antimicrobial API

Note: Exact CMC and


 values can vary slightly based on water content and heating rates during thermogravimetric analysis (TGA).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these ILs must rely on self-validating experimental designs. Below are the field-proven protocols used to establish the data in the comparison table.

Protocol 1: Determination of CMC via Orthogonal Techniques

Relying on a single method for CMC determination can lead to false positives due to impurities. This protocol pairs surface tensiometry with Dynamic Light Scattering (DLS) to establish causality: tensiometry measures interface saturation, while DLS confirms bulk aggregate formation[2].

  • Sample Preparation: Prepare a stock solution of [C14mim][NO3] in ultrapure water (10 mM). Perform serial dilutions to create a concentration gradient down to 0.1 mM.

  • Surface Tensiometry (Wilhelmy Plate):

    • Measure the surface tension (

      
      ) of each dilution at 25 °C.
      
    • Causality: As IL monomers adsorb at the air-water interface,

      
       decreases. Once the interface is saturated, additional monomers form micelles in the bulk, causing 
      
      
      
      to plateau. The inflection point on a
      
      
      vs.
      
      
      plot dictates the CMC.
  • Dynamic Light Scattering (DLS) Validation:

    • Analyze the same dilutions using DLS.

    • Causality: Below the CMC, no scattering objects are detected. At and above the CMC, DLS will detect hydrodynamic radii corresponding to micellar aggregates (typically 2–5 nm), physically validating the tensiometry inflection point.

Protocol 2: Therapeutic Index Profiling (MIC vs. Cytotoxicity)

A potent antimicrobial IL is useless if it is equally toxic to human cells. This protocol establishes the therapeutic window[4].

  • Broth Microdilution (MIC): Inoculate 96-well plates containing Mueller-Hinton broth with E. coli (

    
     CFU/mL). Add[C14mim][NO3] in a concentration gradient (1 to 512 µg/mL). Incubate for 24h at 37 °C and determine the Minimum Inhibitory Concentration (MIC) via optical density (OD600).
    
  • Mammalian Cytotoxicity (

    
    ):  Culture HEK-293 (human embryonic kidney) cells. Expose cells to the same IL concentration gradient for 24h. Use an MTT assay to measure cell viability.
    
  • Data Synthesis: Calculate the Selectivity Index (

    
    ). A higher SI indicates that the C14 chain selectively targets bacterial membranes (which lack cholesterol) over mammalian membranes.
    

Workflow Step1 Synthesize & Purify [C14mim][NO3] & [C4mim][NO3] Step2 Prepare Aqueous Concentration Gradients Step1->Step2 Step3A Surface Tensiometry (Air-Water Interface) Step2->Step3A Step3B Dynamic Light Scattering (Bulk Micelle Size) Step2->Step3B Step5 Broth Microdilution & MTT Cytotoxicity Assay Step2->Step5 Step4 Determine CMC Point (Inflection Analysis) Step3A->Step4 Step3B->Step4 Step6 Calculate Therapeutic Index (IC50 / MIC) Step5->Step6

Self-validating experimental workflow for determining CMC and therapeutic index.

Applications in Drug Development

The distinct physicochemical profile of [C14mim][NO3] makes it a highly specialized tool in pharmaceutics, whereas [C4mim][NO3] is better suited as a reaction medium.

  • Permeation Enhancers: The high hydrophobicity of the C14 chain allows it to temporarily fluidize the stratum corneum, making [C14mim][NO3] an excellent candidate for transdermal drug delivery formulations. Shorter chains (C4, C8) lack the necessary lipophilicity to partition effectively into the skin barrier.

  • Active Pharmaceutical Ingredients (APIs): Because of its inherent ability to disrupt bacterial membranes, [C14mim][NO3] can act as a dual-function excipient—serving both as a micellar delivery vehicle for poorly water-soluble drugs and as an active antimicrobial agent against topical pathogens[4].

References

1.[1] "Aggregation behavior of surface active imidazolium ionic liquids in ethylammonium nitrate: effect of alkyl chain length, cations, and counterions" - PubMed. URL: 2.[3] "Molecular regulatory mechanism of alkyl side chain length on the thermal decomposition of imidazolium nitrate ionic liquid: theoretical calculation and experimental analysis" - ResearchGate. URL: 3. "Dependency of Anion and Chain Length of Imidazolium Based Ionic Liquid on Micellization of the Block Copolymer F127 in Aqueous Solution: An Experimental Deep Insight" - MDPI. URL: 4.[5] "Physical Properties of Ionic Liquids: Database and Evaluation" - AIP Publishing. URL: 5.[4] "Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine" - ACS Publications. URL:

Sources

A Senior Application Scientist's Comparative Guide: 1-methyl-3-tetradecyl-1H-imidazolium nitrate vs. CTAB

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Traditional Surfactants

In the realms of pharmaceutical science, materials research, and molecular biology, surfactants are indispensable tools. They are the master manipulators of interfaces, enabling everything from the solubilization of poorly soluble drugs to the templated synthesis of advanced nanomaterials. For decades, traditional quaternary ammonium salts, with Cetyltrimethylammonium Bromide (CTAB) as a prominent representative, have been the workhorses of the field.[1][2][3] CTAB is well-characterized and effective, known for its role in DNA extraction protocols, as an antiseptic agent, and in the synthesis of gold nanoparticles.[1][2]

However, the demands of modern applications—particularly in drug delivery and biomedical fields—necessitate a new generation of surfactants with enhanced performance, greater biocompatibility, and tunable properties. This has led to a surge of interest in Ionic Liquids (ILs), specifically those designed to be surface-active.[4][5] This guide provides an in-depth, data-driven comparison between a representative surface-active ionic liquid (SAIL), 1-methyl-3-tetradecyl-1H-imidazolium nitrate , and the traditional benchmark, CTAB .

Our objective is to move beyond a simple catalog of properties and delve into the causal relationships between molecular structure and functional performance. For researchers, scientists, and drug development professionals, understanding these nuances is critical for making informed decisions in formulation, synthesis, and experimental design.

Molecular Architecture: The Foundation of Function

The fundamental differences in performance between these two cationic surfactants originate from their distinct molecular structures.

  • CTAB (Cetyltrimethylammonium Bromide) possesses a simple, compact cationic headgroup: a central nitrogen atom quaternized with three methyl groups and a long C16 (hexadecyl) alkyl chain.[1] Its counter-ion is a bromide anion. This structure is a classic example of a quaternary ammonium surfactant.

  • 1-methyl-3-tetradecyl-1H-imidazolium nitrate features a bulkier, planar, and aromatic imidazolium ring as its cationic headgroup.[5] A C14 (tetradecyl) alkyl chain is attached to one nitrogen of the ring, and a methyl group to the other. The counter-ion is nitrate. This structure allows for a greater degree of chemical modification and interaction.[6][7][8]

Caption: Molecular structures of CTAB and the imidazolium-based ionic liquid.

The imidazolium headgroup's delocalized positive charge and potential for π-π stacking interactions, compared to the localized charge on CTAB's quaternary ammonium head, are key differentiators that influence everything from micellization to biological interactions.

Comparative Physicochemical & Performance Data

The ultimate utility of a surfactant is defined by its performance metrics. The following table summarizes key comparative data, synthesized from established literature on these and structurally similar surfactants.

Property1-methyl-3-tetradecyl-1H-imidazolium nitrate (and analogs)CTAB (Cetyltrimethylammonium Bromide)Significance & Expert Commentary
Molecular Weight ~383.58 g/mol 364.45 g/mol A minor difference, but the bulkier imidazolium headgroup contributes to different packing parameters in micelle formation.
Critical Micelle Concentration (CMC) Generally lower than comparable quaternary ammonium salts.[5][9] Values for C12-C16 imidazoliums are often in the 0.5-5 mM range.~1 mM in water.[10]Higher Efficiency. A lower CMC indicates that the imidazolium IL is more efficient, forming micelles at a lower concentration. This is economically and practically advantageous, as less material is required to achieve the desired surfactant effect.[5] The increased hydrophobicity of the bulky imidazolium head contributes to this efficiency.[9]
Surface Tension Reduction High; often demonstrates greater interfacial activity than traditional ionic surfactants.[9]High; effectively reduces the surface tension of water from ~72 mN/m to ~39 mN/m.[11]Superior Surface Activity. The unique structure of the imidazolium headgroup allows for more effective packing at interfaces, leading to a greater reduction in surface tension compared to CTAB at similar concentrations.[9]
Antimicrobial Activity Broad-spectrum activity against bacteria and fungi.[12]Effective antiseptic against bacteria and fungi.[1][13]Comparable Efficacy. Both molecules disrupt microbial membranes due to their cationic nature. The choice may depend on the specific microbe and the required formulation pH, as ILs can offer greater stability.[14][15][16]
Cytotoxicity Varies significantly with alkyl chain length; generally considered less cytotoxic than CTAB for equivalent chain lengths.[17][18] Toxicity is dose-dependent.[19]Known to be highly cytotoxic, limiting its use in many direct biomedical applications.[1]Key Advantage for Biomedical Use. The lower cytotoxicity of many imidazolium ILs is a major driver for their adoption in drug delivery and personal care. CTAB's high toxicity can induce cell death at low concentrations, making it unsuitable for applications requiring cell viability.[1]
Thermal Stability High; ILs are known for their excellent thermal stability.[5]Decomposes at lower temperatures compared to many ILs.Formulation Flexibility. The superior thermal stability of the imidazolium IL allows for processing under conditions (e.g., heat sterilization) that might degrade CTAB.

In-Depth Analysis: Causality and Application

Micellization and Surface Activity

The primary function of a surfactant is to reduce surface tension and form micelles—colloidal aggregates that can encapsulate hydrophobic molecules. The imidazolium IL's lower CMC is a direct result of its molecular structure. The bulkier, less-hydrated imidazolium headgroup is more "hydrophobic" than the compact trimethylammonium head of CTAB, which encourages earlier aggregation to minimize contact with water.

This enhanced efficiency is critical in applications like drug solubilization, where achieving the CMC with minimal surfactant concentration can reduce overall toxicity and cost.[13][20][21]

Biocompatibility: The Decisive Factor for Drug Delivery

While both surfactants are effective antimicrobials, their interaction with mammalian cells is drastically different. CTAB's high cytotoxicity is a significant drawback.[1] It readily disrupts cell membranes, leading to lysis and cell death, which is why its applications are often limited to external use or in vitro processes where cell death is intended (e.g., DNA extraction buffer).[1]

Imidazolium-based ILs, while not entirely benign, often exhibit a more favorable therapeutic window.[22][23] Their cytotoxicity is strongly correlated with the length of the alkyl chain—longer chains are more toxic due to their ability to penetrate the lipid bilayer.[17][24][25] However, by tuning the alkyl chain (e.g., C14 as in our example) and the counter-ion, it's possible to design ILs that retain their surfactant properties while exhibiting significantly lower cytotoxicity than CTAB, making them viable candidates for drug delivery systems.[4][6][26]

Experimental Protocols: A Framework for Self-Validating Comparison

To empower researchers to conduct their own robust comparisons, we provide the following detailed, self-validating protocols.

Protocol: Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the surface is saturated with monomers, they begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[27][28][29] The Wilhelmy plate method is a highly accurate and reliable technique for measuring equilibrium surface tension.[30][31][32]

Methodology: Wilhelmy Plate Tensiometry

  • Preparation of Stock Solutions: Prepare a 100 mM stock solution of 1-methyl-3-tetradecyl-1H-imidazolium nitrate and a separate 100 mM stock solution of CTAB in deionized water.

  • Serial Dilutions: Create a series of dilutions from each stock solution, ranging from 0.01 mM to 50 mM. Ensure concentrations are more closely spaced around the expected CMC (~1-5 mM).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions using deionized water (known surface tension of ~72 mN/m at 25°C).

  • Measurement:

    • For each dilution, pour the solution into a clean sample vessel.

    • Lower the clean platinum Wilhelmy plate until it just touches the surface of the liquid.

    • Allow the system to equilibrate for 2-5 minutes. Dynamic surface tension measurements can also be taken to understand the rate of surfactant diffusion.[33][34]

    • Record the equilibrium surface tension reading.

    • Thoroughly clean and flame-dry the plate between each measurement to prevent cross-contamination.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) versus the logarithm of the surfactant concentration (log C).

    • The plot will show two distinct linear regions. The CMC is the concentration at the intersection of the regression lines drawn through these two regions.[27]

G start Prepare Surfactant Stock Solutions dilute Create Serial Dilutions (e.g., 0.01 mM to 50 mM) start->dilute calibrate Calibrate Tensiometer with Deionized Water dilute->calibrate measure Measure Surface Tension for each dilution (Wilhelmy Plate) calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Determine CMC at the inflection point of the curve plot->analyze end CMC Value Obtained analyze->end

Caption: Workflow for CMC determination using surface tensiometry.

Protocol: Assessment of Cytotoxicity via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[35] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[36][37] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[35]

Methodology: In Vitro Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HaCaT) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of both surfactants in complete cell culture medium, with concentrations ranging from, for example, 1 µM to 500 µM.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared surfactant dilutions. Include "untreated" wells (medium only) as a negative control and wells with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: (Abs_sample / Abs_control) * 100.

    • Plot the percent viability against the logarithm of the surfactant concentration.

    • Use a non-linear regression (dose-response curve) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

G seed Seed Cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 treat Treat cells with serial dilutions of surfactants incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize Remove medium & add solubilizing agent (DMSO) add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 read->analyze end Cytotoxicity Profile (IC50 Value) analyze->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Outlook

The comparison between 1-methyl-3-tetradecyl-1H-imidazolium nitrate and CTAB is not merely a choice between a "new" and an "old" surfactant. It is a choice guided by the specific demands of the application.

  • CTAB remains a cost-effective and powerful surfactant for applications where high cytotoxicity is irrelevant or even desired, such as in lysis buffers for DNA extraction or as a template for certain types of material synthesis.[1]

  • 1-methyl-3-tetradecyl-1H-imidazolium nitrate and similar surface-active ionic liquids represent a significant advancement for more sophisticated applications. Their superior efficiency (lower CMC), enhanced stability, and, most importantly, improved biocompatibility profile make them the clear choice for use in drug delivery, cosmetics, and other biomedical fields where interaction with biological systems is paramount.[4][5]

The "tunability" of ionic liquids—the ability to alter their properties by changing the cation, anion, or alkyl chain length—is their most powerful feature.[6][7][8] This allows for the rational design of surfactants tailored to specific tasks, a level of precision that traditional surfactants like CTAB cannot offer. As research continues, we can expect the development of even more advanced and biocompatible ILs, further expanding their role in creating safer and more effective scientific and consumer products.

References

  • Cetrimonium bromide - Wikipedia. Available from: [Link]

  • Cetyltrimethylammonium bromide - American Chemical Society. (2023, February 20). Available from: [Link]

  • Method for Measurement of Critical Micelle Concentration - Just Agriculture. (2023, March 15). Available from: [Link]

  • Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC. (2019, January 7). Available from: [Link]

  • How to Measure Surface Tension - Clear Solutions USA. (2021, January 12). Available from: [Link]

  • Cetyltrimethylammonium bromide (CTAB), 200 gm - OPS Diagnostics. Available from: [Link]

  • Measuring Surface Tension and Surfactants - Wyvern. (2024, July 8). Available from: [Link]

  • Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine | Chemical Reviews - ACS Publications. (2017, January 26). Available from: [Link]

  • Ionic Liquids in Drug Delivery - MDPI. (2021, April 1). Available from: [Link]

  • Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing). Available from: [Link]

  • How to measure Critical Micelle concentration (CMC)? - ResearchGate. (2014, September 18). Available from: [Link]

  • Applications of ILs in drug delivery systems design and development (APIs - ResearchGate. Available from: [Link]

  • Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed. (2012, March 15). Available from: [Link]

  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - MDPI. (2022, March 18). Available from: [Link]

  • Surface Tension Measurement – Definitive Guide | Droplet Lab. (2024, August 17). Available from: [Link]

  • a review of surface tension measuring techniques, surfactants, and treir implications for oxygen transfer in - UCLA Samueli School of Engineering. (1984, July 1). Available from: [Link]

  • Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations - PubMed. (2007). Available from: [Link]

  • Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed. Available from: [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. Available from: [Link]

  • Applications of Ionic Liquids in Pharmaceuticals | IntechOpen. (2025, February 20). Available from: [Link]

  • Characterization of surfactants | KRÜSS Scientific. Available from: [Link]

  • Comparing Surface Active Ionic Liquids with Conventional Surfactants - ResearchGate. Available from: [Link]

  • The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - Semantic Scholar. (2020, November 5). Available from: [Link]

  • The Study of Cytotoxicity of an Imidazolium Based Ionic Liquid on MCF-7 Cell Line. (2023, October 9). Available from: [Link]

  • Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study | Request PDF - ResearchGate. Available from: [Link]

  • Comparison of Physicochemical Properties of New Ionic Liquids Based on Imidazolium, Quaternary Ammonium, and Guanidinium Cations | Request PDF - ResearchGate. (2025, August 9). Available from: [Link]

  • Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release - ResearchGate. Available from: [Link]

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  • MTT Assay: Assessing Cell Proliferation. Available from: [Link]

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  • Aggregation Behavior of SDS/CTAB Catanionic Surfactant Mixture in Aqueous Solution and at the Air/Water Interface | The Journal of Physical Chemistry B - ACS Publications. (2011, June 15). Available from: [Link]

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assessing the antimicrobial efficacy of 1-methyl-3-tetradecyl-1H-imidazolium nitrate against standard bacterial strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents is increasingly focused on Surface-Active Ionic Liquids (SAILs). Among these, imidazolium-based ionic liquids have demonstrated potent, broad-spectrum biocidal properties. This guide provides a comprehensive technical evaluation of 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) , comparing its antimicrobial efficacy against standard bacterial strains with alternative chain-length derivatives and traditional quaternary ammonium compounds (QACs). Designed for drug development professionals, this document outlines the mechanistic causality of its efficacy, presents comparative quantitative data, and details self-validating experimental protocols for rigorous laboratory assessment.

Mechanistic Causality: The Structure-Activity Relationship

The antimicrobial action of [C14mim][NO3] is governed by the synergistic interplay between its cationic headgroup and its lipophilic alkyl tail.

  • Electrostatic Adsorption: The positively charged imidazolium ring is electrostatically attracted to the negatively charged components of the bacterial cell wall (teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria)[1].

  • Hydrophobic Penetration: The 14-carbon (tetradecyl) alkyl chain is highly hydrophobic. Driven by the hydrophobic effect, this long side chain inserts itself into the phospholipid bilayer of the bacterial cell membrane[2].

  • Membrane Lysis: This insertion disrupts the structural integrity of the membrane, leading to the leakage of intracellular contents (such as potassium ions and nucleic acids) and rapid cell death[3].

The choice of the nitrate ([NO3]⁻) anion is highly strategic. Compared to bulkier or highly fluorinated anions, nitrate enhances the aqueous solubility of the ionic liquid, ensuring that the compound remains predominantly in its active, monomeric state rather than prematurely aggregating into micelles[4].

Mechanism A [C14mim]+ Cation (Aqueous Phase) B Electrostatic Attraction (Bacterial Cell Wall) A->B Charge Interaction C Hydrophobic Insertion (Lipid Bilayer) B->C C14 Alkyl Chain D Membrane Disruption & Cytoplasmic Leakage C->D Lysis

Mechanistic pathway of [C14mim]+ mediated bacterial membrane disruption and cell lysis.

Comparative Efficacy Analysis

When evaluating imidazolium SAILs, the length of the alkyl chain is the primary determinant of biocidal potency. Activity typically increases with chain length up to a certain point—usually 12 to 14 carbon atoms—before decreasing. This decrease, known as the "cut-off effect," occurs because longer chains (e.g., C16 or C18) have a significantly lower Critical Micelle Concentration (CMC). They self-assemble into micelles, reducing the concentration of free monomers available to interact with bacterial membranes[5].

Furthermore, Gram-positive bacteria (e.g., Staphylococcus aureus) are generally more susceptible to [C14mim][NO3] than Gram-negative bacteria (e.g., Escherichia coli). The outer lipopolysaccharide membrane of Gram-negative strains acts as an additional permeability barrier against lipophilic biocides[5].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Note: Data represents typical MIC ranges (µg/mL) derived from standardized broth microdilution assays against wild-type reference strains.

Antimicrobial AgentAlkyl Chain LengthS. aureus (ATCC 25923)E. coli (ATCC 25922)Mechanistic Limitation / Advantage
[C10mim][NO3] C1032 - 64128 - 256Insufficient hydrophobicity for severe membrane disruption.
[C12mim][NO3] C128 - 1632 - 64Good efficacy, but requires higher dosing than C14.
[C14mim][NO3] C14 2 - 4 8 - 16 Optimal hydrophilic-lipophilic balance; high monomer availability.
[C16mim][NO3] C164 - 832 - 64Cut-off effect observed; premature micellization limits efficacy.
Benzalkonium Chloride Mixed (C8-C18)1 - 416 - 32Industry standard QAC; prone to efflux pump-mediated resistance.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the assessment of [C14mim][NO3] must utilize a self-validating system. The following protocol details the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), incorporating metabolic indicators to eliminate subjectivity.

Phase 1: Preparation and Standardization
  • Rationale: Standardizing the inoculum ensures that the ratio of biocide molecules to bacterial targets remains constant, preventing artificially inflated or deflated MIC values.

  • Stock Solution: Dissolve[C14mim][NO3] in sterile deionized water to a concentration of 5,120 µg/mL. The nitrate anion ensures rapid dissolution without the need for co-solvents that might exhibit background toxicity.

  • Inoculum Preparation: Cultivate S. aureus and E. coli on tryptic soy agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final working inoculum of

    
     CFU/mL. Causality: CAMHB standardizes divalent cation concentrations (Ca²⁺, Mg²⁺), which can otherwise stabilize bacterial membranes and artificially increase MICs.
    
Phase 2: Assay Execution
  • Rationale: Using a redox indicator (Resazurin) provides a binary, colorimetric validation of cell viability, removing the ambiguity of visual turbidity checks.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the[C14mim][NO3] stock in CAMHB across columns 1-10 (final concentrations ranging from 256 to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the working inoculum to all test wells. The final bacterial concentration in each well is

    
     CFU/mL.
    
  • Controls:

    • Column 11 (Positive Control): 50 µL CAMHB + 50 µL inoculum (Validates bacterial growth).

    • Column 12 (Negative Control): 100 µL CAMHB only (Validates media sterility).

  • Incubation: Incubate the plate at 37°C for 20 hours.

  • Indicator Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Self-Validation: Metabolically active bacteria reduce blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains completely blue.

Phase 3: MBC Determination
  • Plating: From all wells showing no visible growth (blue color), aspirate 10 µL and spot-plate onto fresh tryptic soy agar.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in a

    
     reduction of the initial inoculum (no colony growth). Causality: This step differentiates whether [C14mim][NO3] is merely bacteriostatic (inhibiting growth) or truly bactericidal (killing the cells).
    

Workflow Step1 1. Stock Preparation [C14mim][NO3] in diH2O Step2 2. Serial Dilution Mueller-Hinton Broth Step1->Step2 Step3 3. Bacterial Inoculation Standardized to 10^5 CFU/mL Step2->Step3 Step4 4. Incubation & Viability 37°C, 24h + Resazurin Step3->Step4 Step5 5. MIC/MBC Determination Colorimetric & Agar Plating Step4->Step5

Self-validating experimental workflow for determining MIC and MBC of ionic liquids.

Strategic Conclusions for Drug Development

For formulation scientists and drug developers, [C14mim][NO3] represents the optimal structural configuration within the alkyl-imidazolium family. It successfully bridges the gap between necessary lipophilicity for membrane disruption and sufficient hydrophilicity to maintain high monomeric concentrations in aqueous environments. When benchmarked against traditional QACs like Benzalkonium Chloride,[C14mim][NO3] offers comparable or superior efficacy, particularly against Gram-positive pathogens, while providing a highly tunable scaffold for next-generation antimicrobial coatings, wound dressings, and biofilm-eradicating therapeutics.

References

1.[3] Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids. ResearchGate. Available at: 2.[2] Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. RSC.org. Available at: 3.[1] Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. ACS Applied Bio Materials. Available at: 4.[5] Ionic Liquids Toxicity—Benefits and Threats. PMC / NIH.gov. Available at: 5.[4] Surface active SNS-based dicationic ionic liquids containing amphiphilic anions: Experimental and theoretical studies. ResearchGate. Available at:

Sources

Evaluating the Electrochemical Performance of 1-Methyl-3-Tetradecyl-1H-Imidazolium Nitrate Against Conventional Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

As the demands of advanced energy storage, targeted iontophoresis, and electrochemical biosensing evolve, the limitations of conventional liquid electrolytes—such as volatility, leakage, and isotropic ion diffusion—have become critical bottlenecks. As a Senior Application Scientist, I frequently evaluate next-generation materials to overcome these hurdles.

Among the most promising candidates are Ionic Liquid Crystals (ILCs) . Specifically, 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) represents a paradigm shift. Unlike standard short-chain ionic liquids or organic carbonates, [C14mim][NO3] combines the intrinsic conductivity of ionic liquids with the long-range orientational order of liquid crystals. This guide provides an objective, data-driven comparison of[C14mim][NO3] against conventional alternatives, detailing the mechanistic causality behind its performance and the self-validating protocols required to evaluate it.

Mechanistic Causality: The Smectic A Phase and Microphase Segregation

To understand the electrochemical behavior of [C14mim][NO3], we must first examine its molecular architecture. The presence of a long tetradecyl (C14) alkyl chain attached to the imidazolium ring induces a phenomenon known as microphase segregation[1].

When cooled from an isotropic melt, [C14mim][NO3] transitions into a smectic A mesophase . In this state, the molecules self-assemble into layered structures. The hydrophilic imidazolium headgroups and nitrate anions aggregate to form polar domains (2D ion-conducting channels), while the hydrophobic C14 chains interdigitate to form non-polar structural scaffolds[2]. This segregation restricts ion mobility to the polar planes, resulting in highly anisotropic ionic conductivity —a feature entirely absent in conventional liquid electrolytes like 1M LiPF₆ in EC/DMC or short-chain ionic liquids like [BMIM][BF4].

G Iso Isotropic Melt (Random Ion Distribution) Cooling Controlled Cooling (External Magnetic Field 9.4T) Iso->Cooling T < Clearing Point Smectic Smectic A Mesophase (Microphase Segregation) Cooling->Smectic Director Alignment Polar Polar Domains (Imidazolium + NO3⁻) 2D Ion Conduction Channels Smectic->Polar Hydrophilic Aggregation NonPolar Non-Polar Domains (C14 Alkyl Chains) Structural Scaffold Smectic->NonPolar Hydrophobic Aggregation

Microphase segregation and anisotropic alignment of [C14mim][NO3] in the smectic A phase.

Comparative Electrochemical Performance

When evaluating electrolytes for biosensors or solid-state devices, bulk conductivity is only one part of the equation. Thermal stability, electrochemical window (EW), and structural integrity are equally critical[3][4].

The table below summarizes the quantitative performance of[C14mim][NO3] against a standard short-chain ionic liquid ([BMIM][BF4]) and a commercial organic carbonate electrolyte (1M LiPF₆ in EC/DMC).

Table 1: Electrochemical and Physical Property Comparison
Parameter[C14mim][NO3] (Smectogenic ILC)[BMIM][BF4] (Short-Chain IL)1M LiPF₆ in EC/DMC (Organic)
Phase at 25°C Smectic Liquid Crystal / GelIsotropic LiquidIsotropic Liquid
Ionic Conductivity ~0.5 - 2.0 mS/cm (Highly Anisotropic)~3.5 mS/cm (Isotropic)~10.0 mS/cm (Isotropic)
Electrochemical Window ~3.8 V~4.1 V~4.5 V
Thermal Stability (T_d) > 280 °C> 350 °C< 80 °C (Volatile/Flammable)
Ion Transport Mechanism 2D Channel Hopping (Parallel to layers)Random 3D DiffusionRandom 3D Diffusion
Primary Application Oriented biosensors, drug solubilizationHigh-temp supercapacitorsLithium-ion batteries

Data Synthesis & Causality: While 1M LiPF₆ in EC/DMC offers the highest bulk conductivity, its volatility and flammability preclude its use in implantable biosensors or high-temperature environments. [BMIM][BF4] solves the volatility issue but lacks structural order. [C14mim][NO3] sacrifices some absolute conductivity due to the high viscosity of the C14 chain; however, its smectic phase provides a quasi-solid-state structural scaffold. Furthermore, its amphiphilic nature has been shown to favorably modulate the aggregation behavior of complex biomolecules and drugs, such as chloramphenicol, making it an exceptional functional electrolyte for pharmaceutical applications[5].

Experimental Methodologies

To ensure scientific integrity, the evaluation of ILCs requires specialized protocols. Standard isotropic measurements will severely underestimate the conductive potential of [C14mim][NO3]. The following self-validating workflows establish a rigorous baseline for evaluation.

Protocol A: Anisotropic Ionic Conductivity via Magnetic Alignment and EIS

Causality: Because[C14mim][NO3] forms layered domains, its conductivity is heavily dependent on the orientation of these layers relative to the electrodes. Cooling the sample from the isotropic melt under a strong magnetic field aligns the smectic director, allowing us to measure the true channel conductivity[2].

  • Sample Preparation: Load [C14mim][NO3] into a custom-built, sealed Teflon conductivity cell equipped with parallel platinum blocking electrodes.

  • Isotropic Melting: Heat the cell to 110°C (above the clearing point) to erase thermal history and achieve an isotropic liquid state.

  • Magnetic Alignment: Place the heated cell inside a superconducting magnet (e.g., 9.4 T).

  • Controlled Cooling: Cool the sample at a strict rate of 1°C/min down to 25°C while maintaining the magnetic field. Validation step: The slow cooling rate ensures macroscopic alignment of the smectic domains without quenching defects.

  • EIS Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) using a potentiostat. Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 0.1 Hz.

  • Data Fitting: Plot the data on a Nyquist plot (-Z'' vs. Z'). Fit the high-frequency semicircle to an equivalent circuit (Randles circuit) to extract the bulk resistance (

    
    ). Calculate conductivity using 
    
    
    
    , where
    
    
    is the distance between electrodes and
    
    
    is the area.
Protocol B: Electrochemical Window Determination via LSV

Causality: The electrochemical window dictates the maximum voltage a biosensor can apply before the electrolyte degrades. Linear Sweep Voltammetry (LSV) is used to pinpoint the anodic oxidation of the nitrate anion and the cathodic reduction of the imidazolium cation[3].

  • Cell Assembly: Assemble a three-electrode cell inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm) to prevent moisture-induced narrowing of the electrochemical window.

  • Electrodes: Use a Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode (calibrated against Ferrocene/Ferrocenium).

  • Pre-conditioning: Polish the GC electrode with 0.05 µm alumina slurry, rinse with ultrapure water and ethanol, and dry under N₂. Validation step: A pristine surface prevents premature catalytic degradation of the IL.

  • Scanning: Run the LSV from Open Circuit Potential (OCP) to positive potentials at a scan rate of 5 mV/s to find the anodic limit. Use a fresh working electrode and scan from OCP to negative potentials to find the cathodic limit.

  • Analysis: The electrochemical window is defined by the potential limits where the current density exceeds a threshold of 0.1 mA/cm².

Conclusion & Implications for Drug Development

The evaluation of 1-methyl-3-tetradecyl-1H-imidazolium nitrate ([C14mim][NO3]) reveals a highly specialized electrolyte. While it cannot compete with organic carbonates in raw isotropic conductivity, its microphase-segregated smectic A structure offers unparalleled advantages for oriented ion transport and quasi-solid-state stability.

For researchers in drug development and diagnostic medicine, [C14mim][NO3] acts as more than just an inert conductor. Its amphiphilic structure mimics biological membranes, allowing it to solubilize hydrophobic drugs, modulate micellization, and stabilize enzymes on biosensor electrode surfaces[4][5]. By leveraging the anisotropic protocols detailed above, formulation scientists can unlock the full potential of ILCs in next-generation biomedical devices.

References

  • Special Issue: Ionic Liquid Crystals MDPI
  • Study of Translational Diffusion Anisotropy of Ionic Smectogens by NMR Diffusometry ResearchG
  • Modulating Effect of Drug Chloramphenicol on the Aggregation Behavior of the Ionic Liquid 1-tetradecyl-3-methylimidazolium Bromide: A Conductometric Study Semantic Scholar
  • Physical Properties of Ionic Liquids: Database and Evalu
  • A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applic

Sources

A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for Characterizing Long-Chain Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Long-chain ionic liquids (LCILs) are a subclass of ionic liquids distinguished by the presence of one or more long alkyl chains on the cation or, less commonly, the anion. This structural feature imparts unique physicochemical properties, such as enhanced hydrophobicity and distinct self-assembly behaviors, making them highly attractive for applications ranging from advanced lubricants and phase-transfer catalysts to novel drug delivery vehicles. However, the very amphiphilicity and low volatility that make LCILs functionally interesting also introduce significant challenges for their analytical characterization. A single analytical technique is often insufficient to provide a complete picture of a new LCIL's identity, purity, and physical properties.

This guide is structured to provide an in-depth, field-proven strategy for the robust characterization of LCILs. We will move beyond a simple list of methods to a discussion of their synergistic cross-validation. The core principle is that by corroborating data from orthogonal (i.e., fundamentally different) analytical techniques, we can build a self-validating system that ensures the utmost confidence in our results. This is paramount for any research, development, or quality control environment where data integrity is non-negotiable.

Part 1: Foundational Characterization - Structure and Purity

The first and most critical step in any LCIL study is the unambiguous confirmation of its chemical structure and the assessment of its purity. For this, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the industry gold standard.

A. The Power of NMR for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the detailed structural elucidation of organic molecules.[1][2] For an LCIL, ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming the connectivity of atoms in both the cation and the anion.

  • Expertise & Experience: The choice of deuterated solvent is a critical first step. For many imidazolium- or phosphonium-based LCILs, solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. The key is to ensure complete dissolution and to avoid signal overlap between the solvent and important analyte protons. Beyond simple structural confirmation, quantitative NMR (qNMR) is an exceptionally powerful technique for determining the absolute purity of an LCIL without requiring a reference standard of the LCIL itself.[3] This is achieved by adding a certified internal standard of known concentration to a precisely weighed sample of the LCIL.

  • Trustworthiness: The self-validating nature of NMR comes from its predictive power. Based on a proposed structure, one can anticipate the chemical shifts, integrations (the area under a peak, corresponding to the number of protons), and coupling patterns. A perfect match between the predicted and experimental spectra provides extremely high confidence in the structure.

B. High-Resolution Mass Spectrometry for Elemental Composition

While NMR confirms the atomic framework, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the individual cation and anion, allowing for the confirmation of their elemental formulas.[4]

  • Expertise & Experience: Electrospray Ionization (ESI) is the most common technique for analyzing ionic liquids as they are already pre-ionized.[5] A key consideration for LCILs is their potential to form aggregates or clusters in the ESI source, which can complicate spectral interpretation.[4] This is managed by analyzing the LCIL from a very dilute solution and optimizing source conditions (e.g., capillary voltage, gas flow) to favor the detection of the monomeric cation and anion.

  • Trustworthiness: The power of HRMS lies in its precision. A modern instrument, like an Orbitrap or TOF mass spectrometer, can measure m/z to within a few parts per million (ppm) of the theoretical value. Confirming that the measured mass of the cation and anion matches their calculated exact masses provides definitive evidence of the elemental composition.

Cross-Validation Workflow: NMR and HRMS

The true analytical power emerges when NMR and HRMS are used in concert. The structure proposed and confirmed by NMR must be consistent with the exact mass determined by HRMS.

Experimental Protocol: Structural Cross-Validation

  • Sample Preparation (NMR):

    • Accurately weigh ~15 mg of the LCIL into a tared vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot to an NMR tube.

  • Data Acquisition (NMR):

    • Acquire ¹H and ¹³C NMR spectra. For the ¹H spectrum, ensure the relaxation delay (d1) is sufficiently long (e.g., > 5 times the longest T1) for accurate integration in qNMR.

  • Sample Preparation (MS):

    • Prepare a ~1 µg/mL solution of the LCIL in an ESI-compatible solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (MS):

    • Infuse the dilute solution into the ESI source of an HRMS instrument.

    • Acquire spectra in both positive and negative ion modes.

  • Data Analysis & Validation:

    • NMR: Confirm that all peaks in the ¹H and ¹³C spectra are assigned to the proposed structure. Calculate the purity via qNMR by comparing the integral of a unique LCIL proton signal to the integral of the internal standard.

    • HRMS: Determine the experimental exact mass of the parent ions in both modes.

    • Cross-Validation: Verify that the elemental formula derived from the HRMS data (with <5 ppm mass error) corresponds to the structure confirmed by NMR.

Visualization of Structural Cross-Validation Workflow

graphdot cluster_nmr NMR Analysis cluster_ms HRMS Analysis LCIL New LCIL Sample NMR_Prep Prepare qNMR Sample (LCIL + Internal Standard) LCIL->NMR_Prep MS_Prep Prepare Dilute Sample LCIL->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Confirm Structure Determine Purity (qNMR) NMR_Acq->NMR_Data Validation Cross-Validation Check NMR_Data->Validation Proposed Structure MS_Acq Acquire +/- ESI Spectra MS_Prep->MS_Acq MS_Data Determine Exact Mass (Cation & Anion) MS_Acq->MS_Data MS_Data->Validation Elemental Formula Report Final Report: Confirmed Structure & Purity Validation->Report Consistent?

Caption: Cross-validation workflow for LCIL structure and purity.

Part 2: Impurity Profiling and Quantification

Beyond the primary structure, a comprehensive understanding of an LCIL requires profiling for process-related impurities (e.g., starting materials, residual solvents) and side products. Here, chromatography is the technique of choice.

A. HPLC for Quantification and Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is ideal for separating the main LCIL component from any non-volatile impurities.

  • Expertise & Experience: The ionic and often amphiphilic nature of LCILs makes traditional reversed-phase chromatography challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, providing good retention and peak shape for ionic compounds.[6] Alternatively, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can be highly effective.[7] For detection, a UV detector is suitable if the cation or anion contains a chromophore (e.g., an imidazolium ring). If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary.

  • Trustworthiness: A validated HPLC method with established linearity, accuracy, and precision provides reliable quantitative results. The area percent of the main peak gives a clear indication of purity relative to other separated components.

B. Headspace GC for Residual Volatile Impurities

Due to their negligible vapor pressure, LCILs cannot be analyzed directly by Gas Chromatography (GC). However, GC is the perfect tool for quantifying volatile impurities, such as residual solvents from the synthesis (e.g., acetone, ethyl acetate, toluene).

  • Expertise & Experience: Headspace (HS) sampling is the required technique. In HS-GC, the LCIL sample is heated in a sealed vial, and an aliquot of the vapor (headspace) above the sample is injected into the GC. This prevents the non-volatile LCIL from contaminating the GC system while allowing for sensitive detection of any volatile compounds.

  • Trustworthiness: HS-GC is a robust and highly sensitive method for volatile analysis, routinely used in the pharmaceutical industry for residual solvent testing according to standards like the ICH Q3C guidelines.

Cross-Validation Data Summary

HPLC and GC provide complementary data. HPLC quantifies the purity of the LCIL relative to non-volatile impurities, while GC specifically targets volatile impurities. A complete purity assessment must consider both.

MethodAnalyte/ParameterTypical ResultRationale
HPLC-UV/ELSDLCIL Purity (Area %)>99.0%Quantifies the main component against non-volatile impurities.
qNMRLCIL Purity (w/w %)>99.0%Provides an orthogonal, absolute purity value to confirm HPLC data.
Headspace GC-FIDResidual Solvents<500 ppmQuantifies volatile organic impurities from the synthesis process.

Part 3: Physicochemical Characterization

The performance of an LCIL in any application is dictated by its physical properties. Key among these are thermal stability and water content, which are best characterized by a combination of thermal analysis and Karl Fischer titration.

A. Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated. This provides the decomposition temperature (Td), a critical measure of the LCIL's thermal stability.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to change a sample's temperature. It is used to identify thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which define the liquid range of the IL.[10][11]

B. Karl Fischer (KF) Titration

Water is a ubiquitous impurity that can drastically alter the viscosity, conductivity, and solvent properties of an LCIL. Karl Fischer titration is the definitive method for accurately quantifying water content.[12][13]

  • Expertise & Experience: For the typically low water levels in a dried LCIL (<1000 ppm), coulometric Karl Fischer titration is the preferred method due to its superior sensitivity and accuracy for trace amounts of water.[14] It is a highly specific reaction, ensuring that only water is being measured.

  • Trustworthiness: KF titration is a primary method for water determination, providing highly reliable and reproducible results.

Cross-Validation of Thermal and Water Data

TGA and KF titration provide a valuable cross-validation check. A TGA scan may show an initial small mass loss at temperatures around 100-120 °C before the main decomposition event. This is often attributable to residual water. The percentage of mass lost in this initial step should correlate with the water content determined by the much more specific and accurate Karl Fischer method.

Logical Inter-relationship of Physicochemical Methods

LCIL LCIL Sample TGA TGA LCIL->TGA DSC DSC LCIL->DSC KF Karl Fischer Titration LCIL->KF Thermal_Stability Thermal Stability (Td) TGA->Thermal_Stability Measures Water_Content Water Content (%) TGA->Water_Content Provides Estimate Phase_Transitions Phase Transitions (Tg, Tm) DSC->Phase_Transitions Measures KF->TGA Cross-Validates Initial Mass Loss KF->Water_Content Accurately Quantifies Viscosity Viscosity / Performance Water_Content->Viscosity Strongly Influences

Caption: Relationship between methods for physicochemical properties.

Conclusion

The characterization of long-chain ionic liquids requires a multi-faceted analytical strategy. Relying on a single technique can lead to an incomplete or even misleading understanding of the material. By thoughtfully applying and cross-validating data from orthogonal methods—NMR with MS for structure, HPLC with GC for purity, and TGA with Karl Fischer for physicochemical properties—researchers can build a robust, reliable, and defensible analytical data package. This rigorous approach is the foundation upon which successful innovation in materials science and drug development is built.

References

  • SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

  • Dreisewerd, K., et al. (2004). Matrix-assisted laser desorption/ionization mass spectrometry for the characterization of ionic liquids and the analysis of amino acids, peptides and proteins in ionic liquids. PubMed. Retrieved from [Link]

  • Lesher, E.C., et al. (2013). Direct Analysis in Real Time Mass Spectrometry (DART-MS) of Ionic Liquids. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Victoria. (n.d.). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Gupta, G.R., et al. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Rasayan J. Chem. Retrieved from [Link]

  • Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chingin, K., et al. (2011). Extractive electrospray ionization mass spectrometry of ionic liquids. Analyst. Retrieved from [Link]

  • Hiyka. (2024). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]

  • MacFarlane, D.R., et al. (2017). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications. Retrieved from [Link]

  • Castiglione, F., et al. (2016). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Vijayaraghavan, R., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules. Retrieved from [Link]

  • Soukup-Carneiro, M.M., et al. (2014). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Maginn, E.J. (2017). Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids. Curate ND. Retrieved from [Link]

  • David, V. (2022). Ionic liquids in Liquid Chromatography. IntechOpen. Retrieved from [Link]

  • Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules. Retrieved from [Link]

  • Gîrbea, A.S., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Polymers. Retrieved from [Link]

  • Rebelo, L.P.N., et al. (2019). Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. Magnetochemistry. Retrieved from [Link]

  • Flores-Alamo, N., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research. Retrieved from [Link]

  • Abood, H.M.A., & Abid, H.S. (2015). DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds. Al-Nahrain Journal of Science. Retrieved from [Link]

  • Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. Retrieved from [Link]

  • Nova Science Publishers. (n.d.). IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Wang, L., et al. (2012). Determination of long-chained alkylimidazolium ionic liquids based on the hypochromic effect. Analytical Methods. Retrieved from [Link]

  • Ho, T.D., et al. (2014). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Retrieved from [Link]

  • Belhocine, Y., et al. (2025). Ionic liquids: history, conception, applications, and perspectives. OCL. Retrieved from [Link]

  • Anderson, J.L., et al. (2002). Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH National Center for Advancing Translational Sciences. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

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literature review comparing the applications of various long-chain imidazolium ionic liquids

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Amphiphilicity: A Comparative Guide to Long-Chain Imidazolium Ionic Liquids in Advanced Applications

As the demand for highly tunable, multifunctional materials accelerates, Long-Chain Imidazolium Ionic Liquids (LC-IILs)—often termed Surface-Active Ionic Liquids (SAILs)—have emerged as superior alternatives to traditional surfactants and volatile organic solvents. By extending the alkyl chain length (


) on the imidazolium cation, researchers can fundamentally shift the thermodynamic balance of the molecule. This structural modification drives spontaneous self-assembly via the hydrophobic effect while maintaining the high polarizability and electrostatic potential of the imidazolium headgroup[1].

This guide provides an objective, data-driven comparison of LC-IILs across three critical application domains: pharmaceutical drug delivery, antimicrobial development, and industrial extraction/Enhanced Oil Recovery (EOR).

Thermodynamic Drivers: LC-IILs as Micellar Drug Delivery Vehicles

The Causality of Micellization: Traditional surfactants like Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB) often require high concentrations to form stable micelles, leading to dose-dependent cellular toxicity. LC-IILs overcome this through a lower Critical Aggregation Concentration (CAC)[1]. The elongation of the hydrophobic tail increases the thermodynamic penalty of water cavity formation, driving the LC-IIL monomers to self-assemble at much lower concentrations[2]. Furthermore, synthesizing Active Pharmaceutical Ingredient Ionic Liquids (API-ILs)—such as pairing an imidazolium cation with a diclofenac anion—creates a dual-functioning system where the drug itself acts as the amphiphile, drastically improving entrapment efficiency and bioavailability[3].

Performance Comparison: Micellization Thermodynamics The following table summarizes the inverse relationship between alkyl chain length and CAC, demonstrating the superior self-assembly efficiency of LC-IILs compared to short-chain variants.

Amphiphile / Ionic LiquidChain LengthCAC / CMC (mM)Free Energy of Micellization (

)
Primary Application

(Short-chain)
C4> 800.0Weakly negativeSolvent / Catalysis

C12~ 9.5-25.4 kJ/molSolubilization

C14~ 2.6-28.1 kJ/molDrug Encapsulation

C6 (API-IL)~ 2.9Highly negativeTargeted Prodrug Delivery

(Data synthesized from2[2] and3[3])

G A Monomeric LC-IILs (Aqueous Phase) B Concentration > CAC (Thermodynamic Shift) A->B C Micelle Formation (Hydrophobic Core) B->C E Drug-Loaded Micelle (Delivery Vehicle) C->E Encapsulation D Hydrophobic API (e.g., Diclofenac) D->E Partitioning

Thermodynamic pathway of LC-IIL micellization and API encapsulation.

Self-Validating Protocol: Determination of CAC via Isothermal Titration Microcalorimetry (ITC)

Why ITC? Unlike simple conductometry, ITC directly measures the enthalpy of demicellization (


), providing a complete thermodynamic profile (

,

) in a single run, which is critical for evaluating micelle stability under physiological conditions[2].
  • Preparation & Degassing: Prepare a highly concentrated LC-IIL stock solution (10x expected CAC) in Milli-Q water. Degas both the titrant and the cell solvent for 15 minutes. Causality: Degassing prevents microbubble formation, which would otherwise cause anomalous exothermic spikes during titration, masking the true heat of micellization.

  • Titration Execution: Inject 10 µL aliquots of the LC-IIL stock into the sample cell containing pure solvent at a constant temperature (e.g., 298.15 K) with a stirring speed of 300 rpm.

  • Blank Subtraction (Validation Step): Perform a control titration of the LC-IIL stock into an identical LC-IIL stock. Subtract these background heats of dilution from the raw data to isolate the true heat of demicellization.

  • Data Integration: Plot the integrated heat per injection against the LC-IIL concentration in the cell. The inflection point of the resulting sigmoidal curve represents the exact CAC.

Membrane Disruption: LC-IILs as Broad-Spectrum Antimicrobial Agents

The Causality of Biocidal Activity: LC-IILs exhibit a much broader spectrum of antimicrobial and antibiofilm activity compared to traditional Quaternary Ammonium Compounds (QACs) or pyridinium-based ILs[4]. The mechanism is driven by a two-step electrostatic-hydrophobic interaction. First, the delocalized positive charge of the imidazolium ring binds electrostatically to the negatively charged bacterial peptidoglycan wall or phospholipid bilayer. Second, the long alkyl chain (


) physically inserts into the hydrophobic core of the membrane, inducing steric strain, cytoplasmic leakage, and ultimately cell death[5]. To address environmental persistence, modern designs incorporate cleavable carbonate or ester linkages into the alkyl chain, dramatically enhancing biodegradability without sacrificing biocidal efficacy[5].

Performance Comparison: Antimicrobial Efficacy (Relative MIC Trends)

Compound ClassStructural FeatureAntimicrobial SpectrumBiodegradability
Traditional QACsAmmonium headgroupNarrow (Gram-positive biased)Low to Moderate
Standard LC-IILs

Broad (Gram-positive, Gram-negative, Fungi)Low
Carbonate-Functionalized LC-IILsCleavable linkage in side chainExtremely Broad (High efficacy vs Staphylococcus sp.)High (Hydrolyzable)

(Data grounded in5[5] and 4[4])

G A LC-IIL Cation (Imidazolium Head) B Electrostatic Attraction A->B C Bacterial Cell Wall (Negative Charge) B->C D Alkyl Chain Insertion C->D Hydrophobic Tail Interaction E Membrane Disruption & Cytoplasmic Leakage D->E F Cell Death (Bactericidal Effect) E->F

Mechanistic sequence of bacterial membrane disruption by LC-IILs.

Self-Validating Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Inoculum Standardization: Prepare bacterial suspensions in Mueller-Hinton broth adjusted to a 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the LC-IIL.

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Include a positive growth control (broth + bacteria, no IL) and a negative sterility control (broth only). Incubate at 37°C for 24 hours.

  • Viability Staining (Validation Step): Add 20 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. Causality: Resazurin provides a metabolic, colorimetric validation of viability (blue = dead, pink = alive). This eliminates optical density artifacts caused by the intrinsic turbidity of LC-IIL micelles at higher concentrations, ensuring absolute accuracy in MIC determination.

Interfacial Engineering: LC-IILs in Extraction and Enhanced Oil Recovery (EOR)

The Causality of Interfacial Dominance: In industrial separations, such as treating oil-contaminated produced water or mobilizing crude oil in tight reservoirs, LC-IILs drastically outperform traditional organic solvents. Why choose imidazolium over ammonium or phosphonium cations? The delocalized


-electron system of the imidazolium ring provides superior 

interactions with aromatic hydrocarbons present in crude oil, driving higher extraction efficiencies[6]. Furthermore, in EOR, highly hydrophobic LC-IILs (e.g.,

) act as powerful interfacial tension (IFT) reducers. They adsorb densely at the oil-brine interface, altering the wettability of the reservoir rock from oil-wet to water-wet, even under extreme conditions (110 °C, high salinity)[7].

Performance Comparison: Extraction Efficiency & IFT Reduction

Ionic Liquid SystemCation TypeTarget ApplicationPerformance Metric

ImidazoliumProduced Water Treatment92.8% Oil Extraction Efficiency

vs Ammonium
VariousProduced Water TreatmentImidazolium (85%) > Ammonium (70%)

ImidazoliumEnhanced Oil Recovery (EOR)>99% IFT Reduction at 110 °C

(Data supported by 6[6] and7[7])

G A Produced Water (Oil-in-Water Emulsion) B Add Hydrophobic LC-IIL (e.g.,[C10mim][NTf2]) A->B C Phase Mixing & Interfacial Adsorption B->C D Phase Separation (Centrifugation) C->D E Aqueous Phase (Clean Water) D->E F Organic Phase (IL + Extracted Oil) D->F

Workflow for liquid-liquid extraction of oil from produced water using LC-IILs.

Self-Validating Protocol: Liquid-Liquid Extraction of Oil from Produced Water
  • Emulsion Preparation: Synthesize a standardized oil-in-water emulsion (e.g., 500 mg/L crude oil in brine) and sonicate to ensure uniform droplet size distribution.

  • IL Dosing & Phase Mixing: Introduce the hydrophobic LC-IIL (e.g.,

    
    ) at a 1:5 phase ratio. Agitate vigorously for 5 minutes. Causality: High-shear mixing maximizes the interfacial surface area, allowing the hydrophobic tail of the IL to penetrate the oil droplets while the 
    
    
    
    anion forms hydrogen bonds, breaking the emulsion[6].
  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Causality: Centrifugation overcomes the steric stabilization of the emulsion, forcing rapid phase coalescence driven by the density differential between the fluorous IL phase and the aqueous phase.

  • Gravimetric Validation: Extract the clean aqueous phase and measure residual oil content via UV-Vis spectroscopy or FTIR. Perform a mass balance check by weighing the recovered IL-oil phase to ensure >95% material recovery, validating the economic viability of the extraction cycle.

Conclusion

Long-chain imidazolium ionic liquids represent a paradigm shift in amphiphilic chemistry. By meticulously engineering the alkyl chain length and functionalizing the side chains, researchers can tailor the thermodynamic properties of these molecules to outperform traditional surfactants. Whether lowering the CAC for safer drug delivery, broadening the spectrum of biocidal activity, or maximizing


 interactions for industrial oil recovery, LC-IILs offer a highly tunable, self-assembling platform for next-generation material science.

References

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review Source: Frontiers in Chemistry URL
  • Source: Journal of Chemical & Engineering Data (ACS Publications)
  • Source: National Institutes of Health (PMC)
  • Source: Universitat de Barcelona (UB.edu)
  • Hydrophobic Ionic Liquids for Efficient Extraction of Oil from Produced Water Source: MDPI URL
  • Potential of Imidazolium-Based Ionic Liquids for Sustainable Enhancement of Oil Recovery in Emirati Tight Reservoirs Source: ACS Omega URL
  • Self-aggregation and antimicrobial activity of imidazolium and pyridinium based ionic liquids in aqueous solution Source: ResearchGate URL

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Safety Operating Guide

1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating operational guide for the safe handling, segregation, and disposal of 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate (commonly abbreviated as [C14mim][NO3]).

This guide is designed for laboratory managers, environmental health and safety (EHS) officers, and drug development professionals who require rigorous, scientifically grounded procedures for managing complex ionic liquid (IL) waste.

Executive Summary & Hazard Profile

This compound is a long-chain, surface-active ionic liquid. Unlike volatile organic solvents, ionic liquids do not evaporate; however, their disposal presents severe ecological and chemical reactivity challenges. Standard drain disposal or conventional wastewater treatment is strictly prohibited.

To safely manage this compound, operators must understand the dual-hazard nature of its molecular structure:

  • The Cation ([C14mim]+): The 14-carbon (tetradecyl) alkyl chain imparts extremely high lipophilicity. In aquatic environments, this cation acts as a potent surfactant, intercalating into and disrupting the phospholipid bilayers of aquatic organisms and essential wastewater bacteria[1].

  • The Anion ([NO3]-): The nitrate counter-ion acts as an oxidizing agent. If mixed with incompatible organic waste under acidic conditions or elevated temperatures, it can initiate exothermic reactions.

Mechanistic Understanding of Environmental Toxicity

Do not rely on standard biological waste treatment for long-chain imidazolium salts. Research indicates that while short-chain ILs may exhibit some biodegradability, long-chain variants like [C14mim]+ are highly recalcitrant and toxic to microbial communities[2].

When introduced into Publicly Owned Treatment Works (POTW), the lipophilic C14 chain binds to the biological flocs in activated sludge. This binding physically disrupts cell membranes and causes a severe drop in dehydrogenase enzyme activity—the primary metabolic driver of biological wastewater treatment[1][2]. Consequently, releasing this chemical down the drain will cause localized failure of municipal bioreactors.

Toxicity IL [C14mim]+ Cation Release Lipid High Lipophilicity (C14 Alkyl Chain) IL->Lipid Membrane Intercalation into Bacterial Membranes Lipid->Membrane Lysis Cell Lysis & Dehydrogenase Inhibition Membrane->Lysis Sludge Activated Sludge Failure Lysis->Sludge

Mechanistic pathway of activated sludge inhibition by long-chain imidazolium cations.

Quantitative Safety & Disposal Parameters

To operationalize the handling of [C14mim][NO3], adhere to the physicochemical and ecotoxicological thresholds outlined below.

ParameterValue / ClassificationOperational Implication
Aquatic Toxicity (Acute & Chronic) Category 1 (M-Factor: 100)Extreme hazard to aquatic life; zero-tolerance for drain disposal[3].
Biodegradability Highly RecalcitrantCannot be processed by standard municipal biological treatment[2].
Chemical Reactivity Oxidizer (via Nitrate anion)Must be strictly segregated from reducing agents and flammable organics[4].
Thermal Decomposition > 250°CYields toxic NOx, CO, and potentially hazardous organic vapors[4].
Approved Disposal Method High-Temperature IncinerationRequires a licensed facility capable of >1000°C thermal destruction[5].

Waste Segregation and Storage Protocol

Because the nitrate anion can act as an oxidizer, [C14mim][NO3] cannot be indiscriminately dumped into standard "Non-Halogenated Organic Waste" carboys. Follow this self-validating segregation protocol:

Step 1: Container Selection

  • Use only chemically compatible containers: High-Density Polyethylene (HDPE) or borosilicate glass.

  • Causality Check: Avoid metal containers, as trace moisture combined with nitrate salts can lead to slow corrosion and container failure.

Step 2: Strict Segregation

  • DO NOT mix with flammable solvents (e.g., acetone, ethanol, hexane).

  • DO NOT mix with reducing agents, strong acids, or heavy metal waste.

  • Create a dedicated waste stream specifically for "Aqueous/Organic Oxidizing Waste - Ionic Liquids."

Step 3: Labeling and Secondary Containment

  • Label the container explicitly: "Hazardous Waste: 1-methyl-3-tetradecylimidazolium nitrate. Contains Oxidizer. Toxic to Aquatic Life."

  • Place the primary waste container inside a secondary containment tray within a dedicated oxidizer storage cabinet, away from direct sunlight and heat sources[4].

Spill Response and Decontamination Workflow

In the event of an accidental release, standard solvent spill kits (which often contain combustible organic absorbents) pose a fire hazard due to the nitrate content.

Step-by-Step Decontamination:

  • Isolate & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth[5].

    • Critical Warning: Never use sawdust, paper towels, or other combustible materials to absorb nitrate-containing ionic liquids, as this creates a highly flammable matrix.

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the saturated absorbent and transfer it to a rigid HDPE hazardous waste container.

  • Surface Decontamination: Because the C14 cation is highly surface-active, water alone will not easily remove the residue. Wash the affected area with a mixture of warm water and a strong laboratory detergent, followed by a pure water rinse[4]. Collect all wash water as hazardous waste.

Final Disposal via Chemical Incineration

The only scientifically sound and legally compliant method for the final destruction of [C14mim][NO3] is high-temperature chemical incineration[5].

Disposal A Waste Generation: [C14mim][NO3] B Segregation: Isolate from Organics A->B E DO NOT Drain Dispose A->E C Containment: HDPE/Glass B->C D Incineration (>1000°C) C->D

Workflow for the segregation and disposal of [C14mim][NO3] waste.

Logistical Handoff to EHS/Waste Vendors: When transferring this waste to a licensed disposal vendor, ensure the waste manifest clearly indicates the presence of both an imidazolium ionic liquid and a nitrate oxidizer . The vendor must route this waste to a rotary kiln incinerator operating above 1000°C. This extreme temperature is required to fully cleave the stable imidazolium ring and properly reduce the nitrate anion to nitrogen gas (N2), preventing the emission of toxic nitrogen oxides (NOx) into the atmosphere[4].

References

  • Quaternary Ammonium Salt. "1-Butyl-3-Vinylimidazolium Tetrafluoroborate MSDS/SDS | Supplier & Distributor" (Contains general imidazolium IL incineration guidelines). Available at: [Link]

  • ResearchGate. "Influence of newly synthesized imidazolium ionic liquids on activated sludge process." Available at:[Link]

  • MDPI. "1-Methyl-3-octylimidazolium Chloride—Sorption and Primary Biodegradation Analysis in Activated Sewage Sludge." Available at: [Link]

Sources

Personal protective equipment for handling 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate CAS Number: 799246-94-9 Synonyms: [C14mim][NO3], 1-Methyl-3-tetradecylimidazolium nitrate

PART 1: EXECUTIVE SAFETY SUMMARY

STOP & READ: This compound combines the surfactant properties of a long-chain cation with an oxidizing nitrate anion. Unlike short-chain ionic liquids (e.g., [EMIM]), the tetradecyl (C14) chain significantly increases lipophilicity, facilitating rapid permeation through cell membranes.

Critical Hazards:

  • Severe Skin & Eye Irritant: The surfactant nature disrupts lipid bilayers, leading to potential skin corrosion and irreversible eye damage.

  • Aquatic Toxicity: Classified as Very Toxic to Aquatic Life (Acute 1 / Chronic 1). Do not allow any amount to enter drains.[1]

  • Oxidizer Potential: While organic nitrates are generally more stable than metal nitrates, this compound acts as an oxidizer. Keep away from reducing agents and organic combustibles.

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION

GHS Classification (Synthesized): Based on Structure-Activity Relationships (SAR) for long-chain imidazolium nitrates:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 1C or 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[2]
Aquatic Toxicity (Acute) Cat. 1H400: Very toxic to aquatic life.
Oxidizing Solids Cat. 2 or 3H272: May intensify fire; oxidizer.

Mechanistic Insight: The toxicity of ionic liquids (ILs) is dominated by the cation alkyl chain length. The "side-chain effect" dictates that as the alkyl chain elongates (C14), hydrophobicity increases, causing the molecule to act like a cationic detergent. This results in cytolysis (cell bursting) upon contact with mucous membranes or aquatic organisms.

PART 3: PPE SELECTION FRAMEWORK

PPE Decision Logic (Visualized)

PPE_Decision_Tree Start Start: Handling [C14mim][NO3] State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Resp_Solid Respiratory: N95/P2 or N100/P3 (if dusting) Solid->Resp_Solid Resp_Liquid Respiratory: Half-mask w/ P100 + Organic Vapor Cartridge Liquid->Resp_Liquid Glove_Check Contact Duration? Resp_Solid->Glove_Check Resp_Liquid->Glove_Check Short Splash Protection (<15 min) Glove_Check->Short Long Immersion / Synthesis (>15 min) Glove_Check->Long Glove_Nitrile Gloves: Double Nitrile (min 0.11mm thickness) Short->Glove_Nitrile Glove_Lam Gloves: Silver Shield® or Heavy Duty Nitrile (>0.4mm) Long->Glove_Lam Eye Eye Protection: Chemical Goggles + Face Shield Glove_Nitrile->Eye Glove_Lam->Eye

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and contact duration.

Chemical Resistance Data (Glove Selection)

Standard latex gloves are permeable to ionic liquids. Use the following hierarchy:

Glove MaterialBreakthrough TimeRecommendation
Laminate (Silver Shield/4H) > 480 minPrimary Choice for synthesis or spill cleanup.
Nitrile (Heavy Duty, >0.4mm) > 240 minExcellent for general handling.
Nitrile (Disposable, 0.11mm) 10-30 minSplash only. Double-gloving recommended. Change immediately upon contamination.[2][3][4]
Latex / Vinyl < 5 minDO NOT USE.

PART 4: OPERATIONAL PROTOCOLS

Handling & Synthesis
  • Engineering Controls: Always handle within a certified Chemical Fume Hood. The nitrate anion can degrade to form nitrogen oxides (NOx) if overheated.

  • Weighing: If the substance is a powder, use an anti-static weighing funnel. Cationic surfactants can be static-prone.

  • Incompatibilities:

    • Strong Reducing Agents: Risk of vigorous reaction/explosion due to nitrate group.

    • Strong Acids: May generate nitric acid vapors.

Storage Strategy
  • Temperature: Store at room temperature (15–25°C) unless Certificate of Analysis specifies refrigeration.

  • Hygroscopicity: Ionic liquids are often hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator to prevent water uptake, which alters viscosity and melting point.

  • Segregation: Store away from flammable solvents and reducing agents (e.g., metal hydrides).

Emergency Response Workflow

Emergency_Response Accident Exposure / Spill Type Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove clothing 2. Wash w/ soap & water (15m) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Rinse 15m (hold eyelid open) 2. Remove contacts 3. Seek Ophthalmologist Eye->Action_Eye Action_Spill 1. Absorb w/ Vermiculite/Sand 2. NO combustible materials (paper) 3. Collect as HazWaste Spill->Action_Spill

Figure 2: Immediate response actions for exposure or environmental release.

PART 5: DISPOSAL & ENVIRONMENTAL INTEGRITY

The "Zero-Drain" Policy: Due to the C14 alkyl chain, this compound is highly toxic to aquatic microorganisms (EC50 < 1 mg/L). It disrupts the biological treatment processes in wastewater plants.

  • Liquid Waste: Collect in a dedicated container labeled "Organic Waste - Toxic/Oxidizer." Do not mix with general organic solvents if they are reducing agents.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be bagged as solid hazardous waste.

  • Destruction: Professional incineration is the only acceptable disposal method to ensure complete thermal decomposition of the imidazolium ring and nitrate.

References

  • PubChem. Imidazolium, 1-methyl-3-tetradecyl-, nitrate - Compound Summary. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Imidazolium compounds. (General data on long-chain imidazolium toxicity).[2][5] Available at: [Link]

  • Docherty, K. M., & Kulpa, C. F. (2005).Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. (Establishes the "side-chain effect" toxicity rule).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.